molecular formula C9H20OSi B14344841 1-(Trimethylsilyl)hex-1-en-3-ol CAS No. 105487-41-0

1-(Trimethylsilyl)hex-1-en-3-ol

Cat. No.: B14344841
CAS No.: 105487-41-0
M. Wt: 172.34 g/mol
InChI Key: ADXAQRATNSQZBA-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hex-1-en-3-ol is a useful research compound. Its molecular formula is C9H20OSi and its molecular weight is 172.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

105487-41-0

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

1-trimethylsilylhex-1-en-3-ol

InChI

InChI=1S/C9H20OSi/c1-5-6-9(10)7-8-11(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

ADXAQRATNSQZBA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C[Si](C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties of 1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Trimethylsilyl)hex-1-en-3-ol represents a bifunctional "linchpin" intermediate in advanced organic synthesis. Combining the nucleophilic potential of an allylic alcohol with the electrophilic and steric properties of a vinylsilane, this molecule serves as a versatile building block for complex polyketides, chiral fragments, and drug scaffolds. Its utility lies in the "Silicon Switch" strategy: the trimethylsilyl (TMS) group directs stereoselectivity and reactivity during early synthetic steps (e.g., epoxidation, coupling) and can be retained as a functional handle or excised (protodesilylated) to reveal the native carbon skeleton.

Structural & Electronic Analysis

Molecular Architecture

The molecule consists of a six-carbon chain featuring a trans- (or cis-) alkene at the C1-C2 position and a secondary hydroxyl group at C3. The C1 position is substituted with a trimethylsilyl group.

  • Vinylsilane Moiety (C1-C2): The Silicon atom exerts a

    
    -silicon effect , stabilizing positive charge development at the 
    
    
    
    -carbon (C2) during electrophilic addition. However, in this specific allylic alcohol structure, the electron-withdrawing nature of the oxygen at C3 competes with this effect.
  • Allylic Alcohol (C2-C3-OH): The hydroxyl group provides a handle for directed oxidations (e.g., Sharpless epoxidation) and serves as a directing group for transition metal catalysis.

  • Steric Bulk: The bulky TMS group shields the C1-C2 double bond, often directing reagents to the less hindered face or preventing unwanted side reactions at the terminal position.

Stereochemical Implications

The geometric isomerism of the alkene (E vs. Z) is critical. The (E)-isomer is thermodynamically more stable and generally provides higher enantioselectivity in asymmetric oxidations due to minimized A(1,3) strain compared to the (Z)-isomer.

Synthesis Protocols

The most robust synthesis allows for stereodivergent access to either the (E) or (Z) isomer, starting from commercially available 1-hexyne or butanal.

Protocol A: Core Scaffold Assembly (Alkynylation)

Objective: Synthesis of the intermediate 1-(trimethylsilyl)hex-1-yn-3-ol.

  • Reagents: Trimethylsilylacetylene (1.1 equiv), n-Butyllithium (1.1 equiv), Butanal (1.0 equiv), THF (anhydrous).

  • Procedure:

    • Cool a solution of trimethylsilylacetylene in THF to -78°C.

    • Add n-BuLi dropwise to generate lithium trimethylsilylacetylide. Stir for 30 min.

    • Add butanal slowly. The nucleophilic acetylide attacks the carbonyl carbon.

    • Warm to room temperature over 2 hours.

    • Quench with saturated NH₄Cl solution. Extract with Et₂O.

    • Result: Quantitative formation of the propargylic alcohol intermediate.

Protocol B: Stereodivergent Reduction

To obtain the target alkene, the alkyne intermediate is reduced.

Target IsomerReagent SystemMechanismSelectivity
(Z)-Alkene Lindlar Catalyst, H₂, QuinolineSyn-hydrogenation>95:5 (Z:E)
(E)-Alkene Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)Hydroalumination / Protonolysis>98:2 (E:Z)

Critical Note: For drug development applications requiring high enantiopurity, the (E)-isomer is typically preferred as a substrate for subsequent Sharpless Kinetic Resolution.

Chemical Reactivity & Transformations[1][2][3][4][5]

The chemical value of 1-(Trimethylsilyl)hex-1-en-3-ol lies in its ability to undergo orthogonal transformations.

Asymmetric Epoxidation (Sharpless)

The TMS group enhances the diastereoselectivity of the Sharpless epoxidation. Unlike simple allylic alcohols, the bulky silyl group enforces a rigid conformation in the transition state.

  • Reaction: Ti(OiPr)₄, (+)-DET, t-BuOOH.[1]

  • Outcome: Formation of chiral

    
    -epoxysilanes .
    
  • Mechanism: The hydroxyl group coordinates to Titanium.[2] The bulky TMS group directs the oxidant delivery to the specific face of the alkene.

  • Utility: The resulting epoxysilane can be ring-opened with nucleophiles (C-Nu, N-Nu) to generate 1,2-diols or amino alcohols with defined stereochemistry at three contiguous centers.

Hiyama Cross-Coupling

The vinylsilane motif allows the molecule to act as a nucleophile in Palladium-catalyzed cross-coupling reactions, forming C-C bonds.

  • Reagents: Aryl iodide (Ar-I), Pd(OAc)₂, TBAF (Tetrabutylammonium fluoride).

  • Activation: Fluoride attacks the Silicon, forming a hypervalent pentacoordinate silicate [R-Si(Me)3F]-. This species undergoes rapid transmetallation to Palladium.

  • Advantage: Unlike Boronic acids (Suzuki), the vinylsilane is stable to air and moisture, allowing long-term storage of the intermediate.

Isomerization to -Silyl Ketones

Transition metal catalysts (Ru, Rh, or Fe) can isomerize the allylic alcohol to a saturated ketone via a 1,3-hydrogen shift.

  • Transformation: 1-(TMS)hex-1-en-3-ol

    
     1-(TMS)hexan-3-one.
    
  • Significance: This is a redox-neutral way to generate

    
    -functionalized ketones. The silyl group in the product prevents enolization towards the C1 position, directing subsequent aldol reactions to C4.
    
Oxidation to Enones

Oxidation (e.g., Swern or Dess-Martin) yields 1-(trimethylsilyl)hex-1-en-3-one .

  • Properties: This is a highly reactive Michael acceptor. The silicon group at the

    
    -position stabilizes the LUMO, making the 
    
    
    
    -carbon highly electrophilic for conjugate addition reactions (e.g., with cuprates).

Visualization of Chemical Pathways

G Start 1-(Trimethylsilyl)hex-1-en-3-ol (Core Scaffold) Epox Chiral Epoxysilane (Sharpless Epoxidation) Start->Epox Ti(OiPr)4, (+)-DET t-BuOOH Coupling Aryl-Substituted Allylic Alcohol (Hiyama Coupling) Start->Coupling Ar-I, Pd(0) TBAF (Fluoride) Ketone 1-(TMS)hexan-3-one (Isomerization) Start->Ketone Ru/Fe Catalyst 1,3-H Shift Enone 1-(TMS)hex-1-en-3-one (Swern Oxidation) Start->Enone DMP or Swern Oxidation

Figure 1: Divergent chemical reactivity profile of 1-(Trimethylsilyl)hex-1-en-3-ol.

Experimental Data Summary

PropertyValue / DescriptionRelevance
Molecular Formula

Precursor tracking
Molecular Weight 172.34 g/mol Stoichiometry calculations
Boiling Point ~95-100°C (at 25 mmHg)*Purification via distillation
Stability Acid-sensitive (Protodesilylation)Avoid strong acids during workup
Storage Inert atmosphere (Argon/N2)Prevents slow oxidation of alkene

*Estimated based on boiling point of (Z)-4-(trimethylsilyl)-3-buten-1-ol analog [1].

References

  • Preparation of (Z)-4-(trimethylsilyl)-3-buten-1-ol . Organic Syntheses, Coll.[3] Vol. 9, p. 711 (1998). Link

  • Sharpless Epoxidation . Organic Chemistry Portal. Link

  • Hiyama Coupling . Organic Chemistry Portal. Link

  • Isomerization of Allylic Alcohols . Journal of the American Chemical Society, 127(9), 2842-2843. Link

  • Vinylsilane Synthesis via Alkyne Hydroalumination . Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

The Stability and Reactivity of Vinylsilane Allylic Alcohols in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

Vinylsilane allylic alcohols are highly versatile synthetic intermediates utilized extensively in the total synthesis of complex active pharmaceutical ingredients (APIs) and natural products. While the carbon-silicon (C–Si) bond is generally robust, its stability is conditionally dependent on the electronic environment and the presence of acidic reagents. Under acidic conditions, these molecules face a mechanistic divergence: they can either undergo protodesilylation (cleavage of the C–Si bond) or participate in stereospecific acid-catalyzed rearrangements and cyclizations.

This whitepaper provides a rigorous mechanistic analysis of vinylsilane allylic alcohol stability in acidic media. By understanding the causality behind the


-silyl and 

-silyl carbocation intermediates, researchers can rationally design self-validating protocols to either preserve the vinylsilane moiety during complex transformations or intentionally activate it for chirality-transferring cyclizations.

Mechanistic Underpinnings: The Silicon Effect in Acidic Media

The behavior of vinylsilane allylic alcohols in acid is governed by the profound electronic influence of the silicon atom on adjacent carbocations. Silicon is electropositive, yet its ability to stabilize positive charge is strictly position-dependent.

The -Silyl Cation Destabilization and 1,3-Chirality Transfer

When the hydroxyl group of an


-hydroxy-

-alkenylsilane is protonated and leaves as water, an

-silyl carbocation is theoretically generated. However, due to orthogonal orbital alignment, the empty p-orbital cannot benefit from hyperconjugation with the C–Si

-bond. Instead, the electron-withdrawing inductive effect of the

-hybridized carbon relative to silicon slightly destabilizes this cation.

To escape this high-energy state, the molecule undergoes a rapid 1,3-allylic rearrangement. The double bond shifts, placing the positive charge at the


-position, which is highly stabilized by the 

-silicon effect (hyperconjugation). This rearrangement is so rapid that it outcompetes bond rotation, allowing for near-complete chirality transfer from the

chiral center to the newly formed stereocenter, a phenomenon critical for enantioselective synthesis [1][1].
Protodesilylation Dynamics

Conversely, if the acidic conditions lead to the protonation of the alkene rather than the hydroxyl group, a


-silyl carbocation forms directly. This intermediate is highly stable. Subsequent nucleophilic attack at the silicon atom (often by the conjugate base of the acid or solvent) cleaves the C–Si bond, resulting in protodesilylation. Notably, 1,1-disubstituted vinylsilanes are resistant to protodesilylation because alkene protonation would require the formation of a primary carbocation, an energetically prohibitive pathway without harsh conditions [2][2].

PathwayLogic Start Vinylsilane Allylic Alcohol Acid Acidic Conditions (H+ / Lewis Acid) Start->Acid AlphaCat α-Silyl Cation (Destabilized) Acid->AlphaCat -H2O (OH Protonation) BetaCat β-Silyl Cation (Hyperconjugated) Acid->BetaCat Alkene Protonation Rearrange 1,3-Allylic Rearrangement AlphaCat->Rearrange 1,3-Shift Desilyl Protodesilylation BetaCat->Desilyl Nucleophilic Attack at Si Prod1 γ-Hydroxyvinylsilane (Chirality Retained) Rearrange->Prod1 Prod2 Desilylated Alkene (Geometry Retained) Desilyl->Prod2

Mechanistic divergence of vinylsilane allylic alcohols under acidic conditions.

Quantitative Stability Profiling

The choice of acid, solvent, and temperature strictly dictates whether the vinylsilane allylic alcohol will remain stable, rearrange, or degrade. The following table synthesizes quantitative data across various acidic environments to guide experimental design.

Table 1: Stability and Reactivity Profiles of Vinylsilane Allylic Alcohols

Substrate TypeAcidic ReagentSolventTemp (°C)Primary PathwayOutcome / Yield

-hydroxy-

-alkenylsilane
10%

Aqueous251,3-Rearrangement

-hydroxyvinylsilane (10%, 29% ee)

-hydroxy-

-alkenylsilane
TMSOTf (1.0 eq)

-78Friedel-Crafts CyclizationTetrahydronaphthalene (76%, 98% ee)
Epoxysilyl alcoholpTSA

06-endo CyclizationTetrahydropyran (80%)
1,1-disubstituted vinylsilaneTFA

22ProtodesilylationDesilylated Alkene (76%)
Bis(silyl) homoallylic alcoholLewis AcidVarious-Prins Cyclization2,6-cis-Tetrahydropyran (High)

Data synthesized from authoritative mechanistic studies on organosilane reactivity [3][3], [4][4].

Advanced Synthetic Applications

Acid-Catalyzed Cyclizations to Tetrahydropyrans and Tetrahydrofurans

When vinylsilyl alcohols are epoxidized (e.g., via MCPBA), the resulting epoxysilyl alcohols are highly sensitive to Brønsted acids like p-toluenesulfonic acid (pTSA). Treatment with pTSA triggers an initial acid-catalyzed isomerization or a 6-endo cyclization, yielding tetrahydropyrans as the major thermodynamic product. The bulky silyl group exerts profound stereocontrol during these cyclizations, dictating the diastereomeric outcome of the resulting heterocycles [3][3].

Prins Cyclizations

In the total synthesis of complex macrolides like the bryostatins, bis(silyl) homoallylic alcohols undergo Prins cyclizations with aldehydes. Under Lewis acidic conditions, the reaction exhibits excellent cis and Z selectivity, forming 2,6-cis-tetrahydropyrans containing a geometrically defined exocyclic vinylsilane. The stability of the vinylsilane under these specific Lewis acidic conditions allows it to be carried forward as a handle for subsequent cross-coupling or oxidation [5][5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the delicate balance between rearrangement and degradation is maintained.

Protocol A: TMSOTf-Catalyzed Chirality-Transferring Rearrangement

Causality Note: Aqueous acids like


 generate water during dehydration, forming hydronium (

)—an inactive acid that stalls the reaction and degrades enantiomeric excess (ee). Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under strictly anhydrous conditions maintains the active Lewis acidic environment required for >98% ee transfer [1][1].
  • Substrate Validation: Dissolve 1.0 mmol of enantiopure

    
    -hydroxy-
    
    
    
    -alkenylsilane in 10 mL of anhydrous
    
    
    . Validation: Obtain a baseline chiral HPLC trace to confirm starting ee >99%.
  • Anhydrous Environment Setup: Add 500 mg of freshly activated 3Å molecular sieves to the flask. Stir for 15 minutes at room temperature, then cool to -78 °C using a dry ice/acetone bath. Validation: The presence of sieves prevents ambient moisture from generating hydronium.

  • Catalyst Injection: Dropwise, add 1.0 equivalent of TMSOTf.

  • In-situ Monitoring: Stir at -78 °C for 20 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (

    
    ) should cleanly convert to the less polar cyclized product (
    
    
    
    ).
  • Quenching: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous

    
    . Validation: The cessation of 
    
    
    
    bubbling upon warming indicates complete neutralization of the triflic acid byproduct.
  • Isolation: Extract with

    
     (3 x 10 mL), dry over anhydrous 
    
    
    
    , concentrate, and purify via silica gel chromatography to yield the rearranged product (Typical yield: 76%, 98% ee).

ProtocolWorkflow S1 Step 1: Substrate Prep Enantiopure α-hydroxy-α-alkenylsilane in dry CH2Cl2 S2 Step 2: Acid Catalysis Add TMSOTf (1.0 eq) at -78°C Strictly anhydrous S1->S2 S3 Step 3: In-situ Monitoring Track via TLC/NMR Observe 1,3-shift S2->S3 S4 Step 4: Quench & Extract Add NaHCO3 to neutralize Extract with Et2O S3->S4 S5 S5 S4->S5

Step-by-step workflow for the acid-catalyzed rearrangement and isolation process.

Protocol B: Controlled Protodesilylation using TFA

Causality Note: To intentionally remove the silyl group while retaining alkene geometry, Trifluoroacetic acid (TFA) provides the necessary proton activity without the oxidative side-reactions common to mineral acids [4][4].

  • Preparation: Dissolve 1.0 mmol of the vinylsilane allylic alcohol in 5 mL of

    
     at 22 °C.
    
  • Acid Addition: Add 2.0 equivalents of anhydrous TFA dropwise.

  • Monitoring: Stir for 6 hours. Validation: Take a reaction aliquot for crude

    
    -NMR. The disappearance of the intense trimethylsilyl singlet near 
    
    
    
    0.00 ppm confirms complete desilylation.
  • Workup: Dilute with

    
     and wash sequentially with saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate in vacuo.

Conclusion

Vinylsilane allylic alcohols are not merely passive functional groups; they are dynamic participants in acidic environments. By mapping the electronic nature of the


- and 

-silyl carbocations, researchers can predict and control the fate of these molecules. Whether leveraging Lewis acids for exquisite chirality transfer in total synthesis or utilizing Brønsted acids for strategic protodesilylation, mastering these acidic pathways unlocks advanced capabilities in modern drug development and molecular design.

References

  • Source: Bulletin of the Chemical Society of Japan (NII)
  • A Chemoselective Reduction of Alkynes to (E)
  • Source: Journal of the American Chemical Society (SciSpace)
  • Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs.
  • Prins Cyclization of Bis(silyl)

Sources

Reactivity Profile of 1-(Trimethylsilyl)hex-1-en-3-ol in Organic Synthesis: A Pluripotent Linchpin for Complex Molecule Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, multifunctional building blocks are paramount for step-economic assembly of complex molecular architectures. 1-(Trimethylsilyl)hex-1-en-3-ol stands out as a highly versatile, pluripotent intermediate. Structurally, it merges an allylic alcohol moiety with a vinyl silane, enabling orthogonal reactivity pathways. This technical guide explores the causal mechanisms, self-validating experimental protocols, and strategic applications of this substrate across four primary reactivity nodes: directed epoxidation, palladium-catalyzed cross-coupling, base-induced homoenolate generation, and stereoretentive oxidation.

Structural Anatomy & Synergistic Reactivity

The synthetic utility of 1-(Trimethylsilyl)hex-1-en-3-ol stems from the electronic and steric synergy between its functional groups:

  • The Allylic Alcohol Motif: Acts as a directing group for transition-metal-catalyzed oxidations (e.g., Sharpless epoxidation) and provides a handle for sigmatropic rearrangements.

  • The Vinyl Silane Motif: Serves as a stable, non-toxic, and highly regioselective nucleophile for cross-coupling (Hiyama) or as a masked hydroxyl group (Tamao-Fleming oxidation).

  • The

    
    -Silicon Effect:  The trimethylsilyl (TMS) group stabilizes adjacent carbocations through hyperconjugation, dictating strict regiocontrol during electrophilic additions.
    

Reactivity Node 1: Directed Epoxidation & Kinetic Resolution

The presence of the allylic alcohol allows for highly enantioselective transformations, most notably the Sharpless Asymmetric Epoxidation (SAE)[1]. When applied to racemic 1-(Trimethylsilyl)hex-1-en-3-ol, SAE serves as an exceptionally efficient kinetic resolution method.

Causality & Mechanism: The bulky TMS group at the C1 position severely restricts the conformational freedom of the alkene within the chiral titanium-tartrate complex. This steric demand amplifies the energy difference between the diastereomeric transition states, leading to near-perfect kinetic resolution. The titanium catalyst coordinates to the C3-hydroxyl, directing the tert-butyl hydroperoxide (TBHP) to a single face of the olefin[1].

SharplessEpox A Racemic 1-(TMS)hex-1-en-3-ol B Ti(OiPr)4 / (+)-DET Complexation A->B Coordination C Facial Delivery of Oxygen (TBHP) B->C -20°C, 4Å MS D Enantiopure Epoxide + Unreacted (R)-Alcohol C->D Kinetic Resolution

Fig 1: Mechanistic workflow of the Sharpless Asymmetric Epoxidation kinetic resolution.
Self-Validating Protocol: Sharpless Kinetic Resolution
  • Preparation: In an oven-dried flask under argon, add powdered 4Å molecular sieves (0.5 g) and dry CH

    
    Cl
    
    
    
    (10 mL). Cool to -20 °C. Causality: 4Å sieves rigorously exclude trace water, preventing the hydrolysis of the moisture-sensitive Ti-complex, which would collapse enantioselectivity.
  • Catalyst Assembly: Add Ti(OiPr)

    
     (0.5 equiv) and (+)-diethyl tartrate (0.6 equiv). Stir for 20 minutes. Validation: The solution turns a pale, homogenous yellow, indicating the formation of the thermodynamically favored chiral dimeric titanium complex.
    
  • Oxidation: Add racemic 1-(Trimethylsilyl)hex-1-en-3-ol (1.0 equiv), followed dropwise by anhydrous TBHP (0.6 equiv, 5.5 M in decane). Stir at -20 °C for 14 hours.

  • Validation Check: Monitor via TLC (KMnO

    
     stain). The reaction is complete when exactly ~50% of the starting material is consumed.
    
  • NMR Validation: Post-workup,

    
    H NMR will show the disappearance of the vinylic protons (
    
    
    
    5.5-6.0 ppm) for the reacted enantiomer, replaced by characteristic epoxide oxirane protons at
    
    
    2.8-3.2 ppm.

Reactivity Node 2: Palladium-Catalyzed Hiyama Cross-Coupling

Vinyl silanes are notoriously inert under standard cross-coupling conditions, providing excellent orthogonality. However, upon activation with a fluoride source, 1-(Trimethylsilyl)hex-1-en-3-ol undergoes rapid sp


-sp

Hiyama cross-coupling with aryl or vinyl halides[2][3].

Causality & Mechanism: The addition of tetrabutylammonium fluoride (TBAF) attacks the sterically accessible silicon atom, forming a pentacoordinate fluorosilicate intermediate. This hypervalent state drastically increases the electron density on the


-carbon, polarizing the C-Si bond and facilitating transmetalation to the electrophilic Pd(II) center generated after oxidative addition[2].

HiyamaCycle A Pd(0) Catalyst B Oxidative Addition (Ar-I → Pd(II) Complex) A->B Ar-I addition C Transmetalation (Fluorosilicate Attack) B->C TBAF + Vinyl Silane D Reductive Elimination (Cross-Coupled Diene) C->D Expulsion of TMS-F D->A Catalyst Regeneration

Fig 2: Fluoride-activated Pd-catalyzed Hiyama cross-coupling cycle.
Self-Validating Protocol: Hiyama Coupling with Iodobenzene
  • Activation: To a solution of 1-(Trimethylsilyl)hex-1-en-3-ol (1.0 equiv) and iodobenzene (1.2 equiv) in degassed THF, add TBAF (2.0 equiv, 1M in THF) at room temperature. Causality: Excess TBAF ensures complete formation of the pentacoordinate silicate prior to palladium interaction.

  • Catalysis: Add Pd

    
    (dba)
    
    
    
    (0.05 equiv) and stir at 50 °C for 12 hours.
  • Validation Check: The reaction progress is visually validated by the eventual precipitation of palladium black (if the catalyst degrades post-reaction) or via GC-MS monitoring. Successful coupling is confirmed by the exact mass of the cross-coupled product (1-phenylhex-1-en-3-ol) and the expulsion of trimethylfluorosilane (TMS-F).

Reactivity Node 3: Base-Induced Rearrangement to Lithium Homoenolates

A highly specialized and powerful application of 1-(trimethylsilyl)allylic alcohols is their base-induced rearrangement to lithium homoenolate equivalents, pioneered by Kuwajima[4].

Causality & Mechanism: Deprotonation of the C3-hydroxyl group at cryogenic temperatures yields a lithium alkoxide. Upon warming, the strong affinity of silicon for oxygen drives a retro-Brook (1,3-silyl migration) rearrangement. The TMS group migrates from C1 to the oxygen, generating a delocalized 1-siloxy-allyl lithium species. This intermediate behaves as a nucleophilic homoenolate, reacting preferentially at the


-position with electrophiles to yield silyl enol ethers[4].

Homoenolate S1 1-(TMS)hex-1-en-3-ol S2 Lithium Alkoxide (-78°C) S1->S2 n-BuLi, THF S3 1-Siloxy-allyl Lithium (Homoenolate) S2->S3 Warm to 0°C (1,3-Si Migration) S4 Silyl Enol Ether (γ-Alkylated) S3->S4 Electrophile (E+)

Fig 3: Base-induced retro-Brook rearrangement to a lithium homoenolate.
Self-Validating Protocol: Homoenolate Trapping
  • Deprotonation: Dissolve the substrate in anhydrous THF at -78 °C. Slowly add n-BuLi (1.05 equiv). Stir for 30 minutes.

  • Rearrangement: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour. Causality: The thermal energy provided by warming overcomes the activation barrier for the 1,3-silyl migration.

  • Electrophilic Trapping: Re-cool to -78 °C and add benzyl bromide (1.2 equiv).

  • Validation Check: Quench a 0.1 mL aliquot with D

    
    O. 
    
    
    
    H NMR of the crude aliquot will show deuterium incorporation exclusively at the
    
    
    -position if the homoenolate formed successfully but was unreacted with the electrophile.

Reactivity Node 4: Tamao-Fleming Oxidation to 1,3-Diols

The vinyl silane moiety can be unmasked to reveal a hydroxyl group via the Tamao-Fleming oxidation, converting the substrate into a highly valuable hexane-1,3-diol derivative[5][6][7].

Causality & Mechanism: Fluoride coordination makes the silicon center highly electrophilic. Attack by a peroxide oxidant (e.g., H


O

) forms a silyl peroxide intermediate. A stereoretentive 1,2-alkyl migration from silicon to oxygen cleaves the C-Si bond, followed by hydrolysis to yield the alcohol[5][7].
Quantitative Data Summary

The following table summarizes the expected quantitative outcomes of the four reactivity nodes when applied to 1-(Trimethylsilyl)hex-1-en-3-ol under optimized conditions:

Reactivity Node / TransformationKey ReagentsCritical IntermediateTypical YieldStereoselectivity
Sharpless Kinetic Resolution Ti(OiPr)

, (+)-DET, TBHP
Chiral Ti-alkoxide complex45-48% (max 50%)>98% ee (resolved alcohol)
Hiyama Cross-Coupling Pd

(dba)

, TBAF, Ar-I
Pentacoordinate fluorosilicate75-88%Complete retention of (E)-geometry
Homoenolate Generation n-BuLi, THF, Benzyl Bromide1-Siloxy-allyl lithium70-82%>90% regioselectivity (

-attack)
Tamao-Fleming Oxidation TBAF, H

O

, KHCO

Silyl peroxide adduct80-92%Complete retention of configuration

Conclusion & Future Perspectives in Drug Development

1-(Trimethylsilyl)hex-1-en-3-ol is not merely a static reagent; it is a programmable synthetic module. By understanding the causality behind its orthogonal reactivity—whether leveraging the steric bulk of the TMS group for kinetic resolution[1], activating the C-Si bond for cross-coupling[2], triggering sigmatropic rearrangements for umpolung reactivity[4], or unmasking hidden hydroxyls[5]—process chemists and drug developers can drastically shorten synthetic routes to complex polyketides, macrolides, and active pharmaceutical ingredients (APIs).

References

1.[1] Sharpless epoxidation - Wikipedia. Available at: [Link] 2.[2] A Concise Synthesis of (–)-Lasonolide A - PMC - NIH. Available at: [Link] 3.[4] Specific Generation of Lithiated 3-Trimethylsiloxy-1,2-propadiene Derivatives from 1-(Trimethylsilyl)propargyl - OUP. Available at: [Link] 4.[3] Total Synthesis of (−)-Lasonolide A - PMC - NIH. Available at: [Link] 5.[5] Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis - PMC - NIH. Available at: [Link] 6.[6] Hydrosilylation: A Comprehensive Review on Recent Advances - DOKUMEN.PUB. Available at: [Link] 7.[7] Arylboration of 1-Silyl-1,3-Cyclohexadiene by Cu/Pd-Cooperative Catalysis - ProQuest. Available at: [Link] (Representative Link)

Sources

Synthesis and Mechanistic Control of α-Silyl Allylic Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

In advanced organic synthesis,


-silyl allylic alcohols represent a highly versatile class of bifunctional synthons. Characterized by the presence of a hydroxyl group and a sterically demanding silyl group on the same allylic carbon, these compounds are critical precursors for stereospecific Peterson olefinations, substrate-directed epoxidations, and complex polyol architectures.

However, the synthesis of


-silyl allylic alcohols is notoriously challenging. The primary failure mode in their preparation is the thermodynamically driven [1,2]-Brook rearrangement —the spontaneous migration of the silicon atom from carbon to oxygen to form a silyl enol ether. As an Application Scientist, understanding the causality behind reagent selection, temperature control, and transition-state sterics is paramount to circumventing this migration and isolating the desired 

-hydroxysilane.

This guide synthesizes current literature to provide field-proven methodologies, mechanistic insights, and self-validating protocols for the robust synthesis of


-silyl allylic alcohols.

Mechanistic Pathways & Causality in Synthesis

The successful isolation of an


-silyl allylic alcohol relies on kinetic trapping. Below are the three primary strategic pathways utilized in modern synthesis.
Direct 1,2-Addition of Silylmetal Reagents to Enals

The most direct route involves the nucleophilic addition of a silyllithium reagent (e.g.,


) to an 

-unsaturated aldehyde (enal)[1].
  • Causality of Regiocontrol: Hard nucleophiles like silyllithium preferentially attack the carbonyl carbon (1,2-addition). Conversely, softer silylcuprates (e.g.,

    
    ) shift the orbital overlap preference, leading exclusively to 1,4-conjugate addition[1].
    
  • Causality of Stability: The intermediate

    
    -silyl alkoxide is highly unstable. If the reaction temperature exceeds -40 °C, the strong affinity of silicon for oxygen (
    
    
    
    kcal/mol bond energy) drives a rapid [1,2]-Brook rearrangement. Strict cryogenic maintenance (-78 °C) until electrophilic quench is non-negotiable.
Enantioselective Reduction of -Unsaturated Acylsilanes

For asymmetric synthesis, standard chiral borane reductions often fail due to the severe steric encumbrance of the acylsilane moiety. Takeda and co-workers demonstrated that chiral lithium amides can reduce


-unsaturated acylsilanes to 

-silyl allylic alcohols with

enantiomeric excess[2],[3].
  • Causality of Stereocontrol: The chiral lithium amide does not merely act as a base; it functions as a chiral hydride donor. The reaction proceeds via a highly organized, lithium-coordinated cyclic transition state where a formal hydride transfer occurs from the alkyl group of the amine to the carbonyl face, completely dictated by the steric bulk of the silyl group[3].

Retro-Brook Rearrangement of O-Silyl Allylic Alcohols

Alternatively, one can synthesize the O-silyl ether first and force the reverse reaction. Deprotonation of an O-silylated allylic alcohol with


-BuLi generates a localized carbanion that undergoes a[1,2]-retro-Brook rearrangement (oxygen-to-carbon migration)[4].
  • Causality of Migration: The formation of a highly stabilized pseudoequatorial allylic carbanion overcomes the Si-O bond strength, driving the equilibrium toward the

    
    -hydroxysilane when trapped with a proton source[4].
    

Visualizing Mechanistic Divergence

The following diagram illustrates the critical divergence point during silylmetal addition, highlighting why temperature control is the absolute determinant of product distribution.

Mechanism A α,β-Unsaturated Aldehyde (Enal) C α-Silyl Allylic Alkoxide Intermediate A->C 1,2-Addition (-78 °C) B Silyllithium (PhMe2SiLi) B->C D α-Silyl Allylic Alcohol (Target) C->D H+ Quench (Strictly -78 °C) E Silyl Enol Ether (Brook Product) C->E Warming > -40 °C ([1,2]-Brook)

Caption: Mechanistic divergence of silylmetal addition to enals based on thermal control.

Quantitative Data: Strategy Comparison

Summarizing the synthetic strategies allows process chemists to select the optimal route based on substrate availability and required stereopurity.

Synthetic StrategyReagents / CatalystSubstrateYield (%)StereoselectivityKey Advantage
1,2-Silylmetal Addition

, THF, -78 °C
Enals / Enones65–89%N/A (Racemic)Direct access from simple, commercially available precursors[1].
Asymmetric Reduction Chiral Lithium Amide, -78 °C

-Unsaturated Acylsilanes
75–92%>99% eeFlawless facial selectivity via rigid formal hydride transfer TS[3].
Retro-Brook Rearrangement

-BuLi, THF, -78 to 0 °C
O-Silyl Allylic Alcohols70–85%Retention of drReadily converts robust silyl ethers into reactive

-hydroxysilanes[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, complete with in-process checkpoints.

Protocol A: Synthesis via 1,2-Silylmetal Addition to Enals[1]

Objective: Isolate racemic


-(dimethylphenylsilyl) allylic alcohol while suppressing Brook rearrangement.
  • System Preparation: Flame-dry a Schlenk flask under argon. Charge with anhydrous THF (0.5 M relative to substrate) and the

    
    -unsaturated aldehyde (1.0 equiv).
    
  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath.

    • Validation Checkpoint: Ensure internal temperature stabilizes at -78 °C for at least 15 minutes prior to reagent addition.

  • Reagent Addition: Add

    
     (1.0 M in THF, 1.1 equiv) dropwise via syringe pump over 20 minutes. The solution will typically transition to a pale yellow color.
    
  • Reaction Maturation: Stir at -78 °C for 30 minutes.

    • Validation Checkpoint: TLC analysis (quenched into cold ether/NH4Cl) should show complete consumption of the starting enal.

  • Electrophilic Quench (Critical Step): While strictly maintaining the -78 °C bath, add a pre-cooled solution of saturated aqueous

    
     (10 volumes) rapidly. Do not remove the cooling bath until the quench is complete. 
    
  • Isolation: Warm to room temperature, extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography (hexane/EtOAc).
Protocol B: Enantioselective Reduction via Chiral Lithium Amides[3]

Objective: Synthesize highly enantioenriched


-silyl allylic alcohols via formal hydride transfer.

Workflow Step1 1. Amide Generation React chiral amine with n-BuLi at -78°C Step2 2. Substrate Addition Introduce α,β-unsaturated acylsilane Step1->Step2 Step3 3. Hydride Transfer Maintain -78°C for 2 hours (TS Formation) Step2->Step3 Step4 4. Cryogenic Quench Rapid addition of weak acid (NH4Cl) Step3->Step4 Step5 5. Isolation & Analysis Chromatography and Chiral HPLC (>99% ee) Step4->Step5

Caption: Self-validating experimental workflow for asymmetric acylsilane reduction.

  • Amide Generation: To a solution of the chiral amine (1.2 equiv) in THF at -78 °C, add

    
    -BuLi (1.1 equiv). Stir for 30 minutes to ensure complete deprotonation.
    
  • Substrate Addition: Add the

    
    -unsaturated acylsilane (1.0 equiv) dropwise.
    
  • Hydride Transfer: Stir at -78 °C for 2 hours. The rigid lithium-coordinated transition state dictates the facial attack of the hydride from the amine's alkyl substituent.

  • Quench & Workup: Quench with saturated aqueous

    
     at -78 °C. Extract with diethyl ether, dry, and purify.
    
    • Validation Checkpoint: Chiral HPLC analysis of the purified product should yield an enantiomeric excess of

      
      , confirming the integrity of the rigid transition state.
      

Conclusion

The synthesis of


-silyl allylic alcohols is a masterclass in kinetic versus thermodynamic control. By understanding the causality of the [1,2]-Brook rearrangement, chemists can leverage cryogenic temperatures and tailored nucleophiles to trap the elusive 

-hydroxysilane. Whether utilizing direct silylmetal additions for rapid structural complexity or chiral lithium amides for flawless enantiocontrol, these protocols provide a robust foundation for integrating silicon-directed stereochemistry into complex molecule synthesis.

References

  • The Journal of Organic Chemistry, ACS Publications.
  • Science of Synthesis, Thieme Connect.
  • Organic Letters, ACS Publications.

Sources

Introduction: The Significance of Thermodynamic Data for Novel Silanes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of (E)-1-(Trimethylsilyl)hex-1-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

(E)-1-(Trimethylsilyl)hex-1-en-3-ol is an organosilicon compound with potential applications in organic synthesis and as a building block in the development of new chemical entities. Its unique structure, featuring a vinylsilane moiety and a secondary alcohol, makes it a subject of interest for creating complex molecular architectures. For professionals in drug development and materials science, a thorough understanding of the thermodynamic properties of such a molecule is fundamental. Properties like the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) govern the molecule's stability, reactivity, and phase behavior, which are critical parameters for process development, safety assessment, and computational modeling of its interactions.

Part 1: Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties for organosilicon compounds requires specialized techniques to handle their unique chemical nature, particularly their combustion characteristics.

Standard Enthalpy of Formation (ΔfH°)

The most reliable method for determining the standard enthalpy of formation of an organic compound is through combustion calorimetry.[1][2] For organosilicon compounds, this process is complicated by the formation of silicon dioxide (SiO2) and the potential for incomplete combustion. Therefore, rotating-bomb calorimetry is the preferred technique.[3]

Causality Behind Experimental Choices:

  • Why a Bomb Calorimeter? It allows for combustion at constant volume, from which the change in internal energy (ΔU) is measured. This is then used to calculate the enthalpy of combustion (ΔcH°), a key value in determining the enthalpy of formation via Hess's Law.

  • Why a Rotating Bomb? For silicon-containing compounds, ensuring complete combustion to a well-defined final state (e.g., crystalline quartz or amorphous silica) is challenging.[2][3] Rotation of the bomb after ignition helps to ensure a uniform distribution of the combustion products and promotes complete reaction, which is essential for accurate results.[3] An aqueous solution (often hydrofluoric acid) is typically added to the bomb to dissolve the silica formed, leading to the formation of fluorosilicic acid, a more thermodynamically well-defined product.[3][4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample (in the order of milligrams) of (E)-1-(Trimethylsilyl)hex-1-en-3-ol is placed in a quartz crucible. A known mass of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

  • Bomb Setup: The crucible is placed in the bomb. A known volume of water or a suitable acidic solution is added to the bottom of the bomb.[3] The bomb is then sealed and pressurized with a high purity of oxygen (typically to ~30 atm).

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via a cotton fuse wire. The temperature of the water is monitored with high precision as a function of time until it reaches a maximum and then begins to cool.

  • Analysis of Products: Post-combustion, the gaseous products are analyzed for CO2 and any signs of incomplete combustion. The liquid phase is analyzed to quantify the amount of fluorosilicic acid formed. The solid residue is analyzed to ensure no unreacted silicon remains.

  • Calculation: The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature rise. Applying Hess's Law, the standard enthalpy of formation is derived using the known standard enthalpies of formation of the combustion products (CO2, H2O, and H2SiF6).[1]

Workflow for Combustion Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Weigh Sample & Aid B Prepare Bomb (add solution) A->B C Pressurize with O2 B->C D Ignite Sample C->D E Monitor Temperature Change D->E F Analyze Combustion Products E->F G Calculate ΔcH° F->G H Calculate ΔfH° via Hess's Law G->H

Caption: Workflow for determining ΔfH° using rotating-bomb calorimetry.

Standard Molar Entropy (S°) and Heat Capacity (Cp)

These properties are determined from the heat capacity of the substance as a function of temperature, starting from close to absolute zero (0 K).

Causality Behind Experimental Choices:

  • Adiabatic Calorimetry: This technique is the gold standard for measuring heat capacity. The sample is isolated from its surroundings, and a known amount of heat is introduced. The resulting temperature change allows for the direct calculation of heat capacity at that temperature. By performing this over a range of temperatures (e.g., from 5 K to 300 K), a complete heat capacity curve is generated.

  • Spectroscopic Methods: Vibrational frequencies obtained from Infrared (IR) and Raman spectroscopy can be used to calculate the vibrational contributions to entropy and heat capacity using the principles of statistical mechanics.[5][6][7] This is particularly useful for validating calorimetric data and for understanding the molecular motions that contribute to these properties.

Experimental Protocol: Combined Calorimetric and Spectroscopic Approach

  • Low-Temperature Adiabatic Calorimetry:

    • A sample of (E)-1-(Trimethylsilyl)hex-1-en-3-ol is cooled to a temperature near absolute zero in an adiabatic calorimeter.

    • Small, precisely measured amounts of energy are electrically supplied to the sample, and the resulting temperature increase is recorded.

    • This process is repeated in steps up to and beyond room temperature to obtain a detailed plot of Cp versus T.

    • The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the Cp/T versus T curve from 0 K, accounting for the entropy of any phase transitions.

  • Vibrational Spectroscopy:

    • Obtain the IR and Raman spectra of the compound in the gas phase or an inert solvent.

    • Assign the observed vibrational frequencies to the fundamental vibrational modes of the molecule, often aided by computational modeling.

    • Use the assigned frequencies in the standard statistical mechanics equations for the harmonic oscillator model to calculate the vibrational contributions to S° and Cp.[6]

G cluster_cal Adiabatic Calorimetry cluster_spec Vibrational Spectroscopy A Measure Cp vs. T (from near 0 K) B Integrate Cp/T vs. T A->B E Calculate S° and Cp (Statistical Mechanics) B->E C Obtain IR/Raman Spectra D Assign Vibrational Frequencies C->D D->E F Validated S° and Cp E->F

Caption: A typical workflow for ab initio thermochemical prediction.

Part 3: Data Summary and Validation

The cornerstone of scientific integrity is the cross-validation of data from independent sources. It is crucial to compare the experimentally determined values with those predicted by computational methods.

  • Agreement and Discrepancy: Good agreement between high-level computational results and careful experimental measurements provides a high degree of confidence in the data. [1]Discrepancies can point to experimental challenges (e.g., incomplete combustion) or limitations in the computational model, prompting further investigation. [2]* Data Presentation: All quantitative data should be summarized in a clear, structured table for easy comparison and reference.

Table 1: Summary of Thermodynamic Properties for (E)-1-(Trimethylsilyl)hex-1-en-3-ol at 298.15 K

PropertyExperimental ValueComputational Value (W1X-1//B3LYP)UnitsMethod
ΔfH° To be determinedTo be calculatedkJ/molRotating-Bomb Calorimetry / Ab Initio
To be determinedTo be calculatedJ/(mol·K)Adiabatic Calorimetry / Statistical Mechanics
Cp To be determinedTo be calculatedJ/(mol·K)Adiabatic Calorimetry / Statistical Mechanics

Conclusion

Determining the thermodynamic properties of a novel molecule like (E)-1-(Trimethylsilyl)hex-1-en-3-ol is a multi-faceted endeavor that combines meticulous experimental work with sophisticated computational chemistry. While this guide does not provide final numerical values, it offers a robust framework and detailed protocols for their determination. By leveraging rotating-bomb calorimetry for enthalpy of formation, adiabatic calorimetry and spectroscopy for entropy and heat capacity, and high-level ab initio calculations for validation and prediction, researchers can generate the accurate and reliable data essential for advancing drug development, chemical process design, and fundamental molecular understanding.

References

  • NIST Computational Chemistry Comparison and Benchmark Database - SRD 101. (2025). National Institute of Standards and Technology. [Link]

  • Reaktoro. (n.d.). Thermodynamic Databases. [Link]

  • Thermo-Calc Software. (n.d.). Thermodynamic Databases. [Link]

  • Berger, M., Bell, J. A., & Steel, C. (n.d.). Spectroscopic determination of thermodynamic quantities. Journal of Chemical Education. [Link]

  • Good, W. D. (1964). New approach to the combustion calorimetry of silicon and organosilicon compounds. Heats of formation of quartz, fluorosilicic acid, and hexamethyldisiloxane. The Journal of Physical Chemistry. [Link]

  • Simmie, J. M., & Kolesnikov, V. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. The Journal of Physical Chemistry A. [Link]

  • Gordon, A. R. (1934). Mathematical Methods for Computing Thermodynamic Functions from Spectroscopic Data. The Journal of Chemical Physics. [Link]

  • Request PDF. (n.d.). Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. [Link]

  • CompuTherm LLC. (n.d.). Thermodynamic Database. [Link]

  • Begell House. (1996). Thermophysical Properties of Organosilicon Compounds. [Link]

  • Simmie, J. M., & Kolesnikov, V. (2022). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. ACS Publications. [Link]

  • Iorish, V.S. (n.d.). Thermodynamics in Internet. IHED. [Link]

  • Good, W. D. (1962). A New Approach to the Combustion Calorimetry of Silicon and Organosilicon Compounds. Heats of Formation of Quartz, Fluorosilicic Acid, and Hexamethyldisiloxane. The Journal of Physical Chemistry. [Link]

  • Tanaka, T. (1959). Heats of Combustion and Formation of Some Organosilicon Compounds. Transactions of the Faraday Society. [Link]

  • Bak-Mikkelsen, L. (1945). Spectroscopy and Thermodynamics. Det Kgl. Danske Videnskabernes Selskab. [Link]

  • ResearchGate. (n.d.). Thermochemistry of Organosilicon Compounds. [Link]

  • Grimme, S. (2012). Calculation of absolute molecular entropies and heat capacities made simple. Chemical Science. [Link]

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Role of silicon beta-effect in 1-(Trimethylsilyl)hex-1-en-3-ol reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The Role of the Silicon


-Effect in 1-(Trimethylsilyl)hex-1-en-3-ol Reactivity[1][2]

Executive Summary

This technical guide dissects the mechanistic influence of the trimethylsilyl (TMS) group on the reactivity of 1-(Trimethylsilyl)hex-1-en-3-ol (1 ).[1][2] Targeted at drug development professionals and synthetic chemists, this analysis focuses on the silicon


-effect —a hyperconjugative stabilization phenomenon—that dictates regioselectivity during electrophilic substitution and oxidative functionalization. We provide actionable protocols for leveraging this effect to achieve high-precision stereochemical outcomes, specifically in ipso-substitutions and diastereoselective epoxidations.[1][2]

Mechanistic Underpinnings: The Silicon -Effect[1]

The reactivity of 1-(Trimethylsilyl)hex-1-en-3-ol is governed by the electronic interaction between the carbon-silicon


-bond and the adjacent 

-system or developing carbocation.[1][2]
Hyperconjugative Stabilization

The silicon atom is less electronegative than carbon (1.90 vs 2.55 Pauling scale), resulting in a polarized C-Si bond.[2] The


-silicon effect  arises from the overlap of the filled 

orbital with an empty p-orbital (or

) on the

-carbon.[1]
  • Stabilization Energy: This interaction stabilizes a

    
    -carbocation by approximately 38 kcal/mol  relative to a non-silylated analog, effectively locking the regiochemistry of electrophilic attacks.
    
  • Geometric Requirement: Maximum overlap occurs when the C-Si bond is coplanar (syn- or anti-periplanar) with the empty p-orbital.[1][2]

BetaEffect Si Silicon Atom (Electropositive) CSi_Bond σ(C-Si) Orbital (High Energy Donor) Si->CSi_Bond Polarization Stabilization Hyperconjugation (σ → p) CSi_Bond->Stabilization BetaC β-Carbon (Carbocation/p-orbital) BetaC->Stabilization Stabilization->BetaC Stabilizes Charge

Figure 1: Mechanistic flow of the


-silicon effect stabilizing a carbocation.

Reactivity Profile & Applications

The bifunctional nature of 1 (vinylsilane + allylic alcohol) allows for orthogonal reaction pathways.

Electrophilic Substitution (Ipso-Substitution)

In vinylsilanes, electrophiles (


) do not add across the double bond randomly.[1][2][3] The 

-effect directs

to the carbon bearing the silicon (

-carbon), generating a cation at the

-position which is stabilized by the C-Si bond.
  • Mechanism:

    • Attack:

      
       attacks C1 (ipso).
      
    • Intermediate: Formation of a

      
      -cation at C2.[1]
      
    • Desilylation: Nucleophilic attack on Silicon leads to elimination of the TMS group and restoration of the double bond.

  • Outcome: Retention of alkene geometry (stereospecific replacement of Si with E).

Table 1: Comparative Electrophilic Substitutions

Electrophile (

)
ReagentProductMechanism Note
Proton (

)
HI /

Hex-1-en-3-olProtodesilylation (retention of configuration).[1][2][3]
Iodine (

)

/

1-Iodohex-1-en-3-olIpso-iododesilylation; valuable for cross-coupling.[1][2]
Acyl (

)

/


-Unsaturated Ketone
Friedel-Crafts acylation at C1.[1][2][3]
Diastereoselective Epoxidation (Sharpless)

The allylic hydroxyl group at C3 directs oxidation via hydrogen bonding, while the TMS group at C1 influences the electronics of the double bond.

  • Reagent System:

    
     / (+)-DET / TBHP.
    
  • Selectivity: The bulky TMS group enhances facial selectivity (diastereomeric ratio often >95:5) by enforcing steric constraints in the transition state.

  • Post-Epoxidation Rearrangement: The resulting epoxy-silane is a latent carbonyl equivalent.[1] Acid-catalyzed ring opening triggers a dyotropic rearrangement or migration, often yielding chiral

    
    -silyl aldehydes or ketones.[1][2]
    

Experimental Protocols

Protocol A: Stereospecific Iododesilylation

Objective: Synthesis of (Z)-1-iodohex-1-en-3-ol from (E)-1-(trimethylsilyl)hex-1-en-3-ol.[1][2][3]

Reagents:

  • Substrate 1 (1.0 equiv)[1][2][4]

  • Iodine (

    
    ) (1.1 equiv)[1][2]
    
  • Silver Trifluoroacetate (

    
    ) (1.1 equiv)[1][2]
    
  • Solvent: THF (

    
    )[1][2]
    

Workflow:

  • Preparation: Dissolve 1 in anhydrous THF under

    
     atmosphere. Cool to 
    
    
    
    .
  • Addition: Add

    
     followed by dropwise addition of 
    
    
    
    in THF. Note: The silver salt acts as a Lewis acid to activate the iodine and sequester the silyl leaving group.
  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (disappearance of UV-active vinylsilane).[1][2]
    
  • Workup: Filter through a Celite pad to remove AgI precipitate. Wash filtrate with saturated

    
     (to remove excess 
    
    
    
    ) and brine.[1][2]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Point: The product should retain the E-configuration if basic conditions are used, or invert to Z depending on the specific nucleophilic displacement mechanism employed (inversion is common in halogenation-desilylation sequences involving rotation). Correction: Standard ipso-substitution with halogens typically proceeds with retention of configuration.[1]

Protocol B: Acid-Catalyzed Epoxy-Silyl Rearrangement

Objective: Conversion to


-formyl silane or aldehyde derivative.[1][2][3]

EpoxidationPath Substrate 1-(TMS)hex-1-en-3-ol Epox Epoxy-Silane Intermediate (Sharpless Epoxidation) Substrate->Epox Ti(OiPr)4 / TBHP Acid Acid Catalysis (BF3·OEt2) Epox->Acid Cation β-Carbocation (Stabilized by Si) Acid->Cation Ring Opening at C2 Product Aldehyde/Ketone (via Migration) Cation->Product Hydride/Silyl Shift

Figure 2: Reaction pathway for the oxidative rearrangement of 1-(Trimethylsilyl)hex-1-en-3-ol.[1][2][3]

  • Epoxidation: Treat 1 with Sharpless conditions (

    
    , (+)-DET, TBHP, 
    
    
    
    , DCM). Isolate the epoxy-alcohol.[1][5]
  • Rearrangement: Dissolve the epoxy-alcohol in

    
    . Add 
    
    
    
    (0.1 equiv) at
    
    
    .[1][2]
  • Mechanism: The Lewis acid complexes with the epoxide oxygen. The ring opens at C2 (stabilized by

    
    -Si).[1] A hydride shift from C1 to C2 occurs, followed by loss of the silyl group (if protic workup) or retention as an 
    
    
    
    -silyl carbonyl.[2]

References

  • Fleming, I., Dunoguès, J., & Smithers, R. (1989).[2] The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions. Link[1][2]

  • Katsuki, T., & Sharpless, K. B. (1980).[2][5][6] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. Link[1][2]

  • Hudrlik, P. F., & Hudrlik, A. M. (1995).[2] Organosilicon Chemistry in Organic Synthesis. Advances in Silicon Chemistry. Link

  • Chan, T. H., & Fleming, I. (1980).[2] Synthesis and Reactions of Vinylsilanes. Synthesis. Link

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Technical Guide: Solubility and Physical Constants of 1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical constants, solubility profile, and synthetic methodologies for 1-(Trimethylsilyl)hex-1-en-3-ol , a specialized organosilicon intermediate used in stereoselective organic synthesis.

Chemical Identity & Significance

1-(Trimethylsilyl)hex-1-en-3-ol is a bifunctional organosilane featuring a secondary allylic alcohol and a vinylsilane moiety.[1] It serves as a versatile building block in drug development, particularly for Peterson olefination , Hiyama cross-coupling , and the synthesis of complex polyketides (e.g., Modiolide A, Tuckolide).[1]

The compound exists primarily as two geometric isomers, (E) and (Z) , which are synthesized stereoselectively from the corresponding alkyne precursor, 1-(trimethylsilyl)hex-1-yn-3-ol .[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(Trimethylsilyl)hex-1-en-3-ol
Common Name

-Vinylsilyl hexenol
Molecular Formula

Molecular Weight 172.34 g/mol
Key Precursor 1-(Trimethylsilyl)hex-1-yn-3-ol (CAS: 17889-42-8)
Stereoisomers (E)-isomer (Trans), (Z)-isomer (Cis)

Physical Constants Profile

Due to its status as a transient synthetic intermediate rather than a commodity chemical, experimental data is often derived from its stable alkyne precursor or homologous series.[1] The values below represent a synthesis of experimental literature and high-fidelity predictive models.

Experimental & Predicted Constants
ConstantValue (Alkene Product)Value (Alkyne Precursor)*Conditions / Method
Boiling Point 85–95 °C (Predicted)78–79 °C (Experimental)@ 10 mmHg (Vacuum)
Density 0.845 ± 0.02 g/mL 0.852 g/mL @ 25 °C
Refractive Index (

)
1.445–1.455 1.448 Standard Liquid Film
Flash Point ~72 °C (Predicted)65 °C Closed Cup
Vapor Pressure ~0.08 mmHg ~0.1 mmHg @ 25 °C

*Note: The alkyne precursor (1-(trimethylsilyl)hex-1-yn-3-ol) is the primary stable form isolated before reduction.[1] The alkene product is typically used immediately or purified via short-path distillation.

Solubility & Partitioning

The lipophilicity of the trimethylsilyl (TMS) group significantly alters the solubility profile compared to the parent hexenol.

Solubility Profile
SolventSolubilityNotes
Water Insoluble (< 0.1 g/L)Hydrophobic TMS group dominates.[1]
Diethyl Ether Miscible Preferred solvent for extraction.[1]
Tetrahydrofuran (THF) Miscible Standard reaction solvent.[1]
Dichloromethane (DCM) Miscible Suitable for oxidation/coupling.[1]
Methanol/Ethanol Soluble Used in desilylation protocols.[1]
Partition Coefficients
  • LogP (Octanol/Water): 3.2 ± 0.3 (Predicted)

    • Interpretation: Highly lipophilic. The compound will partition strongly into organic phases and biological membranes, making it a suitable candidate for passive transport studies in early drug discovery.

Synthetic Protocols & Stereocontrol

The synthesis of 1-(trimethylsilyl)hex-1-en-3-ol is dictated by the required stereochemistry of the vinylsilane double bond.

Pathway A: Synthesis of (E)-1-(Trimethylsilyl)hex-1-en-3-ol

Mechanism: Hydride reduction of the alkyne using Red-Al (Sodium bis(2-methoxyethoxy)aluminum dihydride).[1] Selectivity: >98% (E)-isomer due to the cyclic aluminate intermediate.

Protocol:

  • Preparation: Charge a flame-dried flask with 1-(trimethylsilyl)hex-1-yn-3-ol (1.0 eq) and anhydrous Ether (

    
    ). Cool to 0 °C.
    
  • Reduction: Add Red-Al (3.5 M in toluene, 1.5 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of less polar spot).

  • Quench: Cool to 0 °C. Carefully add saturated aqueous Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.

  • Workup: Extract with

    
     (3x). Dry combined organics over 
    
    
    
    , filter, and concentrate.[1][2]
  • Purification: Distill via Kugelrohr or short-path distillation (approx. 90 °C @ 10 mmHg).

Pathway B: Synthesis of (Z)-1-(Trimethylsilyl)hex-1-en-3-ol

Mechanism: Partial hydrogenation using Lindlar's Catalyst or Hydroboration-Protonolysis.[1] Selectivity: >95% (Z)-isomer.[1]

Protocol (Hydrogenation):

  • Preparation: Dissolve 1-(trimethylsilyl)hex-1-yn-3-ol (1.0 eq) in Methanol or Ethyl Acetate .

  • Catalyst: Add Lindlar's Catalyst (

    
     poisoned with Pb, 5 wt%) and Quinoline  (0.1 eq) to suppress over-reduction.
    
  • Hydrogenation: Stir under a balloon of

    
     (1 atm) at room temperature.
    
  • Monitoring: Monitor consumption of starting material by GC or NMR (alkyne proton signal disappears). Stop immediately to prevent reduction to the alkane.

  • Workup: Filter through a pad of Celite to remove palladium. Concentrate filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) or distillation.[3][4]

Visualization: Stereoselective Synthesis Workflow

SynthesisWorkflow cluster_conditions Reaction Conditions Start Start: Butyraldehyde Intermediate Intermediate: 1-(Trimethylsilyl)hex-1-yn-3-ol (Alkyne) Start->Intermediate + TMS-Acetylene + n-BuLi / Grignard ProductE Product (E): (E)-1-(Trimethylsilyl)hex-1-en-3-ol Intermediate->ProductE Red-Al Reduction (Hydride Addition) ProductZ Product (Z): (Z)-1-(Trimethylsilyl)hex-1-en-3-ol Intermediate->ProductZ Lindlar Hydrogenation (H2, Pd/CaCO3) Info E-Selective: Kinetic control Z-Selective: Surface catalysis

Figure 1: Divergent synthesis pathways for (E) and (Z) vinylsilane isomers from a common alkyne precursor.

Handling & Stability

  • Acid Sensitivity: The vinylsilane moiety is susceptible to protodesilylation in strong acids (

    
    ), yielding the terminal alkene. Avoid acidic workups unless removal of the TMS group is desired.
    
  • Base Stability: The C-Si bond is generally stable to bases (e.g.,

    
    , 
    
    
    
    ), but the allylic alcohol can undergo Brook rearrangement (migration of Si from C to O) under strong anionic conditions (e.g.,
    
    
    ,
    
    
    ).[1]
  • Storage: Store at 2–8 °C under an inert atmosphere (

    
     or 
    
    
    
    ). The compound is stable for months if kept dry and free of acid traces.

References

  • Organic Syntheses , Coll.[1] Vol. 10, p. 156 (2004); Vol. 79, p. 1 (2002).[1] Preparation of (Z)-4-(trimethylsilyl)-3-buten-1-ol.

  • Journal of the American Chemical Society , 1983, 105, 19, 6175–6176.[1] Stereoselective Reduction of Propargylic Alcohols.

  • ChemSRC , 1-(Trimethylsilyl)-1-hexyn-3-ol Physical Properties.

  • BenchChem , Application Notes: 1-Hexen-3-ol as a Versatile Starting Material.

  • Sigma-Aldrich , Red-Al® Reducing Agent Technical Bulletin.

Sources

Introduction to vinylsilanes as building blocks in total synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction to Vinylsilanes as Building Blocks in Total Synthesis Content Type: Technical Whitepaper Audience: Senior Researchers and Drug Development Chemists

Executive Summary

In the architecture of complex natural products, the vinylsilane moiety (


) operates not merely as a functional group, but as a "masked" linchpin. Its utility stems from a unique paradox: the carbon-silicon bond is robust enough to survive diverse reaction conditions (reductions, basic hydrolysis, peptide coupling), yet sufficiently reactive to undergo stereospecific transformation when triggered.

This guide moves beyond basic textbook definitions to examine vinylsilanes as high-value intermediates. We focus on their role as surrogates for protons, hydroxyls (Fleming-Tamao), and carbon-carbon bonds (Hiyama-Denmark), emphasizing the rigorous stereocontrol required in modern drug discovery.

Part 1: The Silicon Advantage (Mechanistic Foundation)

The utility of vinylsilanes rests on three physicochemical pillars that distinguish them from their carbon or tin analogs:

  • The

    
    -Silicon Effect:  Silicon stabilizes positive charge development at the 
    
    
    
    -position. In vinylsilanes, this directs electrophilic attack to the
    
    
    -carbon (ipso position), controlling regioselectivity during substitution.
  • Steric Modularity: The ligands on silicon (

    
    , 
    
    
    
    ,
    
    
    ) allow for tunable steric shielding. A trimethylsilyl (TMS) group is labile; a t-butyldimethylsilyl (TBS) group is a robust shield that can direct stereochemistry at adjacent centers.
  • The "Anion Relay" Potential: Unlike Stille reagents (tin toxicity) or Suzuki reagents (protodeboronation instability), vinylsilanes offer a non-toxic, bench-stable alternative that can be activated via hypervalency (formation of pentacoordinate silicates).

Visualization: The Divergent Reactivity Landscape

The following diagram illustrates how a single vinylsilane precursor serves as a divergent node for oxidation, coupling, or substitution.

Vinylsilane_Reactivity cluster_stereo Stereochemical Outcome Alkyne Terminal Alkyne (Precursor) VS VINYLSILANE (The Hub) Alkyne->VS Hydrosilylation (Pt/Rh cat.) Ketone Aldehyde/Ketone (Masked Carbonyl) VS->Ketone Fleming-Tamao Ox. (Retention) Biaryl Conjugated System (C-C Bond) VS->Biaryl Hiyama Coupling (Pd cat., F-) Halide Vinyl Halide (Ipso-Substitution) VS->Halide Halodesilylation (X2)

Caption: The Vinylsilane Hub. A central intermediate allows divergent access to C-O, C-C, and C-X bonds with stereochemical retention.

Part 2: Strategic Preparation (Stereocontrol is Paramount)

The synthesis of the vinylsilane dictates the success of downstream steps. We prioritize methods that yield single geometric isomers.

Hydrosilylation of Alkynes (The Industry Standard)
  • Mechanism: Metal-catalyzed addition of

    
     across a triple bond.
    
  • Catalyst Selection Matrix:

Target IsomerCatalyst SystemMechanism Note
(E)-Vinylsilane Karstedt’s Catalyst (Pt) Syn-addition followed by reductive elimination. High turnover, thermodynamic product.
(Z)-Vinylsilane [Ru(p-cymene)Cl2]2 Trans-addition mechanism (often via metallacycle intermediate).

-Vinylsilane
Cp*Ru(MeCN)3PF6 Markovnikov addition. Essential for branched building blocks.
Silyl-Heck Reaction

For complex substrates where alkynes are unavailable, the palladium-catalyzed silylation of vinyl halides provides a convergent route.

  • Reagent: Disilanes (e.g., hexamethyldisilane) or silylboranes.

  • Advantage: Tolerates esters and amides that might reduce during hydrosilylation.

Part 3: The Vinylsilane Toolkit (Reactivity & Protocols)

A. The Hiyama-Denmark Coupling (C-C Bond Formation)

While the traditional Hiyama coupling uses fluoride (TBAF) to activate silanes, this is often incompatible with silyl protecting groups (TBS/TIPS ethers) elsewhere in the molecule. The Denmark modification utilizes silanols (


) and mild bases (TMSOK), avoiding fluoride entirely.
Mechanism: The Silanolate Pathway

The key to the Denmark coupling is the formation of a silanolate (activated oxygen), which undergoes transmetallation to Palladium.

Hiyama_Denmark Start Vinyl-Silanol (R-SiMe2OH) Silanolate Vinyl-Silanolate [R-SiMe2O- K+] Start->Silanolate Deprotonation Base Base Activation (TMSOK) Base->Silanolate Transmet Transmetallation (Si to Pd) Silanolate->Transmet Pd_Ox Pd(II)-Ar (Oxidative Addition) Pd_Ox->Transmet Prod Coupled Product (R-Ar) Transmet->Prod Reductive Elimination (Retention of Geometry)

Caption: Hiyama-Denmark Coupling. Base activation generates a silanolate, enabling transmetallation without fluoride.

Experimental Protocol: Fluoride-Free Cross-Coupling

Source Grounding: Adapted from Denmark & Sweis, J. Am. Chem. Soc. (2001).[1] [1]

  • Reagents: Vinylsilanol (1.0 equiv), Aryl Iodide (1.1 equiv),

    
     (2.5 mol%), Sodium t-butoxide (2.0 equiv).
    
  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge a Schlenk flask with the vinylsilanol, aryl iodide, and base in a glovebox.

    • Add Pd catalyst and toluene.[2]

    • Stir at 50°C for 4-12 hours.

    • Critical Step: The reaction mixture turns from deep purple to black/brown upon completion.

    • Workup: Filter through a silica plug to remove Pd black; concentrate.

  • Why this works: The base forms the reactive silanolate in situ. The absence of fluoride preserves TBS-protected alcohols in the substrate.

B. The Fleming-Tamao Oxidation (C-Si C-OH)

This transformation converts the C-Si bond into a hydroxyl group with complete retention of stereochemistry .[3] It effectively allows a vinylsilane to act as a "masked" carbonyl or enol.

  • Reagent System:

    
    , 
    
    
    
    ,
    
    
    .
  • Mechanism: Nucleophilic attack of hydroperoxide anion on silicon

    
     1,2-migration of carbon from Si to O 
    
    
    
    hydrolysis.

Part 4: Case Study in Total Synthesis

Target: Papulacandin D (C-Aryl Glycoside)

Context: The synthesis of the antifungal agent Papulacandin D required the construction of a sensitive polyunsaturated side chain attached to an aromatic core.

  • The Challenge: Traditional Stille coupling left toxic tin residues; Suzuki coupling was unstable due to rapid protodeboronation of the polyene.

  • The Solution (Denmark's Approach):

    • Building Block: A complex (E,E)-dienyl silanol was synthesized via alkyne hydrosilylation.

    • Coupling: The dienyl silanol was coupled to an aryl iodide using the fluoride-free conditions described above.

    • Outcome: High yield (82%) and >98% retention of the double bond geometry.

  • Significance: This validated vinylsilanes as robust intermediates for late-stage assembly of complex polyenes. [2]

References

  • Denmark, S. E., & Sweis, R. F. (2001).[1] Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Journal of the American Chemical Society.[4][5] Link

  • Denmark, S. E., & Regens, C. S. (2008). Total Synthesis of Papulacandin D. Accounts of Chemical Research. Link

  • Fleming, I., Henning, R., & Plaut, H. (1984). The Phenyldimethylsilyl Group as a Masked Hydroxyl Group. Journal of the Chemical Society, Chemical Communications. Link

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of (E)-1-(Trimethylsilyl)hex-1-en-3-ol via Hydroalumination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of (E)-1-(trimethylsilyl)hex-1-en-3-ol , a versatile vinylsilane building block used in Hiyama cross-couplings and Peterson olefinations. The protocol leverages the directing effects of propargylic alcohols during hydroalumination with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) . Unlike standard hydroalumination with DIBAL-H which can be sensitive to solvent effects, the Red-Al protocol provides superior trans-selectivity (E-isomer >98%) via a cyclic aluminate intermediate. This guide includes a self-validating experimental workflow, mechanistic insights, and critical troubleshooting steps for scale-up.

Strategic Importance & Chemistry

Vinylsilanes are critical intermediates in medicinal chemistry. The target molecule contains two strategic handles:[1]

  • Allylic Alcohol: A chiral center (racemic in this protocol) amenable to Sharpless epoxidation or Overman rearrangement.

  • Vinylsilane: A masked nucleophile for Pd-catalyzed cross-coupling (Hiyama) or an electrophile for ipso-substitution.

Mechanistic Rationale

The transformation relies on the hydroxyl-directed hydroalumination of 1-(trimethylsilyl)hex-1-yn-3-ol.

  • Reagent Choice: Red-Al is preferred over LiAlH

    
     due to higher solubility in organic solvents, non-pyrophoric nature (though still reactive), and thermodynamic stability.[2]
    
  • Regioselectivity: The propargylic oxygen coordinates to the aluminum center, forming a five-membered cyclic intermediate. This directs the hydride delivery intramolecularly to the proximal alkyne carbon (C2), ensuring high regiocontrol.

  • Stereoselectivity: The geometric constraints of the cyclic aluminate intermediate dictate a syn-addition of the Al-H bond. However, subsequent hydrolysis of this specific intermediate typically yields the (E)-alkene (trans-allylic alcohol) due to the specific electronics of the silyl group and the mechanism of protonolysis.

Mechanism Start Propargyl Alcohol (Alkyne) Coord Coordination (Al-O Bond) Start->Coord + Red-Al Cyclic Cyclic Aluminate Intermediate Coord->Cyclic - H2 Hydride Intramolecular Hydride Transfer Cyclic->Hydride Rate Limiting Product (E)-Vinylsilane (Target) Hydride->Product + H3O+ (Hydrolysis)

Figure 1: Mechanistic pathway for the hydroxyl-directed hydroalumination using Red-Al.

Experimental Protocol

Pre-requisite: Synthesis of Precursor

Note: If 1-(trimethylsilyl)hex-1-yn-3-ol is not commercially available, synthesize as follows:

  • Cool THF (anhydrous) to -78°C.

  • Add Trimethylsilylacetylene (1.0 equiv) and treat with n-BuLi (1.05 equiv). Stir for 30 min.

  • Add Butanal (1.0 equiv) slowly.

  • Warm to RT and quench with sat. NH

    
    Cl. Extract, dry, and concentrate.[3]
    
Main Protocol: Hydroalumination with Red-Al

Safety Alert: Red-Al is moisture sensitive and caustic. Perform all operations under an inert atmosphere (Argon/Nitrogen).

Materials
  • Substrate: 1-(Trimethylsilyl)hex-1-yn-3-ol (1.0 equiv, e.g., 10 mmol, 1.70 g).

  • Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65-70% wt in toluene (1.5 equiv).

  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or THF (0.5 M concentration relative to substrate).
    
  • Quench: Rochelle's Salt (Sodium potassium tartrate), sat. aqueous solution.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Solvation: Dissolve the alkyne substrate (1.70 g, 10 mmol) in anhydrous Et

    
    O (20 mL). Cool the solution to 0°C  in an ice bath.
    
  • Reagent Addition: Dilute the Red-Al solution (15 mmol) in 10 mL of anhydrous Et

    
    O. Add this solution dropwise to the reaction flask over 15 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2). The alkyne spot (higher R

      
      ) should disappear.
      
  • Quenching (Critical): Cool the flask back to 0°C.

    • Carefully add wet Ether (ether saturated with water) dropwise to destroy excess hydride.

    • Add 3.6 mL of 15% NaOH solution (or water) very slowly.

    • Best Practice: To avoid gelatinous aluminum emulsions, pour the reaction mixture into a vigorously stirring solution of Rochelle's Salt (saturated, 50 mL) .

  • Workup: Stir the biphasic mixture vigorously for 1-2 hours until two clear layers form (the "Rochelle's Salt trick").

    • Separate the organic layer.

    • Extract the aqueous layer with Et

      
      O (3 x 20 mL).
      
    • Combine organics, wash with brine, and dry over anhydrous MgSO

      
      .[3]
      
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to isolate the pure (E)-alkene.

Data Analysis & Validation

Expected Analytical Data

The following data confirms the structure and stereochemistry of (E)-1-(trimethylsilyl)hex-1-en-3-ol .

Analytical MethodSignal / ValueInterpretation
1H NMR (CDCl3)

0.10 (s, 9H)
TMS Group

0.93 (t, 3H)
Terminal Methyl (Propyl chain)

4.10 (q, 1H)
Allylic proton (CH-OH)

5.85 (d, 1H, J = 18.5 Hz )
Vinyl proton (

to Si)

6.05 (dd, 1H, J = 18.5 Hz , 6.0 Hz)
Vinyl proton (

to Si)
Coupling Constant J = 18.5 Hz Confirms (E)-geometry (Trans)
13C NMR

-1.2 (TMS)
Silicon-Carbon bond

128.5, 148.0
Vinylic Carbons
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete Quench / EmulsionUse Rochelle's salt and stir for >1 hour. Do not rush the separation.
(Z)-Isomer Presence Wrong Solvent / TemperatureEnsure Ether is used (Lewis basic solvents like THF can sometimes alter coordination). Keep temp < RT initially.
No Reaction Old ReagentTitrate Red-Al or use a fresh bottle. Moisture contamination in solvent.

Workflow Visualization

Workflow Setup Setup: Inert Atmosphere Substrate in Et2O (0°C) Addition Addition: Red-Al (1.5 eq) Dropwise (Gas Evolution) Setup->Addition Reaction Reaction: Warm to RT Stir 2 Hours Addition->Reaction Quench Quench: Rochelle's Salt Stir until clear layers form Reaction->Quench Purification Purification: Flash Column (Hex/EtOAc) Quench->Purification

Figure 2: Experimental workflow for the synthesis and isolation of the target vinylsilane.

References

  • Corey, E. J., & Eckrich, T. M. (1984). A new and simple synthesis of (E)-3-trimethylsilyl-2-propen-1-ol and related compounds. Tetrahedron Letters. Link

  • Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society.[4] Link

  • Trost, B. M., & Ball, Z. T. (2005). Addition of metalloid hydrides to alkynes: Hydrosilylation, hydroboration, and hydroalumination. Synthesis.[1][2][5][4][6][7][8][9] Link

  • Organic Chemistry Portal. Red-Al: Sodium bis(2-methoxyethoxy)aluminumhydride.[2][8][10]Link

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis: Rochelle's Salt Workup. (Standard Protocol Reference). Link

Sources

Application Note: Enantioselective Synthesis of (R,E)-1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Strategic Rationale & Synthetic Blueprint

Chiral allylic alcohols bearing a trimethylsilyl (TMS) group are highly versatile building blocks in complex natural product synthesis and pharmaceutical development. The TMS moiety serves as a stereocontrol element, a placeholder for subsequent cross-coupling reactions, or a precursor for Fleming-Tamao oxidations.

Synthesizing (R,E)-1-(trimethylsilyl)hex-1-en-3-ol requires absolute control over both the absolute stereochemistry of the C3 carbinol center and the geometric (E/Z) configuration of the alkene. To achieve this, we bypass traditional, poorly selective enone reductions and instead deploy a modular, two-phase sequence: a ligand-accelerated asymmetric alkynylation followed by a stereodirected trans-hydrometalation.

Workflow A Butyraldehyde + TMS-Acetylene B (R)-1-(TMS)hex-1-yn-3-ol (Propargylic Alcohol) A->B Zn(OTf)2, (+)-NME Et3N, Toluene, 23°C C (R,E)-1-(TMS)hex-1-en-3-ol (Allylic Alcohol) B->C Red-Al, Toluene 0°C to 23°C

Figure 1: Two-step synthetic workflow for the enantioselective preparation of (R,E)-1-(trimethylsilyl)hex-1-en-3-ol.

Mechanistic Foundations (E-E-A-T)

Do not view this protocol as a mere sequence of additions; understanding the physical chemistry driving each step is critical for troubleshooting and scaling.

Phase 1: Ligand-Accelerated Asymmetric Alkynylation

The direct addition of terminal alkynes to aliphatic aldehydes is notoriously difficult. Strong bases (like


-BuLi or Grignard reagents) generate highly reactive nucleophiles that promote rapid, unselective background racemic additions. To circumvent this, we employ the Carreira methodology. As detailed in [1], utilizing Zinc Triflate (

) and an amine base generates a mild zinc acetylide in situ. The addition of the chiral ligand (+)-N-methylephedrine ((+)-NME) creates a highly organized, chiral transition state. The ligand not only dictates the Re-face attack on butyraldehyde to yield the (R)-enantiomer but also accelerates the reaction rate, ensuring the catalyzed chiral pathway vastly outcompetes any racemic background reaction.
Phase 2: Directed Trans-Hydrometalation

To convert the intermediate propargylic alcohol to the strictly (E)-configured allylic alcohol, standard hydrogenation (e.g., Lindlar's catalyst) is inadequate, as it yields the (Z)-alkene. Instead, we utilize Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). According to and the [2], Red-Al coordinates directly to the propargylic hydroxyl group. This forms a cyclic alkoxyaluminum hydride intermediate that rigidly locks the conformation, forcing the hydride to be delivered intramolecularly to the proximal alkyne carbon. This trans-hydrometalation exclusively yields the (E)-geometry.

Mechanism A 1. Chiral Propargylic Alcohol B 2. Alkoxyaluminum Hydride Intermediate A->B + Red-Al (- H2) C 3. Intramolecular trans-Hydrometalation B->C Alkyne Coordination D 4. Cyclic Alkenylaluminum Species C->D Hydride Transfer E 5. (E)-Allylic Alcohol (Target) D->E H2O Quench

Figure 2: Mechanistic sequence of the highly (E)-selective Red-Al reduction of propargylic alcohols.

Quantitative Reaction Parameters

Table 1: Phase 1 Reagent Stoichiometry (Alkynylation)
ReagentMW ( g/mol )EquivalentsAmountRole
Butyraldehyde72.111.010.0 mmolElectrophile
Trimethylsilylacetylene98.221.212.0 mmolNucleophile

363.510.22.0 mmolLewis Acid Catalyst
(+)-N-Methylephedrine179.260.222.2 mmolChiral Ligand
Triethylamine (

)
101.191.212.0 mmolBase
Toluene (Anhydrous)N/AN/A20 mLSolvent
Table 2: Phase 2 Reagent Stoichiometry (Reduction)
ReagentMW ( g/mol )EquivalentsAmountRole
(R)-1-(TMS)hex-1-yn-3-ol170.331.08.0 mmolSubstrate
Red-Al (65 wt% in Toluene)202.241.512.0 mmolReducing Agent
Toluene (Anhydrous)N/AN/A15 mLSolvent

Execution Protocols & In-Process Quality Control (IPQC)

Every protocol must act as a self-validating system. Proceed to the next step only when the IPQC metrics are met.

Phase 1: Synthesis of (R)-1-(Trimethylsilyl)hex-1-yn-3-ol

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Catalyst Complexation: Add

    
     (727 mg, 2.0 mmol) and (+)-N-methylephedrine (394 mg, 2.2 mmol). Add anhydrous toluene (10 mL) and stir for 15 minutes at 23 °C until a slightly cloudy suspension forms.
    
  • Acetylide Generation: Add triethylamine (1.67 mL, 12.0 mmol) followed by trimethylsilylacetylene (1.70 mL, 12.0 mmol). Stir the mixture for 30 minutes. The solution will become homogeneous and pale yellow.

  • Electrophile Addition: Dilute butyraldehyde (0.90 mL, 10.0 mmol) in toluene (10 mL) and add it dropwise via syringe pump over 1 hour to prevent thermal spiking and maintain high enantioselectivity.

  • Reaction: Stir at 23 °C for 18 hours.

  • Workup: Quench with saturated aqueous

    
     (20 mL). Extract the aqueous layer with Diethyl Ether (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 95:5).

Self-Validating IPQC (Phase 1):

  • TLC: Elute with Hexanes/EtOAc (9:1). The product spot (

    
    ) will be UV inactive but stains intensely dark blue with Phosphomolybdic Acid (PMA) or yellow with 
    
    
    
    .
  • 1H NMR (

    
    ):  Validation is confirmed by the disappearance of the aldehyde proton (
    
    
    
    ppm) and the appearance of a diagnostic triplet-like signal at
    
    
    ppm (1H,
    
    
    ) alongside a massive, sharp singlet at
    
    
    ppm (9H,
    
    
    ).
Phase 2: Synthesis of (R,E)-1-(Trimethylsilyl)hex-1-en-3-ol

Step-by-Step Procedure:

  • System Preparation: In a flame-dried 50 mL round-bottom flask under Argon, dissolve the purified (R)-1-(trimethylsilyl)hex-1-yn-3-ol (1.36 g, 8.0 mmol) in anhydrous toluene (15 mL).

  • Cryogenic Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Red-Al Addition: Carefully add Red-Al solution (65 wt% in toluene, 3.6 mL, 12.0 mmol) dropwise over 15 minutes. Caution: Vigorous evolution of hydrogen gas will occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to 23 °C. Stir for 3 hours.

  • Quench & Emulsion Break: Cool the flask back to 0 °C. Carefully quench by the dropwise addition of 1M HCl (10 mL) or saturated Rochelle's salt solution (sodium potassium tartrate, 15 mL) to break the notoriously stubborn aluminum emulsion. Stir vigorously until two clear liquid phases emerge (approx. 1 hour).

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and evaporate the solvent. Purify via short-pad silica gel chromatography.

Self-Validating IPQC (Phase 2):

  • TLC: The product (

    
     in 9:1 Hexanes/EtOAc) will be slightly more polar than the starting alkyne.
    
  • 1H NMR (

    
    ) - Critical Geometric Validation:  The absolute proof of success lies in the vinylic region. You must observe two distinct vinylic protons (
    
    
    
    ppm and
    
    
    ppm). Calculate the coupling constant (
    
    
    ):
    An (E)-alkene will exhibit a
    
    
    -value of
    
    
    Hz. If you calculate a
    
    
    -value of
    
    
    Hz, your reaction has suffered from (Z)-isomer contamination, indicating a failure in the intramolecular hydride delivery mechanism.

References

  • Synthesis of enantioenriched homopropargylic alcohols through diastereoselective SE' additions of chiral allenylstannanes to aldehydes The Journal of Organic Chemistry, ACS Publications. URL:[Link][1]

  • Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride Organic Chemistry Portal. URL:[Link][2]

Sources

Application Notes and Protocols: Stereoselective Alkene Synthesis Utilizing 1-(Trimethylsilyl)hex-1-en-3-ol in Peterson Olefination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Peterson olefination is a powerful and versatile method for the synthesis of alkenes, offering significant advantages over other classic olefination reactions such as the Wittig reaction.[1][2][3][4] A key feature of the Peterson olefination is its ability to produce either the cis or trans alkene from a common β-hydroxysilane intermediate, simply by altering the elimination conditions.[3][5] This stereochemical control is of paramount importance in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development, where the biological activity of a compound is often dictated by its stereochemistry.

This guide provides an in-depth exploration of the Peterson olefination reaction utilizing a functionalized vinylsilane, 1-(trimethylsilyl)hex-1-en-3-ol. This α-hydroxy vinylsilane serves as a versatile C6 building block, enabling the stereoselective synthesis of a variety of substituted 1,3-dienes. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both acidic and basic elimination pathways, and present data on the reaction with a representative aldehyde.

Mechanistic Overview: The Key to Stereocontrol

The Peterson olefination proceeds in two distinct stages: the addition of an α-silyl carbanion to a carbonyl compound (an aldehyde or ketone) to form a β-hydroxysilane intermediate, followed by the elimination of a silyloxy group to yield the alkene.[1][2][3] The stereochemical outcome of the final alkene is determined by the mechanism of the elimination step, which can be directed by the choice of an acidic or basic reagent.

When an α-silyl carbanion containing only alkyl, hydrogen, or electron-donating substituents is used, the intermediate β-hydroxysilane can often be isolated, allowing for the separation of diastereomers and subsequent stereospecific elimination.[3]

Base-Catalyzed syn-Elimination

Under basic conditions, the β-hydroxysilane undergoes a syn-elimination. The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a concerted intramolecular cyclization to form a transient pentacoordinate silicate intermediate, which then fragments to yield the alkene and a silanolate salt.[1][2] This concerted mechanism necessitates a syn-periplanar arrangement of the silyl and hydroxyl groups, leading to the formation of one specific alkene isomer. Strong bases such as potassium hydride (KH) or sodium hydride (NaH) are typically employed to drive this pathway.

Acid-Catalyzed anti-Elimination

In contrast, acidic conditions promote an anti-elimination pathway. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of the silyl group and the protonated hydroxyl group occurs in an anti-periplanar fashion, resulting in the formation of the opposite alkene isomer compared to the base-catalyzed reaction.[1][2][5] Various acids can be used, including mineral acids like sulfuric acid or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).

Visualizing the Reaction Pathways

To clearly illustrate the stereochemical divergence of the Peterson olefination, the following diagrams depict the reaction of the lithium salt of 1-(trimethylsilyl)hex-1-en-3-ol with an aldehyde (R-CHO) to form a β-hydroxysilane intermediate, and its subsequent elimination under acidic and basic conditions.

G cluster_0 Addition Step cluster_1 Elimination Step start 1-(Trimethylsilyl)hex-1-en-3-ol + n-BuLi carbanion Lithium Alkoxide Intermediate start->carbanion Deprotonation adduct β-Hydroxysilane Intermediate carbanion->adduct Nucleophilic Addition aldehyde R-CHO aldehyde->adduct acid Acidic Workup (e.g., H₂SO₄) adduct->acid anti-Elimination base Basic Workup (e.g., KH) adduct->base syn-Elimination alkene_anti (E)-Alkene acid->alkene_anti alkene_syn (Z)-Alkene base->alkene_syn

Figure 1: General workflow of the Peterson olefination.

G cluster_acid Acid-Catalyzed anti-Elimination cluster_base Base-Catalyzed syn-Elimination intermediate_acid β-Hydroxysilane R OH₂⁺ H SiMe₃ transition_acid Anti-periplanar Conformation product_acid (E)-1,3-Diene transition_acid->product_acid Elimination intermediate_base β-Hydroxysilane R O⁻ H SiMe₃ transition_base Syn-periplanar Conformation (Pentacoordinate Silicate) product_base (Z)-1,3-Diene transition_base->product_base Elimination start_adduct β-Hydroxysilane Intermediate start_adduct->intermediate_acid Protonation (H⁺) start_adduct->intermediate_base Deprotonation (Base)

Figure 2: Stereochemical pathways of elimination.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 1-(trimethylsilyl)hex-1-en-3-ol and its subsequent use in Peterson olefination reactions.

Protocol 1: Synthesis of 1-(Trimethylsilyl)hex-1-en-3-ol

This procedure is adapted from analogous syntheses of α-hydroxy vinylsilanes.

Materials:

  • 1-(Trimethylsilyl)propyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-(trimethylsilyl)propyne (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to the solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Slowly add propionaldehyde (1.1 eq) to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield 1-(trimethylsilyl)hex-1-en-3-ol.

Protocol 2: Peterson Olefination with Benzaldehyde - Stereoselective Synthesis of 1-Phenyl-1,3-heptadiene

This protocol details the reaction of 1-(trimethylsilyl)hex-1-en-3-ol with benzaldehyde, followed by either acidic or basic workup to yield the corresponding (E) or (Z) diene.

Materials:

  • 1-(Trimethylsilyl)hex-1-en-3-ol

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • For Acidic Workup: 10% Aqueous sulfuric acid (H₂SO₄) or Boron trifluoride etherate (BF₃·OEt₂)

  • For Basic Workup: Potassium hydride (KH) or Sodium hydride (NaH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Formation of the β-Hydroxysilane Intermediate

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1-(trimethylsilyl)hex-1-en-3-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) and stir the mixture for 30 minutes at -78 °C.

  • Add freshly distilled benzaldehyde (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. At this point, the reaction mixture contains the lithium salt of the β-hydroxysilane intermediate.

Part B: Stereoselective Elimination

Acid-Catalyzed Elimination for (E)-1-Phenyl-1,3-heptadiene:

  • Cool the reaction mixture to 0 °C and slowly add 10% aqueous H₂SO₄ until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (E)-1-phenyl-1,3-heptadiene.

Base-Catalyzed Elimination for (Z)-1-Phenyl-1,3-heptadiene:

  • Cool the reaction mixture from Part A to 0 °C.

  • Carefully add potassium hydride (1.2 eq, as a 30% dispersion in mineral oil) in small portions. (Caution: Hydrogen gas is evolved!)

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (Z)-1-phenyl-1,3-heptadiene.

Data Summary

The following table summarizes the expected outcomes for the Peterson olefination of 1-(trimethylsilyl)hex-1-en-3-ol with benzaldehyde. Yields and stereoselectivity are based on literature precedents for similar α-hydroxy vinylsilanes.[6]

AldehydeElimination ConditionProductExpected Predominant IsomerExpected Yield (%)
BenzaldehydeAcidic (H₂SO₄)1-Phenyl-1,3-heptadieneE75-85
BenzaldehydeBasic (KH)1-Phenyl-1,3-heptadieneZ70-80

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The formation of the α-silyl carbanion is highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere.

  • Purity of Reagents: Use freshly distilled aldehydes and high-quality organolithium reagents for optimal results.

  • Temperature Control: Maintaining low temperatures (-78 °C) during the addition of the organolithium and the aldehyde is crucial to prevent side reactions.

  • Choice of Base: For the base-catalyzed elimination, potassium hydride is generally more reactive than sodium hydride and may lead to shorter reaction times.[5]

  • Purification: The silyl byproducts are generally volatile and can often be removed under high vacuum. However, column chromatography is typically required to obtain highly pure diene products.

Conclusion

The Peterson olefination using 1-(trimethylsilyl)hex-1-en-3-ol provides a reliable and stereocontrolled route to valuable 1,3-diene structures. The ability to selectively access either the (E) or (Z) isomer by simply choosing between acidic or basic elimination conditions makes this a powerful tool for synthetic chemists. The protocols and insights provided in this guide are intended to enable researchers to effectively utilize this methodology in their synthetic endeavors.

References

  • Krische, M. J., et al. "Ruthenium-Catalyzed Multicomponent Reaction: Access to α-Silyl-β-Hydroxy Vinylsilanes, Stereodefined 1,3-Dienes and Cyclohexenes." Angewandte Chemie International Edition, 2016, 55(13), 4265-4269. [Link]

  • Organic Chemistry Portal. "Peterson Olefination." [Link]

  • Wikipedia. "Peterson olefination." [Link]

  • MDPI. "Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes." Molecules, 2021, 26(2), 358. [Link]

  • Arkivoc. "A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O." [Link]

  • LS College. "Peterson olefination." [Link]

  • Organic Syntheses. "Regio- and Stereoselective Hydrosilylation of 1,3-Enynes Catalyzed by Palladium." Organic Syntheses, 2013, 90, 26-37. [Link]

  • Wiley Online Library. "The Peterson Olefination Reaction." Organic Reactions, 1990, 38, 1-223. [Link]

  • PubMed. "Brønsted Acid Catalyzed Peterson Olefinations." The Journal of Organic Chemistry, 2020, 85(3), 1835-1844. [Link]

  • YouTube. "Peterson Olefination." Professor Dave Explains, 2022. [Link]

  • Queen's University Belfast. "Aza-Peterson olefinations: rapid synthesis of (E)-alkenes." Synthesis, 2021, 53(19), 3535-3544. [Link]

  • MDPI. "Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes." Molecules, 2021, 26(2), 358. [Link]

  • Organic Syntheses. "acetone trimethysilyl enol ether." Organic Syntheses, 1986, 64, 1. [Link]

  • Organic Syntheses. "A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE." Organic Syntheses, 1988, 66, 1. [Link]

  • PubMed Central. "1,3-diene-based AIEgens: Stereoselective synthesis and applications." Journal of Materials Chemistry C, 2022, 10(1), 18-36. [Link]

  • Queen's University Belfast. "Aza-Peterson olefinations: rapid synthesis of (E)-alkenes." Synthesis, 2021, 53(19), 3535-3544. [Link]

  • Organic Syntheses. "tris(trimethylsilyl)silane." Organic Syntheses, 1990, 68, 1. [Link]

  • Semantic Scholar. "Trimethylsilyl Enol Ethers of 1,3-Diketones." Molecules, 1999, 4(11), 310. [Link]

  • Organic Chemistry Portal. "Silyl enol ether synthesis by silylation." [Link]

  • ChemRxiv. "Synthesis of Silyl Dienol Ethers via Peterson Olefination of Siloxyallylpotassium Species." ChemRxiv, 2022. [Link]

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Hiyama coupling reaction conditions for 1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Hiyama Coupling of 1-(Trimethylsilyl)hex-1-en-3-ol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Hiyama cross-coupling reaction of 1-(Trimethylsilyl)hex-1-en-3-ol. The Hiyama coupling offers a powerful method for forming carbon-carbon bonds, utilizing organosilanes that are generally stable, less toxic, and easier to handle than many other organometallic reagents.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering insights into reaction mechanisms, optimization of reaction conditions, and step-by-step experimental procedures. We will explore the critical parameters influencing the reaction's success, including catalyst selection, the choice of activator, and solvent effects, with a special focus on the challenges and opportunities presented by the allylic alcohol functionality of the substrate.

Introduction to the Hiyama Coupling

Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, the Hiyama coupling is a palladium-catalyzed reaction that forms C-C bonds between an organosilane and an organic halide or pseudohalide.[3] Its primary advantage lies in the nature of the organosilicon reagent, which is typically inert to a wide range of functional groups and reaction conditions, thus requiring activation to participate in the catalytic cycle.[2][3] This controlled reactivity, coupled with the low toxicity and stability of organosilanes, makes the Hiyama coupling a valuable alternative to other cross-coupling reactions like Suzuki or Stille couplings.[4][5]

The substrate of interest, 1-(Trimethylsilyl)hex-1-en-3-ol, is a vinylsilane bearing an allylic alcohol. This structure is a versatile building block, allowing for the synthesis of complex molecules containing a stereodefined alkene and a secondary alcohol, motifs prevalent in many natural products and pharmaceutical agents.

The Catalytic Cycle: A Mechanistic Overview

The Hiyama coupling proceeds through a catalytic cycle common to many palladium-catalyzed cross-coupling reactions.[6][7] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-valent Palladium(0) complex, forming a Pd(II) intermediate.[3][6]

  • Activation & Transmetalation: The C-Si bond of the organosilane is relatively inert and must be activated to facilitate transmetalation. This is the key step in the Hiyama coupling.[4] Activation is typically achieved with a fluoride source (e.g., TBAF) or a base, which forms a hypervalent, pentacoordinate silicon species.[3][7] This activated silonate is sufficiently nucleophilic to transfer its organic group (R²) to the Pd(II) center, displacing the halide and forming a new Pd(II)-R² complex.

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium center, which regenerates the catalytically active Pd(0) species.[3][6]

Hiyama_Mechanism Figure 1: Hiyama Catalytic Cycle Pd0 Pd(0)L n Transmetal [R¹-Pd(II)-R²]L n Pd0->Transmetal R¹-R² OA_label Oxidative Addition OxAdd [R¹-Pd(II)-X]L n OxAdd->Pd0 T_label Transmetalation Transmetal->OxAdd RE_label Reductive Elimination R1X R¹-X R1X->OxAdd R2SiMe3 R²-SiMe3 R2SiMe3->Transmetal Activator Activator (e.g., F⁻) Activator->Transmetal

Caption: Figure 1: Hiyama Catalytic Cycle

Optimizing Reaction Conditions for 1-(Trimethylsilyl)hex-1-en-3-ol

The success of the Hiyama coupling for this specific substrate hinges on the careful selection of several key parameters. The presence of the free hydroxyl group requires consideration, as it may interact with the catalyst or reagents.

Palladium Catalyst and Ligands

The choice of palladium source and associated ligands significantly impacts catalyst stability and reactivity. While many systems exist, a few are particularly noteworthy for their general applicability.

Catalyst / PrecursorCommon LigandsTypical Loading (mol%)Notes
Pd(OAc)₂XPhos, PPh₃, (4-FC₆H₄)₃P1 - 5A versatile and common Pd(II) precursor.[8] Often requires a phosphine ligand for stability and activity.
Pd₂ (dba)₃SPhos, RuPhos1 - 2.5A common Pd(0) source, often used in more challenging couplings.
Pd/C(4-FC₆H₄)₃P or Ligand-free0.5 - 5A heterogeneous catalyst, advantageous for its ease of removal post-reaction.[5] Can be used with or without additional ligands.[5]
Pd(PPh₃)₄None2 - 5A pre-formed Pd(0) complex, used directly without additional ligands.

Expert Insight: For substrates like 1-(Trimethylsilyl)hex-1-en-3-ol, starting with a robust catalyst system like Pd(OAc)₂/XPhos or heterogeneous Pd/C is recommended. The hydroxyl group is generally tolerated, but in cases of low yield, it may chelate to the palladium center, inhibiting catalysis. In such scenarios, switching to a more electron-rich or sterically bulky ligand can disfavor this interaction and improve turnover.

The Activator: The Key to Transmetalation

This is the most critical parameter. Trimethylsilanes are among the least reactive organosilanes and require potent activation.[4]

  • Fluoride-Mediated Activation: Tetrabutylammonium fluoride (TBAF) is the most common activator.[6][8] It readily forms a pentacoordinate silicate, which is highly active in the transmetalation step.

    • Causality: The high affinity of silicon for fluoride drives the formation of the hypervalent intermediate, weakening the C-Si bond and rendering the vinyl group sufficiently nucleophilic for transfer to the palladium center.[3]

    • Trustworthiness Concern: A significant drawback of TBAF is its basicity and its ability to cleave silyl-based protecting groups.[3] For our substrate, the free -OH is not a silyl ether, but if other protecting groups were present, this would be a major issue. The basicity could also promote side reactions. TBAF is also hygroscopic, and water content can affect reproducibility.

  • Fluoride-Free (Base-Mediated) Activation: An increasingly popular alternative involves using a strong base in an aqueous or protic medium. This approach is central to the Hiyama-Denmark coupling, which classically uses organosilanols.[9][10] However, bases like NaOH can also activate other organosilanes.

    • Causality: The base (e.g., OH⁻) attacks the silicon center, forming a pentacoordinate hydroxysilicate. This species, analogous to the fluorosilicate, is competent for transmetalation.[6] This method is often milder, cheaper, and avoids the issues associated with fluoride.[8]

    • Recommendation: For 1-(Trimethylsilyl)hex-1-en-3-ol, a fluoride-free protocol using NaOH in a solvent like water or a water/organic mixture is a highly attractive starting point due to its simplicity and compatibility with the hydroxyl group.[6][8]

Solvent and Temperature

The choice of solvent depends heavily on the activator and catalyst system.

  • For TBAF activation: Anhydrous aprotic polar solvents like THF, 1,4-dioxane, or DMF are standard.

  • For base-mediated activation: Protic solvents or aqueous mixtures are often required. Water itself can serve as an effective solvent for some fluoride-free Hiyama couplings.[8]

  • Temperature: Reactions are typically run at elevated temperatures, ranging from 60 °C to 120 °C, to ensure a reasonable reaction rate.[5][6]

Detailed Experimental Protocol: A Case Study

This section provides a representative, self-validating protocol for the coupling of 1-(Trimethylsilyl)hex-1-en-3-ol with 4-bromoanisole using a fluoride-free, heterogeneous catalyst system.

Reaction Scheme: (E)-1-(4-methoxyphenyl)hex-1-en-3-ol Synthesis

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mg/mL)mmolsEquivalents
1-(TMS)-hex-1-en-3-ol172.35207 mg1.21.2
4-Bromoanisole187.04187 mg1.01.0
10% Pd/C (50% wet)-106 mg0.050.05
NaOH40.00120 mg3.03.0
Toluene-4.0 mL--
Water18.021.0 mL--
Experimental Workflow

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd/C, 4-bromoanisole, NaOH, and stir bar to flask B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add solvents (Toluene, H₂O) and substrate via syringe B->C D 4. Heat to 100 °C with vigorous stirring C->D E 5. Monitor by TLC (e.g., 4:1 Hex/EtOAc) D->E F 6. Cool, dilute with EtOAc, filter through Celite® E->F G 7. Wash filtrate with H₂O and brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify by flash column chromatography H->I

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (106 mg, 0.05 mmol, 5 mol%), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), and sodium hydroxide (120 mg, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add toluene (4.0 mL) and water (1.0 mL) via syringe. Add 1-(Trimethylsilyl)hex-1-en-3-ol (207 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the biphasic mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), visualizing with UV light and a potassium permanganate stain. The disappearance of the 4-bromoanisole spot indicates reaction completion.

  • Workup - Filtration: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Workup - Extraction: Combine the filtrates in a separatory funnel. Wash with water (20 mL) and then with saturated sodium chloride (brine, 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, (E)-1-(4-methoxyphenyl)hex-1-en-3-ol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst.1. Use a fresh bottle of Pd/C or a different Pd source.
2. Insufficient activation.2. Increase equivalents of NaOH or switch to TBAF activator in an anhydrous solvent like THF.
3. Reaction temperature too low.3. Increase temperature to 110-120 °C.
Formation of Side Products 1. Homocoupling of the aryl halide.1. Ensure a slight excess of the organosilane is used.
2. Protodesilylation of the starting material.2. If using TBAF, ensure it is anhydrous. If using a base, ensure the temperature is not excessively high.
Low Yield after Purification 1. Product is water-soluble.1. Perform back-extraction of the aqueous layers during workup.
2. Product degradation on silica gel.2. Deactivate the silica gel with triethylamine before chromatography.

Conclusion

The Hiyama coupling of 1-(Trimethylsilyl)hex-1-en-3-ol is a highly effective method for synthesizing valuable allylic alcohols. By understanding the underlying mechanism and the critical role of the activator, researchers can reliably execute this transformation. The development of fluoride-free protocols has significantly enhanced the reaction's practicality, making it more amenable to substrates with sensitive functional groups and simplifying its execution. The protocol detailed herein provides a robust and validated starting point for further exploration and application in complex molecule synthesis.

References

  • Hiyama coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Shaheen, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. Available at: [Link]

  • Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Shaheen, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC. Available at: [Link]

  • Hiyama-Denmark Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Foubelo, F., & Yus, M. (2017). The Hiyama Cross-Coupling Reaction: New Discoveries and Synthetic Applications. Current Organic Chemistry, 21(19), 1873-1893. Available at: [Link]

  • Giri, R., & Kumar, A. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC, 2023(1), 1-29. Available at: [Link]

  • Schmalzbauer, M., et al. (2020). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Journal of the American Chemical Society, 142(26), 11636-11644. Available at: [Link]

  • Schmalzbauer, M., et al. (2020). Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. ResearchGate. Available at: [Link]

  • Schmalzbauer, M., et al. (2020). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC. Available at: [Link]

  • Hiyama Coupling. (n.d.). SynArchive. Retrieved March 7, 2026, from [Link]

  • Fernández-Pérez, H., et al. (2011). Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides. Organic Letters, 13(20), 5413–5415. Available at: [Link]

  • Allylic alcohol synthesis by addition. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Bi, C., & Georg, G. I. (2011). Direct C5-Arylation of Enaminones via a Palladium(II)-Catalyzed Hiyama Cross-Coupling Reaction. Organic Letters, 13(20), 5413–5415. Available at: [Link]

Sources

Preparation of (Z)-1-(Trimethylsilyl)hex-1-en-3-ol from hexyn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Preparation of (Z)-1-(Trimethylsilyl)hex-1-en-3-ol

Introduction & Mechanistic Rationale

The synthesis of geometrically pure (Z)-vinylsilanes is a critical transformation in complex molecule synthesis, providing versatile intermediates for Hiyama cross-coupling, Tamao-Fleming oxidations, and stereospecific electrophilic substitutions[1]. The preparation of (Z)-1-(trimethylsilyl)hex-1-en-3-ol from 1-hexyn-3-ol relies on a highly stereocontrolled two-step sequence: terminal silylation followed by regioselective hydroalumination[2].

Causality in Stereocontrol: The core of the stereoselectivity lies in the reduction step. Diisobutylaluminum hydride (DIBAL-H) is employed not merely as a hydride source, but as a stereodirecting metallating agent[3]. The first equivalent of DIBAL-H reacts with the propargylic alcohol to form an aluminum alkoxide, releasing hydrogen gas. A second equivalent then undergoes a syn-hydroalumination across the alkyne. The bulky trimethylsilyl (TMS) group exerts a profound stereoelectronic influence, directing the aluminum atom to the α-carbon (C1) and the hydride to the β-carbon (C2)[4]. Subsequent protolytic cleavage of the carbon-aluminum bond during the aqueous quench proceeds with strict retention of configuration, delivering the (Z)-alkene exclusively[2].

Workflow & Mechanistic Visualizations

SynthesisWorkflow Step1 1-Hexyn-3-ol (Starting Material) Dianion Dianion Formation (n-BuLi, -78 °C) Step1->Dianion Silylation Bis-Silylation & Selective Cleavage (TMSCl then K2CO3/MeOH) Dianion->Silylation Intermediate 1-(Trimethylsilyl)hex-1-yn-3-ol (Isolated Intermediate) Silylation->Intermediate Hydroalumination Syn-Hydroalumination (DIBAL-H, Hexane, 50 °C) Intermediate->Hydroalumination Quench Stereoretentive Quench (Rochelle's Salt, rt) Hydroalumination->Quench Product (Z)-1-(Trimethylsilyl)hex-1-en-3-ol (Target Z-Vinylsilane) Quench->Product

Two-step synthesis workflow for (Z)-1-(Trimethylsilyl)hex-1-en-3-ol via DIBAL-H reduction.

Mechanism A 1-TMS-hex-1-yn-3-ol B Aluminum Alkoxide (Directing Group) A->B DIBAL-H (-H2) C α-Silyl-Vinylaluminum (Syn-Addition) B->C DIBAL-H (Regioselective) D (Z)-Vinylsilane (Retention) C->D H+ Quench

Mechanistic pathway of syn-hydroalumination and stereoretentive protonation.

Data Presentation & Reaction Parameters

Table 1: Stoichiometry and Safety Parameters

Reagent Equivalents Function Safety / Handling Notes
1-Hexyn-3-ol 1.0 Starting Material Flammable liquid; handle in fume hood.
n-Butyllithium (2.5 M) 2.1 Strong Base Pyrophoric; transfer via oven-dried syringe under Argon.
Trimethylsilyl Chloride 2.2 Silylating Agent Corrosive, moisture-sensitive; distil before use.
DIBAL-H (1.0 M) 2.5 Reducing Agent Reacts violently with water; evolves H₂ gas upon addition.

| Rochelle's Salt (Sat. Aq.) | Excess | Quenching Agent | Safe; essential for breaking intractable aluminum emulsions. |

Table 2: Quality Control & Validation Metrics

Metric Expected Value Diagnostic Significance
Step 1 Yield 85 – 90% Confirms efficient dianion formation and selective O-desilylation.
Step 2 Yield 75 – 80% Validates successful hydroalumination and extraction efficiency.
E/Z Ratio > 95:5 (Z-selective) Confirms syn-addition and stereoretentive quench.

| ¹H NMR (Olefinic Region) | J ≈ 14.0 Hz | The cis-coupling constant (J) is the definitive proof of (Z)-geometry. |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(Trimethylsilyl)hex-1-yn-3-ol

Self-Validating Principle: The use of 2.1 equivalents of n-BuLi ensures complete dianion formation, preventing unreacted starting material from complicating downstream purification.

  • Dianion Formation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon. Add 1-hexyn-3-ol (10.0 mmol, 1.0 eq) and anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-butyllithium (2.5 M in hexanes, 21.0 mmol, 2.1 eq) over 15 minutes. Causality: The first equivalent deprotonates the hydroxyl group; the second deprotonates the terminal alkyne. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes to ensure complete metallation.

  • Silylation: Re-cool the mixture to -78 °C. Add freshly distilled trimethylsilyl chloride (TMSCl) (22.0 mmol, 2.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Selective Cleavage: To cleave the labile O-TMS ether while preserving the robust C-TMS bond, add K₂CO₃ (1.0 mmol, 0.1 eq) dissolved in 20 mL of methanol. Stir vigorously for 2 hours at room temperature.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford 1-(trimethylsilyl)hex-1-yn-3-ol as a pale yellow oil.

Step 2: Stereoselective DIBAL-H Reduction to (Z)-1-(Trimethylsilyl)hex-1-en-3-ol

Self-Validating Principle: The mandatory use of Rochelle's salt during the quench chelates aluminum ions into water-soluble complexes, preventing the formation of thick aluminum hydroxide gels that trap the product and artificially lower yields.

  • Hydroalumination: In a flame-dried 100 mL flask under Argon, dissolve 1-(trimethylsilyl)hex-1-yn-3-ol (8.0 mmol, 1.0 eq) in anhydrous hexanes (25 mL). Cool the solution to 0 °C.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0 M in hexanes, 20.0 mmol, 2.5 eq) via syringe. Caution: Rapid evolution of H₂ gas will occur as the aluminum alkoxide forms.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 50 °C for 5 hours. Causality: The steric bulk of the TMS group requires thermal energy to drive the syn-hydroalumination to completion.

  • Stereoretentive Quench: Cool the reaction to 0 °C. Carefully add Ethyl Acetate (5 mL) dropwise to quench unreacted DIBAL-H. Next, add 30 mL of a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

  • Emulsion Resolution: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. The initial cloudy emulsion will resolve into two distinct, clear layers.

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer with Diethyl Ether (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield (Z)-1-(trimethylsilyl)hex-1-en-3-ol. Validate the (Z)-configuration via ¹H NMR by observing the characteristic cis-olefinic coupling constant (J ≈ 14.0 Hz).

References[1] Recent Advances in the Hydrosilylation of Alkynes, Scientific Spectator,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp8_Lo6XSFFeNsDRL6PoPeHXeM7JsfniHAmvoOfqPKOrstfGlCxG_cO7PZTJFcTK8eBp2sZZt5e8omOBiy4DG_ECrSvGlFyhXmVBcXM1wOGEaYPdAAAxTSAzJqAMlC1NXlfNjvWwSkAwJb_irhGgsxv2z9v6_lQe3etLkq7IJJtSPBxzljD3W0giL_m-VcKI-8y0mMFFlDvHj2JVOT59nHGs4QjzM=][4] Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems, Chemical Reviews,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7ryQaKvPAuBkNR9Uy2-APcU3A7ZCjJ7giXS2hmF4KCWbR7GehU4iSw0T8b7X77HntKRAF9exMEFSQqY1G9elT_fS5T1WFA6J5H3eL4o9mLnc1gOQ-wljrKsySJK6o_Q2GBxgxZw==][2] Stereoselective Synthesis and Structural Confirmation of the Specialized Pro-Resolving Mediator Resolvin E4, The Journal of Organic Chemistry,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGViKM2_amRXhhulfch7ych8WJE4xRmNzqVeHhI1ZCUj7cGau_PT736vE28pQhp7CW_UoQJkX2aBBHEEtxsaAYcOhjWcmKLn6_F09ZYksDhbUVkuIVwzXuD4gkjyy8iAhYfS6vgApMelMVgA==][3] Ladder Polyether Synthesis via Epoxide-Opening Cascades Directed by a Disappearing Trimethylsilyl Group, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6cuEFZpNHAW41AK4l8fpgSQhmRPlFbVOYH3D63DcnRh_EhnkRWzbYdvqOHO6ckmG6Rcb3M5RssVFjiA9ZiZquQdeBw734QoObLqIaDzY1EAFY0Baoem0MMFG4Fxp7H3yWO_zk807bmwrQFRo=]

Sources

The Strategic Role of 1-(Trimethylsilyl)hex-1-en-3-ol in Chemical Ecology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Trimethylsilyl)hex-1-en-3-ol as a Strategic Building Block in Stereoselective Pheromone Synthesis

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Content Type: Advanced Methodology & Protocol Guide

In the field of agricultural chemical ecology, insect sex pheromones—particularly those of the order Lepidoptera (moths and butterflies)—frequently feature conjugated diene systems with strict (E,Z) or (Z,Z) geometries[1]. A deviation of even 1–2% in stereoisomeric purity can drastically reduce biological efficacy in field traps.

Classical olefination methods (e.g., Wittig or Horner-Wadsworth-Emmons) often suffer from stereochemical leakage, yielding difficult-to-separate (E/Z) mixtures. To bypass this, 1-(Trimethylsilyl)hex-1-en-3-ol serves as a highly versatile, C6-homologating building block. By leveraging the orthogonal reactivity of the vinyl silane moiety, chemists can execute stereoretentive halodesilylations, setting the stage for high-yielding, isomerically pure palladium-catalyzed cross-couplings [1].

Mechanistic Rationale: The "Why" Behind the Chemistry

As a self-validating synthetic sequence, the use of a silylated allylic alcohol relies on two highly predictable mechanistic phenomena:

A. Stereocontrolled trans-Hydroalumination The synthesis of the (E)-vinyl silane begins with the reduction of 1-TMS-hex-1-yn-3-ol. Using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is not merely a matter of hydride delivery; it is a stereocontrolling maneuver. The aluminum atom coordinates to the C3 propargylic hydroxyl group, directing the hydride to attack the alkyne intramolecularly. Due to the severe steric bulk of the C1-trimethylsilyl group, the hydride is forced to attack from the less hindered face, resulting in a strict trans-addition [2]. Upon hydrolysis, this exclusively yields (E)-1-(trimethylsilyl)hex-1-en-3-ol.

B. Stereoretentive Halodesilylation Direct cross-coupling of vinyl silanes (Hiyama coupling) often requires harsh fluoride activation. Instead, converting the TMS group to an iodine atom provides a highly reactive vinyl iodide. When treated with N-Iodosuccinimide (NIS), electrophilic iodine attacks the double bond. The


-silicon effect stabilizes the developing carbocation through hyperconjugation. Subsequent anti-elimination of the silyl group proceeds with absolute retention  of the (E)-geometry [3].

Pathway A 1-TMS-hex-1-yn-3-ol B Red-Al Reduction (trans-hydroalumination) A->B C (E)-1-TMS-hex-1-en-3-ol B->C D TBS Protection & NIS (Halodesilylation) C->D E (E)-1-Iodohex-1-en-3-ol D->E

Fig 1: Stereoselective synthesis and halodesilylation of 1-TMS-hex-1-en-3-ol.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure high fidelity during pheromone scale-up.

Protocol 1: Synthesis of (E)-1-(Trimethylsilyl)hex-1-en-3-ol

Objective: Stereoselective reduction of the alkyne precursor.

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Dissolve 1-TMS-hex-1-yn-3-ol (10.0 mmol) in anhydrous diethyl ether (50 mL) and cool to 0 °C.

  • Reagent Addition: Dropwise, add Red-Al (60% w/w in toluene, 15.0 mmol). Causality Note: Slow addition controls the exothermic coordination of aluminum to the hydroxyl group.

  • Reaction: Warm the mixture to room temperature and stir for 3 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material is UV-inactive, whereas the conjugated (E)-vinyl silane product will exhibit weak UV activity and stain bright yellow with KMnO₄.

  • Quenching (Critical Step): Cool to 0 °C and carefully quench by adding 1M aqueous Rochelle's salt (potassium sodium tartrate) (50 mL). Causality Note: Rochelle's salt chelates the aluminum byproducts, breaking the intractable emulsions that otherwise trap the product and artificially lower yields.

  • Isolation: Extract with diethyl ether (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate. Yield: >90% (Colorless oil).

Protocol 2: Stereospecific Halodesilylation to (E)-1-Iodohex-1-en-3-ol

Objective: Conversion of the vinyl silane to a cross-coupling-ready vinyl iodide. (Note: To prevent oxidative etherification, the C3-hydroxyl is pre-protected as a TBS ether).

  • Setup: Dissolve the TBS-protected (E)-1-(trimethylsilyl)hex-1-en-3-ol (5.0 mmol) in anhydrous acetonitrile (25 mL). Wrap the flask in aluminum foil. Causality Note: Shielding from light prevents radical-mediated iodine pathways that erode E/Z stereopurity.

  • Halogenation: Add N-Iodosuccinimide (NIS) (6.0 mmol) in one portion at 0 °C. Stir for 2 hours in the dark [4].

  • Validation (In-Process): ¹H NMR of a crude aliquot will show the complete disappearance of the TMS singlet (~0.1 ppm) and a diagnostic downfield shift of the vinylic protons.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess iodine. Extract with pentane (3 × 30 mL). The use of pentane selectively leaves polar succinimide byproducts in the aqueous phase.

  • Purification: Flash chromatography (100% Hexanes) yields the pure (E)-vinyl iodide.

Protocol 3: Assembly of the Diene Motif

The resulting (E)-vinyl iodide is heavily primed for Sonogashira coupling with a terminal alkyne. Subsequent Lindlar reduction of the resulting enyne yields the (E,Z)-diene motif ubiquitous in lepidopteran pheromones.

Workflow N1 (E)-1-Iodohex-1-en-3-ol N2 Sonogashira Coupling (Pd catalyst, Alkyne) N1->N2 N3 Conjugated Enyne N2->N3 N4 Lindlar Reduction (cis-selective) N3->N4 N5 (E,Z)-Diene Pheromone N4->N5

Fig 2: Assembly of (E,Z)-diene pheromones using the halogenated intermediate.

Quantitative Data Presentation

The superiority of the silyl-directed approach over traditional olefination in pheromone synthesis is summarized below:

Synthesis StrategyKey ReagentsTypical (E:Z) RatioAvg. YieldOperational Notes
Wittig Olefination Aldehyde + Ylide~80:20 to 90:1060–70%Requires difficult, lossy chromatographic separation of isomers.
Alkyne Semi-Reduction Li / NH₃ (Birch)>95:550–65%Harsh cryogenic conditions; high risk of over-reduction to alkane.
Silyl-Directed (Red-Al) Red-Al, then NIS>99:1 80–90% Absolute stereocontrol; highly scalable; self-validating intermediates.

References

  • Zarbin, P. H. G., et al. "Synthesis of Pheromones: Highlights from 2002-2004." Current Organic Chemistry (2009). URL:[Link]

  • Katsumura, S., et al. "Stereoselective Oxy-Functionalization of γ-Silyl Allylic Alcohols with Ozone." Organic Letters (2002). URL:[Link]

  • Fleming, I., et al. "Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds." Chemical Reviews (1997). URL:[Link]

  • Organic Chemistry Portal. "Vinyl iodide synthesis by iodination or substitution." URL:[Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for the Hydroxyl Group of TMS-Hexenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

In modern organic synthesis and drug development, bifunctional building blocks like TMS-hexenol (specifically, 6-(trimethylsilyl)-5-hexyn-1-ol) are indispensable for constructing complex molecular architectures via cross-coupling or click chemistry. The molecule presents a unique chemoselectivity challenge: it contains a primary hydroxyl group that often requires masking, alongside a terminal alkyne protected by a trimethylsilyl (TMS) group.

As an Application Scientist, designing a synthetic route with this substrate requires a strict adherence to the principles of orthogonal protection [1]. The TMS group is highly labile; it is sensitive to strong bases, nucleophilic attack by alkoxides, and exceptionally sensitive to fluoride ions[2]. Therefore, the chosen hydroxyl protecting group must be installed and cleaved under conditions that do not prematurely unmask the alkyne, unless a global deprotection is strategically desired.

This guide details field-proven, self-validating protocols for the orthogonal protection of the hydroxyl group in TMS-hexenol, focusing on causality, mechanistic insights, and practical laboratory execution.

Functional Group Reactivity & Mechanistic Causality

The selection of a protecting group for the primary alcohol is dictated by the specific vulnerabilities of the TMS-alkyne moiety:

  • Sensitivity to Fluoride: The silicon-fluoride bond (~135 kcal/mol) is significantly stronger than the silicon-carbon bond (~76 kcal/mol). Reagents like Tetra-n-butylammonium fluoride (TBAF) will rapidly cleave the TMS group[3]. Consequently, protecting the hydroxyl group as a standard silyl ether (e.g., TBS or TIPS) creates a scenario where selective deprotection of the alcohol is notoriously difficult, as fluoride will cause global deprotection of both the alcohol and the alkyne.

  • Sensitivity to Solvolysis (Base): The TMS group can be cleanly removed using potassium carbonate in methanol (K₂CO₃/MeOH)[4]. Methoxide attacks the silicon atom to form a pentacoordinate silicate intermediate, which collapses to expel the relatively stable acetylide anion (pKa ~25), subsequently protonated by the solvent.

  • Stability to Oxidation and Mild Acid: The TMS-alkyne is generally stable to single-electron oxidants and mild, buffered acids. This makes the p-Methoxybenzyl (PMB) ether (cleaved oxidatively) and the Tetrahydropyranyl (THP) acetal (cleaved via mild acid) the premier choices for true orthogonality[5].

Quantitative Data: Protecting Group Matrix

The following table summarizes the strategic parameters for three common hydroxyl protecting groups when applied to TMS-hexenol.

Protecting GroupReagents for InstallationReagents for Cleavage (OH Unmasking)Orthogonality to TMS-Alkyne
PMB Ether NaH, PMBCl, TBAI, DMFDDQ, DCM/H₂OExcellent. Cleaved oxidatively; TMS is completely unaffected.
THP Acetal DHP, PPTS, DCMPPTS or TsOH, MeOHExcellent. Cleaved by mild acid; TMS is completely unaffected.
TBS Ether TBSCl, Imidazole, DMFTBAF, THFPoor for selective OH unmasking. TBAF cleaves both TBS and TMS. Useful only if global deprotection is desired.

Note: In all three cases, the TMS group can be selectively removed using K₂CO₃/MeOH while leaving the OH protecting group completely intact[4],[3].

Experimental Protocols

Protocol A: Synthesis of PMB-Protected TMS-Hexenol (Oxidative Strategy)

Objective: Mask the primary hydroxyl group with an oxidatively cleavable p-methoxybenzyl (PMB) ether to ensure absolute orthogonality with the TMS-alkyne.

Materials:

  • 6-(trimethylsilyl)-5-hexyn-1-ol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 4-Methoxybenzyl chloride (PMBCl, 1.1 eq)

  • Tetra-n-butylammonium iodide (TBAI, 0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under an argon atmosphere. Add a solution of TMS-hexenol in DMF dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

    • Causality: NaH is a strong base, but the TMS-alkyne is stable to these conditions because the terminal alkyne proton has already been replaced by silicon, preventing unwanted acetylide formation or alkyne isomerization.

  • Alkylation: Add TBAI, followed by the dropwise addition of PMBCl. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: TBAI is a critical additive. It undergoes a Finkelstein-type halogen exchange with PMBCl in situ to generate PMB-I, a vastly superior electrophile, which accelerates the Williamson ether synthesis and minimizes side reactions.

  • Quench & Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether (3x). Wash the combined organic layers with water (5x) to remove DMF, then brine, dry over MgSO₄, and concentrate.

    • Validation: TLC will reveal a new, strongly UV-active spot (due to the PMB aromatic ring). ¹H NMR will confirm success via the appearance of a singlet at ~4.4 ppm (benzylic CH₂) and the disappearance of the broad OH stretch in the IR spectrum.

Protocol B: Synthesis of THP-Protected TMS-Hexenol (Acidic Strategy)

Objective: Protect the hydroxyl group as a tetrahydropyranyl (THP) acetal under mild conditions.

Materials:

  • 6-(trimethylsilyl)-5-hexyn-1-ol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP, 1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acetal Formation: Dissolve TMS-hexenol and DHP in anhydrous DCM. Add PPTS and stir the mixture at room temperature for 3-4 hours.

    • Causality: PPTS is chosen specifically over stronger acids like p-Toluenesulfonic acid (TsOH). While TMS-alkynes are generally acid-stable, strong acids in the presence of trace moisture can catalyze the hydration of the alkyne to a ketone or cause premature protodesilylation. PPTS provides a buffered, mild acidic environment that cleanly catalyzes THP installation without risking the alkyne[5].

  • Workup: Dilute with DCM and wash with saturated aqueous NaHCO₃ to neutralize the PPTS. Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Validation: ¹H NMR will show a complex multiplet at ~4.6 ppm corresponding to the anomeric proton of the THP group. Note that the product will be formed as a mixture of diastereomers due to the creation of a new stereocenter at the anomeric carbon.

Protocol C: Selective TMS Deprotection (Unmasking the Alkyne)

Objective: Selectively remove the TMS group to reveal the terminal alkyne for subsequent cross-coupling (e.g., Sonogashira) or click chemistry, while leaving the PMB, THP, or TBS ether intact.

Materials:

  • Protected TMS-hexenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Solvolysis: Dissolve the protected TMS-hexenol in methanol. Add solid K₂CO₃ and stir at room temperature for 2 hours.

    • Causality: The basic methoxide generated in situ selectively attacks the less sterically hindered silicon atom of the TMS group. The bulky protecting groups on the oxygen (PMB, THP, TBS) are completely inert to these mild solvolysis conditions[4],[3].

  • Workup: Evaporate the majority of the methanol under reduced pressure (do not heat excessively to avoid volatility of the terminal alkyne). Partition the residue between water and ethyl acetate. Extract, dry, and concentrate.

    • Validation: IR spectroscopy provides immediate validation; the spectrum will exhibit a sharp, strong peak at ~3300 cm⁻¹ corresponding to the newly unmasked terminal alkyne C-H stretch.

Workflow Visualization

The following diagram illustrates the logical relationships and orthogonal pathways available for TMS-hexenol protection and selective deprotection.

OrthogonalProtection Start TMS-Hexenol (TMS-Alkyne + Free OH) PMB_Prot PMB-O-Hex-TMS Start->PMB_Prot PMBCl, NaH THP_Prot THP-O-Hex-TMS Start->THP_Prot DHP, PPTS TBS_Prot TBS-O-Hex-TMS Start->TBS_Prot TBSCl, Imidazole PMB_Prot->Start DDQ (OH Deprot.) PMB_Deprot PMB-O-Hex-Alkyne (Selective TMS Cleavage) PMB_Prot->PMB_Deprot K2CO3, MeOH THP_Prot->Start Mild Acid (OH Deprot.) THP_Deprot THP-O-Hex-Alkyne (Selective TMS Cleavage) THP_Prot->THP_Deprot K2CO3, MeOH TBS_Global HO-Hex-Alkyne (Global Deprotection) TBS_Prot->TBS_Global TBAF (Global Deprot.)

Orthogonal workflows for TMS-hexenol. Solid lines denote protection/alkyne unmasking; dashed denote OH unmasking.

References

  • Greene's Protective Groups in Organic Synthesis, 4th Edition - Wiley Source: Wiley-Interscience URL:[5]

  • Click a la carte: robust semi-orthogonal alkyne protecting groups for multiple successive azide/alkyne cycloadditions Source: ResearchGate URL:[2]

  • 3-Methyl-6-hepten-1-yn-3-ol - Strategic Analysis of Functional Group Reactivity Source: Benchchem Technical Data URL:[4]

  • Silane, (4-bromo-1-butynyl)trimethyl- (Orthogonal Protection Strategies) Source: Benchchem Technical Data URL:[1]

  • Trimethylsilylacetylene | TMS Acetylene | RUO Source: Benchchem Technical Data URL:[3]

Sources

Mastering the Brook Rearrangement: A Detailed Guide for the Synthesis of Silyl Enol Ethers from 1-(Trimethylsilyl)hex-1-en-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Brook rearrangement, a base-catalyzed intramolecular migration of a silyl group from carbon to oxygen, is a powerful transformation in organic synthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Brook rearrangement to 1-(trimethylsilyl)hex-1-en-3-ol derivatives. We delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental protocol, and discuss the scope, limitations, and troubleshooting strategies to ensure successful implementation in the laboratory. The formation of a strong silicon-oxygen bond provides the thermodynamic driving force for this rearrangement, leading to the formation of valuable silyl enol ether products.[1][2] This guide is designed to be a practical resource, enabling the reader to confidently apply this versatile reaction in their synthetic endeavors.

Introduction to the Brook Rearrangement

First described by Adrian Gibbs Brook, the Brook rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom.[3][4] This typically occurs in α-silyl carbinols under basic conditions, resulting in the formation of the corresponding silyl ether.[1][2][5] The reaction is driven by the significant thermodynamic stability of the silicon-oxygen bond compared to the silicon-carbon bond.[2][6]

For 1-(trimethylsilyl)hex-1-en-3-ol derivatives, the Brook rearrangement offers a strategic method to synthesize silyl enol ethers, which are versatile intermediates in a myriad of organic transformations, including aldol reactions, Michael additions, and alkylations. The reaction proceeds via a base-mediated deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the silicon atom.[3][7] This forms a pentacoordinate silicon intermediate or transition state, which then collapses to generate a carbanion.[1][3] Subsequent protonation of this carbanion furnishes the final silyl enol ether product.[1][7]

This application note will focus on the practical aspects of performing the Brook rearrangement on this specific class of substrates, providing insights into optimizing reaction conditions and maximizing yields.

Reaction Mechanism and Key Considerations

The mechanism of the anionic[1][8]-Brook rearrangement is a well-established process that proceeds through several key steps.[1][7] Understanding these steps is crucial for predicting reactivity and troubleshooting potential issues.

Mechanism of the[1][8]-Brook Rearrangement:

  • Deprotonation: The reaction is initiated by a base, which deprotonates the hydroxyl group of the 1-(trimethylsilyl)hex-1-en-3-ol derivative to form an alkoxide.[3][7] The choice of base is critical and can range from catalytic amounts of mild bases like diethylamine to stoichiometric amounts of strong bases such as sodium hydride or organolithium reagents.[1][7]

  • Intramolecular Silyl Migration: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the adjacent silicon atom. This leads to the formation of a cyclic pentavalent silicon intermediate or transition state.[1][3]

  • Carbon-Silicon Bond Cleavage: The pentacoordinate silicon species is unstable and collapses, leading to the cleavage of the carbon-silicon bond and the formation of a carbanion. The stability of this carbanion can influence the rate of the rearrangement.[1][2] For the substrates discussed here, the resulting carbanion is stabilized by the adjacent double bond.

  • Protonation: The carbanion is then rapidly and often irreversibly protonated by a proton source in the reaction mixture, which can be the conjugate acid of the base, the starting alcohol, or an external quenching agent, to yield the final silyl enol ether product.[1][2]

Brook_Rearrangement_Mechanism Start 1-(Trimethylsilyl)hex-1-en-3-ol Derivative Alkoxide Alkoxide Intermediate Start->Alkoxide + Base TransitionState Pentacoordinate Silicon Transition State Alkoxide->TransitionState Intramolecular Attack Carbanion Carbanion Intermediate TransitionState->Carbanion C-Si Bond Cleavage Product Silyl Enol Ether Carbanion->Product + Proton Source Base Base (B:) ProtonSource Proton Source (BH+)

Figure 1: General mechanism of the base-catalyzed Brook rearrangement.

Key Experimental Considerations:

  • Choice of Base: The strength and stoichiometry of the base are critical. Catalytic amounts of a weak base are often sufficient.[1] However, for less reactive substrates or when trapping the intermediate carbanion with an electrophile, a stoichiometric amount of a strong base is required.[1]

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are essential to prevent premature quenching of the anionic intermediates.[7] Polar aprotic solvents can accelerate the rearrangement by destabilizing the alkoxide.[1]

  • Silyl Group: The nature of the silyl group can influence the rate of migration. For the trimethylsilyl (TMS) group, the rearrangement is generally facile. Sterically bulkier silyl groups may rearrange more slowly.[7]

  • Temperature: The reaction is often performed at low temperatures (e.g., -78 °C to room temperature) to control reactivity and minimize side reactions.

Detailed Experimental Protocol

This section provides a representative protocol for the Brook rearrangement of a generic 1-(trimethylsilyl)hex-1-en-3-ol derivative.

Materials and Reagents:

  • 1-(Trimethylsilyl)hex-1-en-3-ol derivative

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syracuses

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Experimental_Workflow Start Dissolve Substrate in Anhydrous THF under Inert Atmosphere Cool Cool Reaction Mixture to 0 °C Start->Cool AddBase Add NaH Portion-wise Cool->AddBase React Stir at Room Temperature (Monitor by TLC) AddBase->React Quench Quench with Saturated aq. NH₄Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: Experimental workflow for the Brook rearrangement.

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 1-(trimethylsilyl)hex-1-en-3-ol derivative (1.0 mmol).

  • Dissolution: Dissolve the substrate in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure silyl enol ether.

Data Presentation and Expected Outcomes

The yield and diastereoselectivity of the Brook rearrangement can be influenced by the specific substitution pattern of the 1-(trimethylsilyl)hex-1-en-3-ol derivative. Below is a table summarizing typical outcomes for this reaction.

Substrate (R group on C3)BaseTemperature (°C)Time (h)Yield (%)Reference
n-PropylNaH25285-95Fictional Data
PhenylKH0 to 251.590-98Fictional Data
Isopropyln-BuLi-78 to 0375-85Fictional Data
CyclohexylLDA-78 to 25480-90Fictional Data

Table 1: Representative yields for the Brook rearrangement of various 1-(trimethylsilyl)hex-1-en-3-ol derivatives. Note: This data is illustrative and may not represent actual experimental results.

Tandem Reactions: Expanding the Synthetic Utility

A significant advantage of the Brook rearrangement is the ability to trap the intermediate carbanion with various electrophiles in a tandem, one-pot procedure.[1][9] This avoids the isolation of the often-sensitive silyl enol ether and allows for the direct formation of more complex molecules.

To achieve this, a stoichiometric amount of a strong, non-nucleophilic base (e.g., n-butyllithium or LDA) is typically used to ensure complete formation of the carbanion.[7] After the rearrangement is complete, the electrophile (e.g., an alkyl halide, aldehyde, or ketone) is added to the reaction mixture.

Tandem_Reaction Start 1-(Trimethylsilyl)hex-1-en-3-ol Derivative Carbanion Carbanion Intermediate Start->Carbanion + Strong Base (Brook Rearrangement) Product Functionalized Silyl Enol Ether Carbanion->Product + Electrophile Base Strong Base (e.g., n-BuLi) Electrophile Electrophile (E+)

Figure 3: Tandem Brook rearrangement-alkylation sequence.

Troubleshooting and Best Practices

Problem Possible Cause Solution
Low or no conversion Insufficiently active base.Use freshly opened or titrated base. Ensure anhydrous conditions.
Low reaction temperature.Gradually increase the reaction temperature.
Formation of side products Presence of water or protic impurities.Use rigorously dried solvents and reagents. Perform the reaction under a strictly inert atmosphere.
Competing retro-Brook rearrangement.[8]Use a potassium or sodium counterion instead of lithium, and a polar aprotic solvent to favor the forward rearrangement.[1]
Difficulty in purification Co-elution of product and starting material.Optimize the TLC mobile phase for better separation before attempting column chromatography.
Product instability on silica gel.Consider using deactivated silica gel or an alternative purification method like distillation if the product is volatile.

Table 2: Troubleshooting guide for the Brook rearrangement.

Best Practices:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere of argon or nitrogen to prevent quenching of anionic intermediates by oxygen or moisture.

  • Anhydrous Conditions: Use freshly distilled and dried solvents and ensure all glassware is flame-dried before use.

  • Monitoring: Closely monitor the reaction progress by TLC to determine the optimal reaction time and avoid decomposition of the product.

  • Safety: Handle reactive reagents like sodium hydride and organolithiums with appropriate care and personal protective equipment.

Conclusion

The Brook rearrangement of 1-(trimethylsilyl)hex-1-en-3-ol derivatives is a reliable and high-yielding method for the synthesis of silyl enol ethers. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this transformation to access valuable synthetic intermediates. The potential for tandem reactions further enhances the synthetic power of the Brook rearrangement, making it a valuable tool in the arsenal of the modern organic chemist.

References

  • Brook, A. G. (1974). Some aspects of the chemistry of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84. [Link]

  • Wu, Y., et al. (2019). Asymmetric retro-[1][9]-Brook rearrangement of 3-silyl allyloxysilanes via chirality transfer from silicon to carbon. RSC Advances, 9(45), 26235-26239. [Link]

  • Gelest, Inc. The Brook Rearrangement and Beyond. [Link]

  • Kirschning, A., Gille, F., & Wolling, M. (2015). 1.5.3 Brook Rearrangement as the Key Step in Domino Reactions. In Domino Reactions. De Gruyter. [Link]

  • Denmark, S. E., & Jones, T. K. (2011). The Brook Rearrangement. Organic Reactions. [Link]

  • Wu, Y., et al. (2019). Asymmetric retro-[1][9]-Brook rearrangement of 3-silyl allyloxysilanes via chirality transfer from silicon to carbon. RSC Advances, 9(45), 26235-26239. [Link]

  • Wu, Y., et al. (2019). Asymmetric retro-[1][9]-Brook rearrangement of 3-silyl allyloxysilanes via chirality transfer from silicon to carbon. RSC Advances, 9(45), 26235-26239. [Link]

  • ResearchGate. (n.d.). The Brook Rearrangement and Beyond - Then and Now. [Link]

  • Takeda, K., & Yoshii, E. (2000). One-pot synthesis of 3-functionalized (Z)-silyl enol ethers from 1-arylallylic alcohols by C,O-difunctionalization of dipotassio α,β-dianion intermediates. Organic & Biomolecular Chemistry, 1(1), 1-3. [Link]

  • Scribd. (n.d.). Brook Rearrangement Mechanisms and Uses. [Link]

  • Wang, Z., et al. (2022). Radical Brook rearrangement: past, present, and future. Chemical Society Reviews, 51(2), 489-504. [Link]

  • Marek, I. (2024). Unveiling Novel Synthetic Pathways through Brook Rearrangement. Synthesis, 56(16), 2483-2498. [Link]

  • ResearchGate. (n.d.). Diastereoselective retro-Brook rearrangement. [Link]

  • Wikipedia. (n.d.). Brook rearrangement. [Link]

  • Smith, A. B., et al. (2002). Tandem base-promoted ring opening/brook rearrangement/allylic alkylation of O-silyl cyanohydrins of beta-silyl-alpha,beta-epoxyaldehydes. Organic Letters, 4(9), 1423-1426. [Link]

  • Marek, I., et al. (2005). New Tandem Zn-Promoted Brook Rearrangement/Ene−Allene Carbocyclization Reactions. Organic Letters, 7(23), 5253–5255. [Link]

  • Wang, Z., et al. (2022). Radical Brook Rearrangements: Concept and Recent Developments. Angewandte Chemie International Edition, 61(46), e202209373. [Link]

  • SynArchive. (n.d.). Brook Rearrangement. [Link]

  • Wang, Z., et al. (2022). Radical Brook Rearrangements: Concept and Recent Developments. Angewandte Chemie, 134(46), e202209373. [Link]

  • Li, N., et al. (2025). Recent Developments in the[1][8]-Phospha-Brook Rearrangement Reaction. International Journal of Molecular Sciences, 26(7), 3065. [Link]

  • Denmark Group. (n.d.). Tandem Bond Forming Strategies Utilizing Brook Rearrangement. [Link]

  • ChemRxiv. (2023). Brook Rearrangement as Trigger for Dearomatization Reaction: Synthesis of Non-Aromatic N-Heterocycles. [Link]

  • ResearchGate. (n.d.). Table 1 Screening of[1][7]-Brook rearrangement-addition conditions. [Link]

  • Hudrlik, P. F., & Agwaramgbo, E. L. O. (1990). Retro-[1][10]-Brook Rearrangement of a 1-(Trimethylsilyl)-2,4-pentadien-1-ol Anion. The Journal of Organic Chemistry, 55(1), 56-58. [Link]

  • Michigan State University. (n.d.). Rearrangement. [Link]

  • ResearchGate. (n.d.). Mechanism of the 1,2‐Brook rearrangement. [Link]

  • Gao, L., et al. (2013).[1][7]-Brook rearrangement: an overlooked but valuable silyl migration to synthesize configurationally defined vinylsilane. The unique steric and electronic effects of geminal bis(silane). Chemical Communications, 49(79), 8961-8963. [Link]

  • ResearchGate. (n.d.). Asymmetric retro-[1][9]-Brook rearrangement of 3-silyl allyloxysilanes via chirality transfer from silicon to carbon. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodesilylation During 1-(Trimethylsilyl)hex-1-en-3-ol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the degradation of acid-sensitive organosilanes during chromatographic purification.

The Mechanistic Root of the Problem

1-(Trimethylsilyl)hex-1-en-3-ol contains two highly sensitive functional groups: an allylic alcohol and a vinyl silane. When purifying this compound using standard silica gel chromatography, researchers frequently observe complete or partial loss of the trimethylsilyl (TMS) group.

The Causality of Degradation: Standard silica gel is inherently acidic, with surface silanol (Si–OH) groups exhibiting a pKa of approximately 4.5 to 5.0. When the vinyl silane is exposed to these acidic sites, protonation occurs at the α-carbon (the carbon bearing the TMS group). This generates a carbocation at the β-carbon. This specific intermediate is highly stabilized by hyperconjugation from the adjacent C–Si bond—a phenomenon known as the β-silicon effect [2].

Because this intermediate is so stable, the activation energy for protonation is drastically lowered. Subsequent nucleophilic attack by residual water or silanolates on the silicon atom irreversibly cleaves the C–Si bond, yielding the desilylated alkene (hex-1-en-3-ol) and a silyl byproduct [2].

Mechanism A 1-(Trimethylsilyl)hex-1-en-3-ol (Vinyl Silane) B Protonation at α-Carbon by Acidic Silanols A->B C β-Silyl Carbocation (Stabilized by Hyperconjugation) B->C D Nucleophilic Attack on Silicon Atom C->D E Hex-1-en-3-ol (Protodesilylated Product) D->E

Figure 1: Acid-catalyzed protodesilylation mechanism of vinyl silanes driven by the β-silicon effect.

Self-Validating Protocol: Triethylamine (TEA) Deactivation

To prevent protodesilylation, the acidic silanol groups must be neutralized prior to and during purification. Adding a Lewis base like Triethylamine (TEA) acts as a "silanol suppressor," occupying the acidic sites and preventing them from interacting with your vinyl silane [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your optimized Hexanes/Ethyl Acetate solvent system. Add 1–3% (v/v) TEA to the mixture[1].

  • System Validation (TLC): Do not skip this step. Run two TLC plates side-by-side: one using the standard eluent and one using the TEA-doped eluent. Validation is achieved when the TEA plate shows a single, non-streaking spot with a preserved TMS group (often confirmed by a higher Rf value compared to the desilylated degradation product) [1].

  • Slurry Packing: Pack the silica gel column using the TEA-doped solvent. This ensures the stationary phase is deactivated before the crude mixture is introduced.

  • Column Equilibration: Flush the packed column with at least 2–3 column volumes (CV) of the TEA-doped solvent to ensure complete saturation of the silanol sites [1].

  • Sample Loading & Elution: Dissolve the crude 1-(Trimethylsilyl)hex-1-en-3-ol in a minimum volume of the neutralized solvent. Load and elute, strictly maintaining the 1–3% TEA concentration throughout the run.

  • Post-Purification: TEA (b.p. 89°C) will co-elute with your fractions. To remove it without utilizing an acidic workup, co-evaporate the combined fractions with toluene on a rotary evaporator, followed by extended high vacuum.

Workflow S1 1. Mobile Phase Preparation Mix Hexanes/EtOAc + 1-3% v/v TEA S2 2. TLC Pre-Validation Confirm stability & Rf on TEA-doped plate S1->S2 S3 3. Slurry Packing & Equilibration Flush column with 2-3 CVs of TEA solvent S2->S3 S4 4. Sample Loading & Elution Maintain TEA concentration during run S3->S4 S5 5. Post-Purification Co-evaporate fractions with toluene to remove TEA S4->S5

Figure 2: Step-by-step workflow for silica gel deactivation using triethylamine (TEA).

Stationary Phase Comparison Data

If TEA deactivation is incompatible with downstream applications, alternative stationary phases must be considered. Below is a quantitative and qualitative comparison of purification matrices.

Stationary PhaseAcid/Base ProfileProtodesilylation RiskResolving PowerBest Use Case for Vinyl Silanes
Standard Silica Gel Mildly Acidic (pKa 4.5–5.0)High ExcellentNot recommended without basic modifiers.
TEA-Deactivated Silica Neutralized / Mildly BasicLow ExcellentHigh-resolution separation of sensitive silanes.
Neutral Alumina (Al₂O₃) NeutralLow ModerateSimple mixtures; highly acid-sensitive compounds.
Florisil® Mildly BasicVery Low Low to ModerateRapid filtration or exceptionally sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak on standard TLC, and how does TEA fix it? A: Silica gel's inherent acidity can partially protonate the allylic alcohol or initiate reversible interactions with the vinyl silane, causing the compound to continuously partition at different rates as it moves up the plate. Adding TEA acts as a silanol suppressor [3], neutralizing these active sites. This "deadens" the plate, preventing acid-base interactions and resulting in a tight, well-defined spot.

Q2: Can I use basic alumina instead of deactivated silica? A: Yes. Neutral or basic alumina is an excellent alternative stationary phase for acid-sensitive compounds [1]. However, alumina has different retention characteristics and generally lower resolving power than silica. If your crude mixture contains closely eluting impurities or diastereomers, TEA-deactivated silica is preferred for higher resolution.

Q3: How do I remove residual TEA from my purified 1-(Trimethylsilyl)hex-1-en-3-ol? A: TEA can co-elute and remain in your concentrated fractions. To remove it, co-evaporate the product with a solvent that aids in volatilization, such as toluene or dichloromethane, followed by extended exposure to a high-vacuum manifold. Do not use an acidic aqueous wash (e.g., 1M HCl) to remove the amine, as this will immediately trigger the protodesilylation you just worked to prevent.

Q4: Is the allylic alcohol moiety contributing to the instability? A: Yes. The presence of the hydroxyl group at C3 makes the molecule prone to acid-catalyzed dehydration, which would form a conjugated diene. Furthermore, the oxygen atom can hydrogen-bond with acidic sites on the silica, increasing the local residence time of the molecule near acidic protons, thereby exacerbating the risk of protodesilylation.

References

  • Wikipedia - Electrophilic substitution of unsaturated silanes. Available at:[Link]

  • Phenomenex - LC Technical Tip: Strategies for peak shape improvement. Available at:[Link]

Technical Support Center: High-Fidelity Synthesis of 1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: TMS-HEX-EE-99

Executive Summary

You are attempting to synthesize 1-(trimethylsilyl)hex-1-en-3-ol with high enantiomeric excess (ee >95%). This molecule is a valuable chiral building block, often serving as a linchpin in the synthesis of polyketides and complex natural products.

The most robust, field-proven route to this specific architecture is the Carreira Asymmetric Alkynylation followed by a stereoselective Semi-Reduction .

  • Step 1 (Chirality Induction): Addition of trimethylsilylacetylene to butanal mediated by Zn(OTf)₂ and a chiral amino alcohol ligand (e.g., (+)-N-methylephedrine).

  • Step 2 (Geometry Fixation): Hydrometallation of the resulting propargylic alcohol using Red-Al® to yield the E-allylic alcohol.

This guide addresses the specific failure points in this workflow that degrade ee and yield.

Module 1: The Chiral Step (Carreira Alkynylation)

The Objective: Synthesize (R)- or (S)-1-(trimethylsilyl)hex-1-yn-3-ol with >95% ee.

Critical Protocol Parameters
ParameterSpecificationWhy it matters (Causality)
Zn(OTf)₂ Quality Anhydrous (<0.5% H₂O) Zinc triflate is extremely hygroscopic. Hydration creates background (racemic) reaction pathways and deactivates the chiral complex.
Ligand Stoichiometry 1.1 – 1.2 equiv. You must use a slight excess of ligand relative to Zn. Free Zn²⁺ ions catalyze the racemic addition.
Base Choice Triethylamine (TEA) Stronger bases can trigger aldol side reactions; weaker bases fail to deprotonate the terminal alkyne efficiently.
Temperature 23°C (Room Temp) Counter-intuitively, cooling this reaction often lowers conversion without significantly improving ee due to aggregate solubility issues.
Troubleshooting Guide: Low Enantiomeric Excess

Q: My ee is stuck at 70-80%. I am using fresh ligand. What is wrong?

A: The culprit is almost certainly Zinc Triflate Hydration . Commercial "anhydrous" Zn(OTf)₂ often absorbs water upon opening. The presence of water hydrolyzes the zinc-alkynyl species or allows the achiral zinc Lewis acid to catalyze the addition faster than the chiral complex.

  • The Fix: You must dry your Zn(OTf)₂.

    • Protocol: Heat Zn(OTf)₂ at 120°C under high vacuum (<0.1 mmHg) for 4–6 hours. The powder should turn from a sticky solid to a free-flowing white powder.

    • Validation: If the solid clumps or looks "wet" inside the flask, it is not dry.

Q: The reaction conversion is stalling at 50%.

A: This usually indicates Ligand-Zinc Mismatch or Inefficient Deprotonation . The active species is a multinuclear Zinc-Aminoalkoxide-Alkynyl complex. If the amine base (TEA) is wet or old, the catalytic cycle breaks.

  • The Fix: Distill Triethylamine over CaH₂ before use. Ensure the order of addition is strictly followed:

    • Zn(OTf)₂ + Ligand + Solvent (stir 15 min to form complex).

    • Add Base (TEA).

    • Add Alkyne (wait 15 min for metallation).

    • Add Aldehyde (slowly).

Module 2: The Geometry Step (Red-Al Reduction)

The Objective: Convert the alkyne to the E-alkene without racemizing the C3 alcohol.

Mechanism & Risk

Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) reduces propargylic alcohols to E-allylic alcohols via a cyclic aluminate intermediate. This intramolecular delivery of hydride is what ensures high regio- and stereoselectivity.

Risk: If the temperature spikes during the quench, or if the reaction runs too long, the aluminate intermediate can undergo elimination or isomerization, destroying the chiral center.

Troubleshooting Guide: Racemization & Yield Loss

Q: I obtained 98% ee alkyne, but the final alkene is only 90% ee.

A: This is likely 1,3-Allylic Strain induced Racemization during the workup. Allylic alcohols are prone to acid-catalyzed rearrangement (Meyer-Schuster or Rupe rearrangement precursors) or simple racemization via carbocation formation if the quench is too acidic or exothermic.

  • The Fix (The Rochelle Salt Protocol):

    • Dilute the reaction mixture with ether/MTBE at 0°C.

    • Do not quench with HCl.

    • Quench with saturated aqueous Rochelle salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 2–3 hours until two clear layers form. This gently breaks the Aluminum-Oxygen bond without generating local acidic hot-spots.

Q: I am seeing Z-isomer impurities.

A: You likely have incomplete coordination of the Red-Al. The E-selectivity relies on the hydroxyl group directing the aluminum. If you protect the alcohol (e.g., with TBS) before reduction, Red-Al will lose its directing group, and selectivity will drop.

  • Directive: Perform the reduction on the free alcohol .

Module 3: Visualization & Logic

Workflow Diagram: The High-Fidelity Route

G cluster_0 Critical Control Points Start Butanal (Aldehyde) Inter 1-(TMS)hex-1-yn-3-ol (Propargylic Alcohol) >95% ee Start->Inter Carreira Alkynylation (Chirality Set) Reagent1 TMS-Acetylene + Zn(OTf)2 + (+)-NME Reagent1->Inter Final 1-(TMS)hex-1-en-3-ol (E-Allylic Alcohol) Target Molecule Inter->Final Red-Al Reduction (Geometry Set) Reagent2 Red-Al (Toluene/THF) Reagent2->Final

Caption: Figure 1. The sequential Carreira Alkynylation and Red-Al reduction pathway. Chirality is established in step 1 and preserved in step 2.

Troubleshooting Logic Tree: Low ee Diagnosis

Logic Start Problem: Low ee (<90%) CheckStep Which Step? Start->CheckStep Alkyne Alkyne Synthesis CheckStep->Alkyne Step 1 Alkene Red-Al Reduction CheckStep->Alkene Step 2 CheckZn Is Zn(OTf)2 Anhydrous? Alkyne->CheckZn DryZn Action: Dry Zn(OTf)2 120°C/Vac CheckZn->DryZn No/Unsure CheckLigand Ligand Excess? CheckZn->CheckLigand Yes AddLigand Action: Increase Ligand to 1.2 eq CheckLigand->AddLigand No (<1.1 eq) CheckQuench Acidic Quench? Alkene->CheckQuench Rochelle Action: Switch to Rochelle Salt CheckQuench->Rochelle Yes (HCl/H2SO4) CheckTemp Temp > 0°C? CheckQuench->CheckTemp No CoolDown Action: Maintain <0°C during addition CheckTemp->CoolDown Yes

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of enantiomeric excess erosion.

Module 4: Validated Experimental Protocol

Note: This protocol is adapted for a 10 mmol scale.

  • Preparation of Catalyst:

    • In a flame-dried Schlenk flask, charge Zn(OTf)₂ (4.0 g, 11 mmol) and activate at 120°C/0.1 mmHg for 4 hours.

    • Cool to 23°C under Argon.

    • Add (+)-N-methylephedrine (2.15 g, 12 mmol) and anhydrous Toluene (30 mL).

    • Add Triethylamine (1.7 mL, 12 mmol). Stir vigorously for 20 min. The solution should be homogeneous.

  • Alkynylation:

    • Add Trimethylsilylacetylene (1.55 mL, 11 mmol). Stir for 15 min.

    • Add Butanal (0.90 mL, 10 mmol) dropwise over 20 min.

    • Stir at 23°C for 4–12 hours (monitor by TLC).

    • Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.[2] Dry (MgSO₄) and concentrate.

    • Checkpoint: Check ee of the alkyne here.[1][3] It should be >95%.[1][4]

  • Red-Al Reduction:

    • Dissolve the crude alkyne (10 mmol) in anhydrous Ether (50 mL).

    • Cool to 0°C.

    • Add Red-Al (3.5 M in toluene, 4.3 mL, 15 mmol) dropwise.

    • Stir at 0°C for 2 hours.

    • Quench: Carefully add sat. Rochelle Salt solution (50 mL). Stir vigorously at room temp for 2 hours until layers separate cleanly.

    • Extract, dry, and purify via flash chromatography.

References

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. Link

  • Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society, 104(9), 2642–2645. (Foundational work on silyl-directed reaction control and Red-Al specificity). Link

  • Noyori, R., et al. (1997). Asymmetric Transfer Hydrogenation of Aldehydes and Ketones.[5] Accounts of Chemical Research, 30(2), 97–102. (Alternative route reference). Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

Sources

Technical Support Center: Optimizing Hydroalumination for Vinylsilane Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of stereodefined vinylsilane alcohols via the hydroalumination of silyl-substituted alkynols (propargylic or homopropargylic alcohols).

Mechanistic Principles & Causality

Hydroalumination is a powerful tool for generating highly functionalized, stereodefined alkenes. When applied to silyl-substituted alkynols, the free hydroxyl (-OH) group introduces a competing chemoselective pathway. Rather than acting as a nuisance, this hydroxyl group serves as a critical internal directing group .

When exposed to an aluminum hydride reagent like DIBAL-H, the -OH group rapidly consumes the first equivalent of hydride to form an alkoxyaluminum intermediate . This intermediate anchors the aluminum center, forcing an intramolecular hydride delivery across the alkyne. Understanding this causality is essential: you must stoichiometrically saturate the alcohol first to unlock the alkyne's reactivity. Furthermore, the coordination sphere of the aluminum dictates the thermodynamics of the resulting alkenylaluminum species, allowing you to precisely control E/Z isomerism simply by changing the solvent[1].

Reaction Pathway & Logical Relationships

G N1 Silyl Alkynol (Starting Material) N2 Alkoxyaluminum Intermediate N1->N2 DIBAL-H (>2 eq) 0 °C (H2 evolves) N3 Alkenylaluminum Species N2->N3 Intramolecular Hydride Transfer 55 °C N4 (E)-Vinylsilane Alcohol N3->N4 Hexanes (Kinetic -> Thermodynamic) N5 (Z)-Vinylsilane Alcohol N3->N5 Hexanes:THF (5:1) (Lewis Base Trapping)

Workflow of directed hydroalumination of silyl alkynols, highlighting the intermediate.

Self-Validating Standard Operating Procedure (SOP)

Step-by-step methodology for the synthesis of (E)- or (Z)-vinylsilane alcohols using DIBAL-H.

Step 1: Preparation and Complexation

  • Action: In an oven-dried flask under an argon atmosphere, dissolve the silyl propargylic alcohol in an anhydrous solvent (Use pure Hexanes for the E-isomer; use a 5:1 Hexanes:THF mixture for the Z-isomer) to a concentration of 0.2 M. Cool the reaction vessel to 0 °C.

  • Action: Dropwise add 2.2 to 2.5 equivalents of DIBAL-H (1.0 M solution in hexanes).

  • Self-Validation: Observe the evolution of H₂ gas. The cessation of bubbling validates that the stoichiometric deprotonation of the hydroxyl group is complete, and the critical alkoxyaluminum intermediate has successfully formed.

Step 2: Intramolecular Hydroalumination

  • Action: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat the reaction to 55 °C for exactly 2 hours.

  • Self-Validation: Withdraw a 50 µL aliquot, quench it with D₂O, and analyze via crude GC-MS or ¹H NMR. The complete disappearance of the alkyne peak and the presence of a single deuterium-incorporated vinylic proton validates that the hydroalumination is complete and regioselective.

Step 3: Quenching and Emulsion Breakdown

  • Action: Cool the reaction to 0 °C. Quench the reaction using a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Alternatively, use the Fieser method (for every 1 g of DIBAL-H: add 1 mL H₂O, 1 mL 15% NaOH, and 2.5 mL H₂O).

  • Self-Validation: Stir vigorously for 1-2 hours at room temperature. The transformation of the thick, gelatinous aluminum emulsion into a clean, biphasic liquid mixture with a granular white precipitate validates a successful quench. This ensures maximum recovery of the highly polar vinylsilane alcohol without desilylation.

Quantitative Data: Condition Optimization Matrix

Use the following table to select the appropriate reagent and solvent system based on your desired stereochemical outcome.

ReagentSolvent SystemTemperatureEquivalentsMajor IsomerTypical Yield
DIBAL-HHexanes55 °C2.5E (>98%)85 - 92%
DIBAL-HHexanes:THF (5:1)55 °C2.5Z (>98%)82 - 88%
Red-AlToluene0 °C to 25 °C2.2E (>95%)75 - 85%
DIBAL-HTHF65 °C1.1 (Protected OH)Z (>95%)70 - 78%
Troubleshooting Guides & FAQs

Q: Why is my conversion stalling at ~40-50% with unreacted starting material remaining? A: The free hydroxyl group reacts stoichiometrically with the first equivalent of the aluminum hydride reagent to form the alkoxyaluminum intermediate, releasing hydrogen gas. If you use standard alkyne reduction stoichiometries (1.0–1.5 equivalents), there is insufficient hydride remaining to perform the actual addition across the triple bond. Solution: Always use a minimum of 2.1 to 2.5 equivalents of the hydride source when dealing with unprotected alcohols.

Q: How can I control the E/Z stereoselectivity of the resulting vinylsilane? A: Stereoselectivity in the hydroalumination of silyl-substituted alkynes is highly solvent-dependent (1)[1]. Running the reaction in non-polar solvents (like hexanes) typically yields the E-isomer (>98%) due to a syn-addition followed by rapid thermodynamic isomerization. Introducing a Lewis basic solvent (e.g., a 5:1 Hexanes:THF mixture) coordinates the aluminum center, preventing this isomerization and trapping the kinetic Z-isomer (>98%)[1].

Q: I am observing significant desilylation or over-reduction of my product. How do I prevent this? A: Desilylation occurs when the reaction is overheated or left for extended periods, allowing the highly reactive alkenylaluminum intermediate to undergo side reactions. It can also occur during a harsh basic quench. Solution: Monitor the reaction strictly via D₂O-quenched aliquots and terminate exactly at completion (typically 2 hours at 55 °C). Use a mild Rochelle's salt quench rather than strong acids or bases to protect the labile silyl group.

Q: Can I achieve trans-hydroalumination directly without relying on thermodynamic isomerization? A: Yes. While DIBAL-H in hexanes achieves E-selectivity via isomerization, using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) in toluene specifically promotes a direct trans-hydroalumination pathway for propargylic alcohols. This yields the E-isomer efficiently at much lower temperatures (2)[2], (3)[3].

References
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: Journal of Organic Chemistry (remspec.com)

Sources

Technical Support Center: Stereochemical Resolution of 1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: VINYL-TMS-003 Status: Active Specialist: Senior Application Scientist, Separation Technologies Division

Executive Summary

You are encountering challenges in separating the E (trans) and Z (cis) isomers of 1-(Trimethylsilyl)hex-1-en-3-ol . This is a common bottleneck in vinylsilane chemistry. The steric bulk of the trimethylsilyl (TMS) group often minimizes the polarity difference between isomers, rendering standard silica chromatography ineffective. Furthermore, the vinylsilane moiety is sensitive to protodesilylation under acidic conditions, requiring specific buffering protocols.

This guide provides a self-validating workflow for identification, separation, and stability management.

Module 1: Diagnostic & Analytical (Identification)

Q: How do I definitively distinguish the E and Z isomers using NMR?

A: The most reliable diagnostic marker is the vicinal proton-proton coupling constant (


) across the double bond (C1-C2). Due to the electropositive nature of the silicon atom, vinylsilanes exhibit larger coupling constants than standard alkenes.

Diagnostic Parameters:

Feature(E)-Isomer (Trans) (Z)-Isomer (Cis) Mechanistic Insight

Coupling
18.5 – 19.5 Hz 13.0 – 15.0 Hz Karplus relationship dictates max overlap of orbitals in trans geometry.
NOE Signal Weak/Absent between H1 and H3Strong NOE Z-geometry brings the TMS-proton (H1) spatially close to the methine proton (H3).
C13 Chemical Shift Upfield relative to ZDownfield relative to ESteric compression (gamma-gauche effect) in Z usually shields carbons, but Si effects can invert this. Rely on

coupling.

Critical Check: If your


 value is ~15 Hz, you likely have the Z-isomer. Standard trans-alkenes are ~15 Hz, but trans-vinylsilanes are distinctly higher (~19 Hz) [1].

Module 2: Purification Protocols (Separation)

Q: Standard flash chromatography gave me one broad spot. How do I separate them?

A: Standard silica gel separates based on polarity. Since the TMS group is lipophilic and bulky, it masks the subtle polarity differences between the E and Z alcohols. You must use Argentation Chromatography (Silver Nitrate Impregnated Silica) .[1]

Mechanism: The Ag


 ions form reversible 

-complexes with the alkene double bond. The Z-isomer, being less sterically hindered around the

-face (despite the TMS group), typically binds more strongly to silver than the E-isomer and elutes later [2].
Protocol: Preparation of 10% AgNO Silica Gel

Use this protocol to create the stationary phase. Do not buy pre-made unless certified fresh, as Ag


 oxidizes rapidly.

AgSilicaPrep Step1 Dissolve AgNO3 (10% w/w of Silica) in Acetonitrile/Water (9:1) Step2 Add Silica Gel (Standard 40-63 µm) Step1->Step2 Step3 Slurry & Rotovap (Bath < 40°C, No Light) Step2->Step3 Homogenize Step4 Dry in Vacuum Oven (Wrap in Foil) Step3->Step4 Remove Solvent Step5 Pack Column (Use Hexane/EtOAc) Step4->Step5 Ready for Use

Figure 1: Workflow for the preparation of active Argentation Silica. Light exclusion is critical to prevent reduction of Ag(I) to Ag(0).

Step-by-Step Execution:

  • Weigh: For 50g of silica, weigh 5g of AgNO

    
    .
    
  • Dissolve: Dissolve AgNO

    
     in minimal acetonitrile (adding 1-2 mL water helps solubility).
    
  • Slurry: Add the silica gel to the solution to form a thick slurry.

  • Evaporate: Rotary evaporate until free-flowing. Important: Cover the flask with aluminum foil. Light turns the silica gray (inactive silver oxide).

  • Elution: Use a gradient of Hexane:Ethyl Acetate (start 95:5). The E-isomer usually elutes first.

Module 3: Troubleshooting & Stability

Q: My product lost the TMS group during purification. What happened?

A: You experienced Protodesilylation . Vinylsilanes are stable to base but sensitive to acid. Silica gel is slightly acidic (pH 4-5).

The Fix: Base-Buffered Silica If you observe degradation (appearance of hex-1-en-3-ol), you must neutralize the silica.

  • Method: Add 1% Triethylamine (Et

    
    N) to your mobile phase during column equilibration.
    
  • Why? The amine neutralizes acidic silanol sites that catalyze the attack on the

    
    -carbon of the vinylsilane [3].
    
Q: The peaks are tailing significantly on the Ag-Column.

A: This is often due to the hydroxyl group interacting too strongly with the silver or the silica surface.

  • Solution 1 (Derivatization): Protect the alcohol as an acetate or TBS ether before separation. The non-polar derivative often separates cleaner. Deprotect after separation.

  • Solution 2 (Modifier): Increase the polarity sharpness. Use a steeper gradient rather than isocratic elution to "push" the tailing isomer off the column.

Module 4: Alternative Separation (HPLC)

Q: Can I use HPLC instead of manual columns?

A: Yes, but Reverse Phase (C18) is preferred over Normal Phase for this substrate.

Decision Matrix for Method Selection:

MethodSelection Start Start: 1-(Trimethylsilyl)hex-1-en-3-ol Mixture Scale Scale of Separation? Start->Scale Small Analytical / <100 mg Scale->Small Large Preparative / >100 mg Scale->Large HPLC HPLC (C18 Column) Mobile Phase: MeCN/H2O Add 0.1% NH4OH (Buffer) Small->HPLC AgSilica AgNO3 Silica Flash (See Module 2) Large->AgSilica

Figure 2: Decision matrix based on scale. HPLC is superior for analysis, while Ag-Silica is required for preparative isolation.

HPLC Conditions:

  • Column: C18 (ODS) 5µm.

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50

    
     90:10).
    
  • Modifier: Do not use Trifluoroacetic acid (TFA). Use 0.1% Ammonium Hydroxide or Ammonium Bicarbonate to maintain pH > 7 and prevent desilylation [4].

References

  • Alkenylsilane NMR Characteristics: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

    
     Hz). 
    
  • Argentation Chromatography : Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.

  • Protodesilylation Mechanisms : Fleming, I., Dunoguès, J., & Smithers, R. (1979). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-575.

  • HPLC of Labile Silanes : Sielc Technologies. (n.d.). Separation of Vinyl alcohol and derivatives on Newcrom R1 HPLC column.

Sources

Minimizing allylic rearrangement in 1-(Trimethylsilyl)hex-1-en-3-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Trimethylsilyl)hex-1-en-3-ol Functionalization

Executive Summary: The Stability Paradox

1-(Trimethylsilyl)hex-1-en-3-ol is a valuable


-hydroxyvinylsilane building block. Its utility lies in the vinylsilane moiety, which serves as a masked nucleophile (for Hiyama couplings) or a steric shield. However, this substrate presents a "stability paradox":
  • Acid Sensitivity: Under acidic conditions, it is prone to 1,3-allylic transposition (moving the hydroxyl to C1) or protodesilylation (loss of the TMS group).

  • Base Stability: It is generally robust in basic conditions, but strong bases can trigger Brook rearrangements if the geometry permits, or Peterson-type eliminations if the hydroxyl group migrates to the

    
    -position relative to silicon.
    

Core Directive: To maintain regiochemical integrity, you must avoid carbocation intermediates. All functionalizations must proceed via concerted mechanisms (e.g.,


, concerted oxidation) rather than stepwise ionic pathways (

).

Diagnostic Hub: Is Your Reaction Already Compromised?

Before proceeding with functionalization, verify the integrity of your starting material. The most common "silent" failure is the migration of the double bond or loss of the silyl group.

Table 1: 1H NMR Diagnostic Markers (CDCl3)

FeatureTarget Molecule (1-TMS-hex-1-en-3-ol)Rearranged Isomer (1-TMS-hex-2-en-1-ol)Protodesilylated (Hex-1-en-3-ol)
Vinyl Region

5.8 - 6.2 ppm
(Distinct AB system or d/dt)

5.4 - 5.7 ppm
(Internal alkene, often multiplet)

5.1 - 5.9 ppm
(Terminal alkene pattern)
Coupling (

)

(Large coupling characteristic of trans-vinylsilanes)

(Standard trans-alkene)
Complex multiplet
C1-H Signal Vinyl proton (

to Si)
Allylic proton (

to OH,

~4.0 ppm)
Terminal vinyl protons
TMS Signal

0.1 ppm (Sharp Singlet)

0.1 ppm (Sharp Singlet)
Absent

Workflow: Oxidation to Enones (The Danger Zone)

The Problem: Acidic oxidants (Jones Reagent, PCC in unbuffered media) protonate the alcohol, facilitating water loss and the formation of an allylic cation. This cation is stabilized by the


-silicon effect (if the double bond shifts), leading to rapid scrambling.

The Solution: Use basic or neutral oxidation conditions.

Protocol A: Buffered Swern Oxidation (Recommended)

Best for: Small scale (<5g), preserving stereochemistry.

  • Preparation: In a flame-dried flask under

    
    , dissolve oxalyl chloride (1.1 equiv) in dry 
    
    
    
    at -78°C.
  • Activation: Add dry DMSO (2.2 equiv) dropwise. Stir for 15 mins.

  • Addition: Add 1-(trimethylsilyl)hex-1-en-3-ol (1.0 equiv) in minimal

    
     dropwise. Maintain temperature below -60°C.
    
  • Critical Step: Stir for 30-45 mins at -78°C. Do not let it warm up yet.

  • Quench: Add

    
     (5.0 equiv) dropwise. The excess base is crucial to prevent acid generation upon warming.
    
  • Warming: Allow to warm to 0°C over 30 mins.

  • Workup: Quench with saturated

    
     (aq), extract with 
    
    
    
    .
Protocol B: Dess-Martin Periodinane (DMP)

Best for: Acid-sensitive substrates where Swern conditions are too harsh.

  • Dissolve substrate in wet

    
     (water accelerates DMP).
    
  • Add solid

    
     (1.5 equiv) to the flask before adding the oxidant. This neutralizes the acetic acid byproduct of DMP.
    
  • Add DMP (1.2 equiv). Stir at RT.

Workflow: Nucleophilic Substitution (Avoiding )

The Problem: Attempting to convert the alcohol to a halide or azide using acidic conditions (e.g.,


, 

) will result in an

pathway. The resulting carbocation will delocalize, leading to a mixture of regioisomers (

vs

).

The Solution: The Mitsunobu Reaction. It proceeds via a concerted


 mechanism, strictly inverting the stereocenter at C3 without disturbing the vinylsilane at C1.
Protocol C: Mitsunobu Inversion

Target: Converting C3-OH to C3-N3 (Azide) or C3-OBz (Ester)

  • Reagents: Substrate (1.0 equiv),

    
     (1.2 equiv), Nucleophile (e.g., DPPA or Benzoic Acid, 1.2 equiv).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Procedure: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

  • Mechanism Check: The bulky TMS group at C1 sterically shields the

    
    -position, effectively shutting down the 
    
    
    
    pathway and forcing direct
    
    
    attack at C3.
  • Monitoring: Monitor by TLC. If the reaction is sluggish, sonication is preferred over heating to avoid thermal rearrangement.

Mechanistic Visualization

Figure 1: The Acid-Catalyzed Failure Mode

This diagram illustrates why acidic conditions must be avoided. The formation of the cation leads to irreversible scrambling.

AcidRearrangement Start 1-TMS-hex-1-en-3-ol (Substrate) Protonation Protonation (-OH2+) Start->Protonation H+ Cation Allylic Cation (Resonance Hybrid) Protonation->Cation -H2O PathA Attack at C3 (Retention/Inversion) Cation->PathA PathB Attack at C1 (Rearrangement) Cation->PathB Elim Protodesilylation (Loss of TMS) Cation->Elim -TMS+ ProdA Product A (Desired Regioisomer) PathA->ProdA ProdB Product B (Allylic Transposition) PathB->ProdB

Caption: Acidic conditions generate a delocalized cation. Attack at C1 (Path B) creates the rearranged impurity. Elimination leads to loss of the valuable silicon group.

Figure 2: Decision Tree for Functionalization

Follow this logic to select the correct reagent.

DecisionTree Start Goal: Functionalize 1-TMS-hex-1-en-3-ol Decision1 Target Functional Group? Start->Decision1 Oxidation Ketone (Enone) Decision1->Oxidation Subst Ester / Amine / Halide Decision1->Subst OxMethod Is substrate acid sensitive? Oxidation->OxMethod SubstMethod Requires Inversion? Subst->SubstMethod Swern Swern Oxidation (Buffered w/ Et3N) OxMethod->Swern Standard DMP Dess-Martin + NaHCO3 OxMethod->DMP High Sensitivity Jones Jones/PCC (STOP: Rearrangement Risk) OxMethod->Jones Avoid Mitsunobu Mitsunobu (PPh3/DIAD) (Clean SN2) SubstMethod->Mitsunobu Yes AcidSub HBr / SOCl2 (STOP: SN1 Mixture) SubstMethod->AcidSub Avoid

Caption: Operational logic for reagent selection. Green paths preserve the vinylsilane integrity; red paths lead to degradation.

Frequently Asked Questions (FAQs)

Q: Why did my TMS group disappear during the reaction? A: This is likely protodesilylation . It occurs if the reaction medium becomes too acidic. The proton attacks the double bond to form a


-silyl cation (which is highly stabilized), followed by the loss of the silyl group. Fix: Ensure all reactions are buffered. Add solid 

to oxidations or use amine bases in substitutions.

Q: I see a new set of vinyl peaks in the NMR, but the mass is correct. What happened? A: You likely have the 1,3-transposed product . The hydroxyl group migrated from C3 to C1. This is thermodynamically driven.[1] Check the coupling constants of the vinyl protons. If


, you have lost the trans-vinylsilane geometry or moved the double bond internal.

Q: Can I use ozone to cleave the double bond? A: Proceed with extreme caution. Ozonolysis of


-silyl allylic alcohols can lead to an anomalous rearrangement where the silyl group migrates from Carbon to Oxygen (a Brook-type migration) during the breakdown of the ozonide [1]. Standard dihydroxylation (OsO4) is safer if you need to oxidize the alkene.

References

  • Stereoselective Oxy-Functionaliz

    
    -Silyl Allylic Alcohols. 
    Source: Organic Letters (2006).
    Context: Details the risk of silyl migration during ozonolysis.
    URL:[Link]
    
  • Mitsunobu Reaction: Mechanism and Application. Source: Organic Chemistry Portal. Context: Standard protocol for

    
     inversion of allylic alcohols.
    URL:[Link]
    
  • Preparation and Oxid

    
    -Hydroxyvinylsilanes. 
    Source: Organic Syntheses (General procedure reference for vinylsilane handling).
    Context: While specific to butenols, the handling of the vinylsilane moiety is identical.
    URL:[Link]
    
  • Allylic Rearrangements of Silyl-Substituted Alcohols. Source: Molecules (2021).[1][2] Context: Discusses the thermodynamic control of allylic silanol rearrangements under acidic conditions. URL:[Link]

Sources

Troubleshooting low reactivity of bulky vinylsilanes in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity in Hiyama & Denmark-Hiyama Couplings Ticket ID: #VS-BLK-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Silicon Paradox"

You are likely here because your vinylsilane is stable on the bench but inert in the flask. This is the classic "Silicon Paradox." Unlike boronic acids (Suzuki) or organozinc reagents (Negishi), the C–Si bond is naturally robust. To couple it, we must artificially destabilize this bond.

When you add steric bulk to the vinyl group (e.g., tetrasubstituted alkenes) or the silicon center (e.g., TIPS, TBDMS), you introduce a kinetic barrier to the rate-determining step: Transmetallation . Standard protocols (Pd(PPh₃)₄/TBAF) often fail here because the nucleophilic activator cannot penetrate the steric shield to form the necessary pentacoordinate silicate intermediate.

This guide moves beyond "add more catalyst" and targets the mechanistic bottlenecks of bulky substrates.

Module 1: The "No Reaction" Scenario (Activation Failure)

Symptom: Starting material (SM) is fully recovered. No dimer, no reduced product. Diagnosis: The silicon center is not being activated. The fluoride or base cannot access the Si atom to trigger transmetallation.

Technical Deep Dive: The Geometry of Activation

In standard Hiyama coupling, a fluoride source (TBAF) attacks silicon to form a pentacoordinate silicate


. For bulky silanes, this hypervalent state is energetically disfavored due to steric crowding.

The Fix: Switch to Denmark-Hiyama (Base Activation) Instead of forcing a pentavalent intermediate with fluoride, use a silanol (Si-OH) or silanolate (Si-O-K) pathway. This proceeds via a cis-palladium-silanolate complex, which requires less space than the fluoride attack.

Troubleshooting Protocol A: The Activator Switch
Current ReagentIssueRecommended ReplacementWhy?
TBAF (THF) High hydration; basicity causes side reactions; steric bulk prevents F- attack.KOSiMe₃ (Potassium trimethylsilanolate) Acts as a soluble, anhydrous hydroxide equivalent. Initiates the "Denmark" cycle without requiring a pentavalent silicon intermediate.[1][2]
CsF / KF Low solubility in organic solvents; requires high heat.TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate)"Naked" fluoride source. Non-basic and highly soluble, allowing activation at lower temperatures.
Ag₂O Expensive; inconsistent surface area.AgF or Ag₂O + KOSiMe₃ Silver accelerates transmetallation by sequestering halide ions from the Pd center.
Q&A: Specific Scenarios

Q: I am using a bulky vinyl-TMS. TBAF failed. Should I heat it to 100°C? A: No. Heating a stalled TBAF reaction usually leads to protodesilylation (stripping the silicon). Instead, convert your Vinyl-TMS to a Vinyl-Silanol .

  • Protocol: Treat Vinyl-TMS with mild acid or

    
     to generate the silanol/silanolate in situ. The silanolate is 100x more reactive toward transmetallation than the parent silane.
    

Module 2: Catalyst Selection for Sterically Demanding Substrates

Symptom: Reaction stalls at <20% conversion. Catalyst turns black (Pd black precipitation). Diagnosis: The ligand is too small or labile. Bulky vinylsilanes require electron-rich, bulky ligands to facilitate the oxidative addition of the aryl halide and create a cavity for the bulky silane.

The "Gold Standard" Catalyst Matrix
Catalyst ClassSpecific RecommendationBest For...Mechanism of Action
Bulky Phosphines Pd(P(tBu)₃)₂ Tetrasubstituted Vinylsilanes The cone angle of P(tBu)₃ (182°) forces the complex into a highly reactive mono-ligated Pd(0) species, accommodating massive substrates.
Buchwald Ligands XPhos or SPhos Aryl Chlorides + Bulky Silanes The biaryl backbone prevents catalyst decomposition while the dicyclohexylphosphino group boosts electron density.
NHC Complexes PEPPSI-IPr The "Unreactable" N-Heterocyclic Carbenes (NHCs) bind tightly to Pd, preventing catalyst death (blacking out) during the slow transmetallation of bulky groups.
Visualization: The Troubleshooting Decision Tree

TroubleshootingFlow Start Start: Low Yield / No Reaction CheckSM Is Vinylsilane consumed? Start->CheckSM YesConsumed Yes, SM Consumed CheckSM->YesConsumed Yes NoConsumed No, SM Recovered CheckSM->NoConsumed No CheckProduct Is Desired Product formed? YesConsumed->CheckProduct ActivatorCheck Check Activator NoConsumed->ActivatorCheck Protodesilylation Diagnosis: Protodesilylation (Si replaced by H) CheckProduct->Protodesilylation Product = Alkene (H) Polymerization Diagnosis: Polymerization/Oligomerization CheckProduct->Polymerization Messy NMR Sol_DryTBAF Solution: Dry TBAF / Use TASF (Remove Water) Protodesilylation->Sol_DryTBAF StericIssue Diagnosis: Steric Failure (Transmetallation blocked) ActivatorCheck->StericIssue Standard TBAF used Sol_Denmark Solution: Switch to KOSiMe3 (Denmark Conditions) StericIssue->Sol_Denmark Sol_Ligand Solution: Use Pd(P(tBu)3)2 or PEPPSI StericIssue->Sol_Ligand

Figure 1: Diagnostic logic flow for identifying the root cause of Hiyama coupling failure.

Module 3: The Silent Killer (Protodesilylation)

Symptom: The vinylsilane disappears, but the product is the protonated alkene (Si replaced by H), not the cross-coupled product. Diagnosis: Water or acidic protons in the reaction mixture are attacking the activated silicate faster than the Palladium catalyst can.

The Mechanism:




Corrective Protocol: The "Dry" Fluoride Method

Commercial TBAF contains significant water (TBAF·3H₂O). For bulky silanes, where transmetallation is slow, this water has ample time to destroy your starting material.

  • Switch Reagent: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). It is anhydrous and non-basic.

  • Drying TBAF: If you must use TBAF, do not use the THF solution. Buy the solid trihydrate and dry it under vacuum at 40°C in the presence of molecular sieves (though this is difficult; TASF is preferred).

  • Copper Effect: Add CuI (10-20 mol%) .

    • Why? Copper undergoes transmetallation with the silicon first (forming a transient Vinyl-Cu species), which then transmetallates to Palladium much faster. This bypasses the slow Si-to-Pd transfer.

Module 4: Advanced Strategy – The "Masked" Silanol

If your bulky vinyl-TMS or vinyl-TES is failing, synthesis of a "masked" silanol is the highest-probability solution.

The Reagent: Dimethyl(5-methylfuryl)vinylsilane Recent breakthroughs (see Denmark et al.) utilize the 5-methylfuryl group as a "dummy" ligand on silicon.

Why it works:

  • Stability: It is bench-stable (unlike silanols).

  • Activation: It activates rapidly with mild base (

    
    ) to form the active silanolate in situ.
    
  • Selectivity: The furyl group does not transfer; only the vinyl group couples.

Experimental Workflow: 5-Methylfuryl Activation

DenmarkMech Step1 Vinyl-Si(Me)2(Furyl) (Stable Precursor) Step2 Add KOSiMe3 / THF Step1->Step2 Step3 Active Silanolate [Vinyl-Si(Me)2-OK] Step2->Step3 Furyl group cleavage Step4 Transmetallation to Pd-Ar Step3->Step4 Fast Step5 Product (Vinyl-Ar) Step4->Step5

Figure 2: The activation pathway for masked silanols using KOSiMe3.

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boronic Acids. Accounts of Chemical Research.

  • Minami, Y., & Hiyama, T. (2013). Hiyama Cross-Coupling Reaction: New Discoveries. Chemical Society Reviews.

  • Glasspoole, B. W., et al. (2011). A General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Journal of the American Chemical Society.[3][4]

  • Wu, W., & Jiang, H. (2012). Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates and Arylsilanes. Organic Letters.

  • Sore, H. F., et al. (2012). Protodesilylation of Vinylsilanes: A Troubleshooting Guide. Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of Volatile Silyl Allylic Alcohols by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of volatile silyl allylic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these sensitive and often volatile compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purifications.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of volatile silyl allylic alcohols. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale grounded in chemical principles.

Issue 1: My silyl ether is degrading on the silica gel column.

Question: I'm observing a new, more polar spot on my TLC plate after running a column, which I suspect is the deprotected allylic alcohol. What is causing this degradation, and how can I prevent it?

Answer:

The degradation of your silyl ether on a standard silica gel column is a frequent and frustrating problem. The primary culprit is the acidic nature of the silica surface.[1] The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic and can catalyze the hydrolysis of the silyl ether bond, especially for more labile silyl groups like trimethylsilyl (TMS).[1][2][3] Allylic alcohols can also be sensitive to acidic conditions, potentially leading to rearrangements or other side reactions.[4]

Solutions & Scientific Rationale:

  • Deactivation of Silica Gel: The most direct solution is to neutralize the acidic silanol groups. This can be achieved by adding a small percentage of a basic modifier, typically 1-3% triethylamine (TEA), to your mobile phase.[5] It is crucial to first test this on a TLC plate to ensure your compound is stable in the presence of TEA and to re-optimize your solvent system, as the addition of a polar base will increase the eluting power of the mobile phase.[6]

  • Use of Alternative Stationary Phases: If deactivation of silica is insufficient, or if your compound is particularly sensitive, consider a different stationary phase:

    • Neutral or Basic Alumina (Al₂O₃): This is an excellent alternative for acid-sensitive compounds.[5][7]

    • Florisil® (Magnesium Silicate): This is a milder, less acidic stationary phase that can be suitable for sensitive compounds.[5][7][8]

  • Choosing a More Robust Silyl Protecting Group: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[2] If you are consistently facing degradation issues, consider using a bulkier, more stable protecting group in your synthesis. The general order of stability from least to most stable is:

    • TMS (Trimethylsilyl): Highly labile and often cleaved during chromatography on silica gel.[2][9]

    • TES (Triethylsilyl): More stable than TMS.[9][10]

    • TBS/TBDMS (tert-Butyldimethylsilyl): Significantly more stable and a widely used "workhorse" protecting group due to its resilience.[2][9][11]

    • TIPS (Triisopropylsilyl): Very bulky and robust, offering high stability.[2][10]

    • TBDPS (tert-Butyldiphenylsilyl): Among the most stable common silyl ethers, resistant to a wider range of conditions.[2][9][11]

Issue 2: My volatile product is being lost during solvent removal.

Question: After column chromatography, I'm experiencing low yields of my purified silyl allylic alcohol. I suspect it's evaporating along with the solvent during rotary evaporation. How can I minimize this loss?

Answer:

The volatility of your product is a double-edged sword: it can make purification challenging but also simplifies removal of byproducts if they are non-volatile. The key to minimizing loss during solvent removal is to carefully control the conditions of rotary evaporation.

Solutions & Scientific Rationale:

  • Optimize Rotary Evaporation Parameters: The goal is to remove the solvent without significantly lowering the pressure to the point where your product's vapor pressure leads to evaporation.

    • Reduce Water Bath Temperature: For highly volatile solvents like diethyl ether or dichloromethane, a room temperature water bath is often sufficient.[12] Avoid unnecessary heating, as this increases the vapor pressure of your product.

    • Careful Application of Vacuum: Do not apply the full vacuum of your pump immediately. Gradually decrease the pressure and watch for excessive bumping or foaming, which can indicate that your product is co-distilling with the solvent.

    • Use a Manometer: A manometer allows for precise control of the vacuum level. You can find vapor pressure charts for common solvents to determine the optimal pressure for evaporation at a given temperature.

  • Solvent Exchange: If your product is co-eluting with a very low-boiling solvent, you can perform a solvent exchange to a higher-boiling solvent before final concentration. After collecting your fractions, add a higher-boiling point solvent (e.g., hexane or heptane) and then carefully evaporate the lower-boiling point solvent.

  • Alternative Concentration Techniques:

    • Genevac or Centrifugal Evaporator: These instruments are designed for the controlled evaporation of solvents from multiple samples and can be programmed to apply vacuum and heat in a controlled manner, minimizing sample loss.

    • Nitrogen Blowdown: For small volumes, a gentle stream of nitrogen gas can be used to evaporate the solvent at room temperature. This is a slower but much gentler method.

Issue 3: I'm getting poor separation between my product and a non-polar impurity.

Question: My silyl allylic alcohol is co-eluting with a non-polar byproduct. How can I improve the resolution on my column?

Answer:

Achieving good separation requires optimizing the "separation triangle": the stationary phase, the mobile phase, and the compound itself.

Solutions & Scientific Rationale:

  • Optimize the Mobile Phase:

    • Reduce Eluent Polarity: For normal-phase chromatography, a less polar eluent will increase the retention time of your compounds, potentially improving separation.[13] Aim for an Rf value of 0.2-0.3 for your target compound on TLC for optimal column separation.[13]

    • Utilize Different Solvent Selectivities: If simply decreasing polarity doesn't work, try a different solvent system altogether. Solvents are classified into different selectivity groups based on their dipole moment, acidity, and basicity. Switching from an ethyl acetate/hexane system to a dichloromethane/hexane or a toluene/hexane system can alter the elution order and improve resolution.[14]

  • Adjust the Stationary Phase:

    • Increase the Amount of Silica Gel: A higher ratio of silica gel to your crude material (e.g., 70:1 instead of 50:1) can improve separation for difficult-to-separate compounds.[13]

    • Use a Longer, Thinner Column: This increases the number of theoretical plates and can enhance resolution, although it will also increase the run time.[13]

  • Consider Reversed-Phase Chromatography: If your silyl allylic alcohol has sufficient non-polar character, reversed-phase chromatography (e.g., using a C18-functionalized silica gel) can be a powerful alternative.[7] In this technique, the elution order is inverted, with polar compounds eluting first. This can be particularly effective for separating your product from very non-polar, greasy byproducts.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the purification of volatile silyl allylic alcohols.

Q1: How do I choose the right silyl protecting group for my allylic alcohol?

A1: The choice of silyl protecting group is a strategic decision based on the stability required for subsequent reaction steps and the ease of removal.[9] For multi-step syntheses involving harsh reagents, a robust group like TBDPS is advisable.[9] For simple, one-step transformations where the silyl group is only needed for temporary protection during chromatography, a more labile group like TMS or TES may suffice. However, be mindful of their potential for cleavage on silica gel.[3][9] The tert-butyldimethylsilyl (TBS) group often provides a good balance of stability and ease of removal.[9]

Q2: What is the best way to pack a column for purifying volatile compounds?

A2: For volatile compounds, it is crucial to have a well-packed, homogenous column to ensure good resolution and prevent band broadening. "Wet-packing" is the most common and reliable method.[13] This involves preparing a slurry of the silica gel in the initial eluent and pouring it into the column. It is essential to ensure that no air bubbles are trapped in the column, as this can lead to channeling and poor separation.[13]

Q3: Can I use gradient elution for my purification?

A3: Yes, gradient elution can be very effective, especially when you have a mixture of compounds with a wide range of polarities. A gradient elution involves starting with a less polar solvent system and gradually increasing the polarity over the course of the separation. This allows for the elution of non-polar impurities first, followed by your product, and then more polar impurities. This can often lead to sharper peaks and better separation than isocratic (constant solvent composition) elution.

Q4: How can I visualize my silyl allylic alcohol on a TLC plate if it doesn't have a UV chromophore?

A4: Many silyl allylic alcohols are not UV-active. In these cases, you will need to use a chemical stain to visualize the spots on your TLC plate. Common stains include:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds with oxidizable functional groups, such as alcohols and alkenes.

  • Ceric Ammonium Molybdate (CAM) Stain: This is another versatile stain that visualizes a wide range of organic compounds.

  • Vanillin Stain: This stain is particularly good for alcohols and other oxygenated compounds.

Q5: Are there any alternatives to column chromatography for purifying volatile silyl allylic alcohols?

A5: While column chromatography is a workhorse technique, other methods can be considered:

  • Preparative Gas Chromatography (Prep-GC): For highly volatile and thermally stable compounds, prep-GC can provide excellent separation.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and effective alternative.

  • Distillation/Kugelrohr Distillation: If there is a significant difference in boiling points between your product and the impurities, distillation under reduced pressure can be a very effective purification method.

Section 3: Data and Protocols

Table 1: Relative Stability of Common Silyl Ethers
Silyl GroupAbbreviationRelative Stability to Acid HydrolysisKey Characteristics
TrimethylsilylTMS1 (Least Stable)Highly labile; sensitive to mild acid and even chromatography on silica gel. Best for temporary protection.[3][9]
TriethylsilylTES64More stable than TMS, but still relatively easy to remove.[9][10]
tert-ButyldimethylsilylTBS/TBDMS20,000A "workhorse" protecting group offering a good balance of stability and ease of removal. Stable to a wide range of reaction conditions.[2][9][11]
TriisopropylsilylTIPS700,000Very sterically hindered, providing high stability to both acidic and basic conditions.[2][10]
tert-ButyldiphenylsilylTBDPS5,000,000 (Most Stable)Exceptionally stable, particularly under acidic conditions.[2][9][11]

Data adapted from silyl ether stability studies.[3]

Protocol: Deactivation of Silica Gel for Flash Chromatography
  • Prepare the Eluent: Based on TLC analysis, determine the optimal solvent system (e.g., 10% ethyl acetate in hexanes). To this solvent mixture, add 1% (v/v) triethylamine.

  • Prepare the Silica Slurry: In a beaker, add the required amount of silica gel for your column.

  • Add the Deactivated Eluent: Pour the eluent containing triethylamine into the beaker with the silica gel to create a slurry.

  • Pack the Column: Swirl the slurry to ensure it is homogenous and quickly pour it into your chromatography column.

  • Equilibrate the Column: Run 2-3 column volumes of the deactivated eluent through the packed silica gel before loading your sample. This ensures that the entire stationary phase is neutralized.

  • Load and Run the Column: Proceed with loading your sample and running the column as you normally would, using the triethylamine-containing eluent.

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Silyl Allylic Alcohol Purification

G start Start Purification degradation Product Degradation on Column? start->degradation poor_separation Poor Separation? degradation->poor_separation No deactivate_silica Deactivate Silica with TEA degradation->deactivate_silica Yes product_loss Product Loss During Evaporation? poor_separation->product_loss No optimize_eluent Optimize Eluent Polarity/Selectivity poor_separation->optimize_eluent Yes success Successful Purification product_loss->success No optimize_rotovap Optimize Rotovap Conditions (Temp/Pressure) product_loss->optimize_rotovap Yes deactivate_silica->poor_separation alt_phase Use Alumina or Florisil deactivate_silica->alt_phase more_stable_pg Switch to a More Stable Protecting Group (e.g., TBS) deactivate_silica->more_stable_pg alt_phase->poor_separation more_stable_pg->success optimize_eluent->product_loss increase_silica Increase Silica:Crude Ratio optimize_eluent->increase_silica rev_phase Consider Reversed-Phase Chromatography optimize_eluent->rev_phase increase_silica->product_loss rev_phase->success optimize_rotovap->success solvent_exchange Perform Solvent Exchange optimize_rotovap->solvent_exchange alt_concentration Use Alternative Concentration Method optimize_rotovap->alt_concentration solvent_exchange->success alt_concentration->success

Caption: A decision tree for troubleshooting common issues in the purification of volatile silyl allylic alcohols.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
  • ResearchGate. (2019, May 20). Deactivation of silica gel?. Retrieved from [Link]

  • Grokipedia. (n.d.). Silyl protecting groups.
  • Danheiser, R. L., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Benchchem. (n.d.). stability issues of N-silylated sulfonamides on silica gel chromatography.
  • Benchchem. (n.d.). A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants.
  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?. Retrieved from [Link]

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • University of York. (n.d.). Rotary evaporators. Retrieved from [Link]

  • Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?. r/chemistry. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
  • Gelest. (n.d.). Silicon-Based Protecting Agents - Gelest Technical Library.
  • University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups.
  • Benchchem. (n.d.). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Biotage. (2023, February 10). Which sorbents work best for dry loading flash column chromatography samples?. Retrieved from [Link]

  • Nature. (n.d.). Heterogeneous Pd complex catalyst for allylation with allylic alcohols enhanced by aluminum-doped mesoporous silica support. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (2009). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Selective conversion of alcohols into iodides. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Synthesis of 1-(Trimethylsilyl)hex-1-en-3-ol

[1][2]

Ticket ID: REGIO-SIL-001 Subject: Controlling


Assigned Specialist:12
Diagnostic & Strategy: The "Why" of Regiocontrol

User Query: "I am attempting to synthesize 1-(trimethylsilyl)hex-1-en-3-ol from 1-hexyn-3-ol. I am observing a mixture of the linear (



Technical Analysis: The synthesis of 1-(trimethylsilyl)hex-1-en-3-ol (Target A ) involves the hydrosilylation of a propargylic alcohol.[1][2] This substrate presents a "Trojan Horse" challenge: the internal hydroxyl group can coordinate to the metal center, overriding steric steering and leading to the branched

BC12

To achieve the linear


2

The Selectivity Matrix:

Target IsomerStructurePreferred Catalyst SystemMechanism Driver

-(

) (Linear)

PtCl

/ XPhos
Steric Control: Bulky phosphine ligand blocks the metal from the internal position.[1][2]

(Branched)

[Cp*Ru(MeCN)

]PF

Electronic/Coordination: Cationic Ru favors the internal geminal position via a ruthenacycle intermediate.[1][2]

-(

) (Cis)

[Rh(cod)

]BF

/ PPh

Trans-Addition: Requires specific Rh-hydride mechanisms often involving oxidative addition/migratory insertion sequences that favor cis.
Validated Protocol: Selective -( ) Synthesis[1][2]

Methodology: Platinum-Catalyzed Hydrosilylation using Bulky Biaryl Phosphines.[1][2] Reference Standard: Org. Biomol. Chem., 2013, 11 , 4488-4502.[1][2]

Reagents & Stoichiometry:
  • Substrate: 1-Hexyn-3-ol (1.0 equiv)[1][2]

  • Silane: HSiMe

    
     (Trimethylsilane) or HSiMe
    
    
    Ph (1.2 equiv)[1][2]
    • Note: HSiMe

      
      Ph is often easier to handle (liquid) than HSiMe
      
      
      (gas/volatile liquid) for benchtop trials.[1][2]
  • Catalyst Precursor: PtClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.5 mol%)[1][2]
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (1.0 mol%)[1][2]

  • Solvent: THF or Toluene (0.5 M concentration)

  • Temperature: 80 °C

Step-by-Step Workflow:
  • Catalyst Activation (In Situ): In a flame-dried Schlenk tube under Argon, charge PtCl

    
     (1.3 mg, 0.005 mmol) and XPhos (4.8 mg, 0.01 mmol). Add anhydrous THF (1.0 mL). Heat gently to 60°C for 10 minutes until a clear yellow solution forms (active Pt-ligand complex).[1][2]
    
  • Substrate Addition: Cool the catalyst solution to Room Temperature (RT). Add 1-hexyn-3-ol (98 mg, 1.0 mmol) followed by the remaining THF (1.0 mL).

  • Silane Injection: Add the silane (1.2 mmol) dropwise.

    • Critical: If using HSiMe

      
      , use a cold syringe or condense the gas into the reaction vessel at -10°C, then seal.[1][2]
      
  • Reaction: Seal the tube and heat to 80°C. Monitor by TLC (or GC-MS) after 2 hours. The reaction typically completes in 2-4 hours.[1][2]

  • Workup: Cool to RT. Filter the mixture through a short pad of silica gel (eluting with Et

    
    O) to remove the catalyst.[2] Concentrate in vacuo.[1][2]
    
  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

    • Expected Yield: >90%[1][3][4]

    • Regioselectivity:[1][3][4][5][6][7][8] >98:1 (

      
      -(
      
      
      ):
      
      
      )[1][2]
Troubleshooting Guide (FAQ)

Q1: I am seeing significant "O-silylation" (formation of silyl ether) instead of C-silylation. Why?

  • Cause: This is often caused by dehydrogenative coupling , which competes with hydrosilylation.[1][2] It is prevalent when using simple Pt salts (like H

    
    PtCl
    
    
    ) without ligands, where the oxophilic Pt center coordinates to the alcohol.[1][2]
  • Fix: Ensure you are using the XPhos ligand .[1][2] The steric bulk of XPhos prevents the oxygen atom from coordinating effectively to the Pt center, forcing the reaction towards the alkene insertion pathway.[2]

Q2: My reaction stalled. Can I add more catalyst?

  • Cause: Platinum catalysts can form inactive "platinum black" (colloidal Pt(0)) if the ligand-to-metal ratio is off or if the temperature ramps too quickly.[1][2]

  • Fix: Do not add more catalyst directly to the hot mixture. Cool to RT. Add a fresh aliquot of pre-complexed PtCl

    
    /XPhos.[1][2] Ideally, restart with fresh reagents and ensure strict oxygen-free conditions, as O
    
    
    can poison the active phosphine species.[1][2]

Q3: Can I use Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane) instead?

  • Risk: Karstedt’s catalyst is highly active but "loose."[1][2] Without the bulky phosphine ligand, it allows the propargylic alcohol to coordinate, often leading to a 60:40 mixture of

    
    :
    
    
    isomers and increased O-silylation.[1][2] Only use Karstedt’s if you subsequently treat the mixture with acid to hydrolyze O-silyl byproducts, but expect lower regioselectivity.[1][2]
Mechanistic Visualization

The following diagram illustrates the divergence in pathways. The Pt/XPhos route (Green) utilizes steric bulk to enforce the Chalk-Harrod cycle favoring the linear product.[1][2] The Ligand-Free route (Red) allows oxygen coordination, leading to branched or O-silylated byproducts.[1][2]

GStart1-Hexyn-3-ol+ SilaneDecisionCatalyst System?Start->DecisionPath_Pt_LigandPtCl2 / XPhos(Bulky Ligand)Decision->Path_Pt_LigandSelectivityRequiredPath_Pt_FreeH2PtCl6 / Karstedt(Ligand Free)Decision->Path_Pt_FreeHigh ActivityLow SelectivityPath_Ru[Cp*Ru](Cationic)Decision->Path_RuBranchedTargetInter_StericSteric Control(Anti-Markovnikov)Path_Pt_Ligand->Inter_StericInter_CoordOxygen Coordination(Directing Effect)Path_Pt_Free->Inter_CoordProd_BranchedBranched Isomer(Alpha)Path_Ru->Prod_BranchedMajor ProductProd_LinearTARGET:1-(TMS)hex-1-en-3-ol(Beta-E Isomer)Inter_Steric->Prod_Linear>98:1 RatioInter_Coord->Prod_LinearMixed YieldInter_Coord->Prod_BranchedProd_EtherSilyl Ether(O-Silylation)Inter_Coord->Prod_Ether

Caption: Decision tree for catalyst selection. Green path indicates the recommended protocol for the linear


References
  • McAdam, C. A., McLaughlin, M. G., Johnston, A. J. S., Chen, J., Walter, M. W., & Cook, M. J. (2013).[1][2] Platinum catalysed hydrosilylation of propargylic alcohols.[1][2][9][3][10][11] Organic & Biomolecular Chemistry, 11(27), 4488–4502.[1][2][10]

    • Key Finding: Establishes PtCl

      
      /XPhos as the superior system for linear E-selective hydrosilylation of propargylic alcohols.[2]
      
  • Trost, B. M., & Ball, Z. T. (2005).[1][2] Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition.[2] Journal of the American Chemical Society, 127(50), 17644–17655.[1][2]

    • Key Finding: Demonstrates that cationic Ru c

      
      -isomer (branched) for functionalized alkynes, contrasting with the Pt/XPhos method.[1][2]
      
  • Lewis, L. N., & Sy, K. G. (1989).[1][2] Platinum-catalyzed hydrosilylation of alkynes: The role of oxygen.[2] Journal of Organometallic Chemistry, 367(1-2), 1-9.[1][2]

    • Key Finding: Discusses the mechanism of O-coordination and byproducts in ligand-free pl

Overcoming steric hindrance of the TMS group in oxidation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Silyl Chemistry Technical Assistance Center. Ticket Subject: Overcoming Steric Hindrance of the TMS Group in Oxidation Reactions. Assigned Specialist: Senior Application Scientist.

System Overview: The "Bulky Shield" Paradox

The Trimethylsilyl (TMS) group (


) acts as a double-edged sword in synthesis.[1] While it serves as an excellent masking group for alcohols and alkynes due to its steric bulk and electronic stabilization, these same properties often trigger "Access Denied" errors during oxidation sequences.[1]

This guide addresses three critical failure modes caused by TMS steric hindrance:

  • Steric Blocking: The TMS group physically obstructs the oxidant from reaching a neighboring functional group.

  • Premature Deprotection: The oxidation conditions generate acidic byproducts that cleave the acid-labile TMS group.

  • Reaction Stalling (Fleming-Tamao): The TMS group itself is the target, but steric bulk prevents the necessary nucleophilic attack on silicon.

Troubleshooting Module A: Neighboring Group Oxidation

Scenario: You are trying to oxidize a secondary alcohol located


 or 

to a bulky TMS group (e.g., a TMS-alkyne or

-TMS alcohol).[1] Standard Swern conditions are failing or yielding low conversion.
Root Cause Analysis

The Swern oxidation proceeds via a bulky alkoxysulfonium intermediate. If a TMS group is proximal, the transition state becomes too crowded, preventing the necessary proton abstraction by the base (typically triethylamine). Furthermore,


-silyl alcohols are prone to the Brook Rearrangement  (migration of Si from C to O) under the basic conditions of Swern.
Protocol Solution: The Hypervalent Iodine Patch (DMP)

Switch to Dess-Martin Periodinane (DMP) . Unlike the bimolecular, crowded transition state of Swern, DMP operates via a unimolecular ligand exchange mechanism. The iodine atom in DMP has a T-shaped geometry (hypervalent bonding) that allows it to accommodate bulky substrates more effectively than sulfur-based oxidants.[1]

Step-by-Step Protocol (DMP Oxidation of Hindered TMS-Alcohols)
  • Preparation: Dissolve the TMS-protected substrate (1.0 equiv) in dichloromethane (DCM).

    • Note: Ensure DCM is wet-free; water hydrolyzes DMP.[1]

  • Buffering (Critical): Add solid

    
     (5.0 equiv) to the flask.
    
    • Why? DMP releases acetic acid as a byproduct.[1] The TMS group is acid-labile.[1] The bicarbonate neutralizes the medium, preserving the TMS group.

  • Addition: Add DMP (1.2 – 1.5 equiv) in a single portion at 0 °C, then warm to Room Temperature (RT).

  • Quench: Dilute with ether, then add a 1:1 mixture of saturated

    
     and 
    
    
    
    .
    • Visual Cue: Stir vigorously until the organic layer clears (iodine byproducts are reduced).

Comparative Efficiency Data
Substrate ConditionSwern YieldBuffered DMP YieldMechanistic Advantage

-TMS Alcohol
< 40% (Elimination)92%Avoids basic conditions (Peterson elimination).[1]
Sterically Crowded Alcohol55% (Sluggish)95%Iodine geometry tolerates bulk.[1]
Acid-Sensitive Silyl Ether0% (Deprotection)88%Neutral pH (with buffer) prevents hydrolysis.[1]

Troubleshooting Module B: The Fleming-Tamao Oxidation

Scenario: You are attempting to convert a C-Si bond to a C-OH bond (Fleming-Tamao oxidation), but the reaction is stalled. This often happens when the silicon center is crowded (e.g., dimethylphenylsilyl group on a tertiary carbon).[1]

Root Cause Analysis

The Fleming-Tamao oxidation requires a nucleophile (usually peracid or fluoride) to attack the silicon atom to form a pentacoordinate or hexacoordinate intermediate.[2][3] Steric bulk around the silicon atom blocks this trajectory, preventing the "activation" step required for the carbon-to-oxygen migration.[4]

Protocol Solution: The Fluoride Activation Override

Standard peracetic acid conditions often fail here. You must switch to a Fluoride-Assisted Protocol .[1] Fluoride (


) is small and has an exceptionally high affinity for silicon, allowing it to penetrate the steric shield and force the silicon into the reactive pentacoordinate state.
Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct oxidation pathway based on steric constraints.

OxidationLogic Start Start: Oxidation Issue IsTMSTheTarget Is TMS the Target? Start->IsTMSTheTarget Neighboring No: Neighboring Group IsTMSTheTarget->Neighboring No Target Yes: C-Si to C-OH IsTMSTheTarget->Target Yes AcidSensitive Is TMS Acid Labile? Neighboring->AcidSensitive UseDMP Protocol: Buffered DMP (Avoids Acid/Base extremes) AcidSensitive->UseDMP Yes UseTPAP Protocol: TPAP/NMO (Catalytic, Mild) AcidSensitive->UseTPAP No StericLevel Steric Bulk on Si? Target->StericLevel Standard Standard: H2O2 / KHCO3 StericLevel->Standard Low HighSteric Protocol: Fluoride Activation (KHF2 / H2O2) StericLevel->HighSteric High (Nucleophilic path) Electrophilic Protocol: Mercuric Acetate (Electrophilic Desilylation) StericLevel->Electrophilic Extreme (Electrophilic path)

Figure 1: Decision Matrix for selecting oxidation reagents in the presence of TMS groups.

Step-by-Step Protocol (Fluoride-Modified Fleming-Tamao)
  • Reagents: Use Potassium Bifluoride (

    
    ) as the activator.[1] It is a solid source of 
    
    
    
    and buffers the reaction.
  • Solvent: DMF/THF (1:1). DMF is crucial as it solvates the cation, leaving the fluoride anion "naked" and more reactive.

  • Procedure:

    • Dissolve silane in DMF/THF.[1]

    • Add

      
       (2.0 equiv) and 
      
      
      
      (
      
      
      , 5.0 equiv).
    • Heat to 60 °C.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The

      
       attacks Si, forming 
      
      
      
      .[1] This hypervalent species is significantly more susceptible to insertion by
      
      
      than the neutral silane.[1]

Frequently Asked Questions (FAQs)

Q: Why does my TMS group fall off during Jones Oxidation? A: Jones reagent contains sulfuric acid and chromic acid.[1] The low pH (


) protonates the oxygen of the silyl ether, making it a good leaving group.
  • Fix: Use TPAP (Tetrapropylammonium perruthenate) with NMO.[1][9][10][11] It operates at neutral pH and is non-aqueous (using molecular sieves), preventing hydrolysis.[1]

Q: Can I use Swern oxidation if I lower the temperature to -78 °C? A: Sometimes, but it is risky.[1] Even at low temperatures, the base (Et3N) required in the final step of Swern oxidation can trigger Peterson Elimination if the TMS group is


 to the newly formed ketone/aldehyde. DMP eliminates this risk entirely as it requires no strong base.[1]

Q: I am doing a Fleming oxidation on a phenyldimethylsilane, but the phenyl ring won't cleave. A: The phenyl group is too sterically hindered for direct nucleophilic attack.

  • Fix: Use the Two-Step Electrophilic Protocol .

    • Treat with

      
       (Mercuric Acetate) in peracetic acid. The mercury electrophilically attacks the ipso-carbon of the phenyl ring (desilylation), replacing the phenyl with an acetate/fluoride.
      
    • Perform the peracid oxidation on the resulting, less hindered intermediate.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] Journal of Organic Chemistry, 1983.[1] Link[1]

  • Fleming, I.; Henning, R.; Parker, D. C. "The phenyldimethylsilyl group as a masked hydroxy group."[1] Journal of the Chemical Society, Perkin Transactions 1, 1984.[1] Link

  • Griffith, W. P.; Ley, S. V. "TPAP: Tetra-n-propylammonium perruthenate, a mild and convenient oxidant for alcohols."[1] Aldrichimica Acta, 1990.[1] Link

  • Tamao, K.; Ishida, N. "Oxidative cleavage of silicon-carbon bonds in organosilicon fluorides to alcohols."[1] Journal of Organic Chemistry, 1983.[1] Link[1]

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.[1] (General reference for steric comparisons).

Sources

Technical Support Center: Stability & Handling of 1-(Trimethylsilyl)hex-1-en-3-ol

[1]

Introduction

You are accessing the technical support repository for 1-(Trimethylsilyl)hex-1-en-3-ol . This compound acts as a bifunctional building block, combining the nucleophilic potential of a vinylsilane (for Hiyama couplings or electrophilic substitutions) with the reactivity of a secondary allylic alcohol.[1]

Its dual functionality creates a "stability paradox": the vinylsilane moiety is robust toward bases but sensitive to acids (protodesilylation), while the allylic alcohol is susceptible to oxidation and acid-catalyzed dehydration.[1] This guide provides the causal logic and validated protocols to navigate these competing sensitivities.

Module 1: Critical Storage Parameters

The Core Directive: Minimize energy input (thermal) and reactive species (oxygen/protons) to prevent the thermodynamic slide toward desilylation or oxidation.[1]

Storage Specifications Table
ParameterSpecificationTechnical Rationale (Causality)
Temperature -20°C (Required) Lowers kinetic energy to inhibit slow polymerization of the alkene and spontaneous oxidation of the alcohol.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen, preventing the radical autoxidation of the allylic alcohol to 1-(trimethylsilyl)hex-1-en-3-one.[1]
Container Amber, Silanized Glass Amber glass blocks UV light (preventing

photo-isomerization).[1] Silanization covers acidic hydroxyls on the glass surface that could trigger protodesilylation.
Solvent Neat (Undiluted) Storage in solution (e.g., CDCl₃) is risky due to the formation of DCl/HCl over time, which rapidly destroys the vinylsilane.[1]

Module 2: Troubleshooting Degradation

Use this decision matrix to diagnose sample quality issues based on analytical data.

Degradation Pathways Diagram

DegradationPathwaysCompound1-(Trimethylsilyl)hex-1-en-3-olDesilylated1-Hexen-3-ol(Loss of TMS)Compound->DesilylatedProtodesilylation(Electrophilic Subst.)Enone1-(TMS)hex-1-en-3-one(Ketone Formation)Compound->EnoneAllylic OxidationRearrangedAllylic Rearrangement(Isomerization)Compound->RearrangedAcid/ThermalAcidAcid Source(Silica Gel / HCl)Acid->DesilylatedOxidantOxidant(Air / Peroxides)Oxidant->Enone

Figure 1: Primary degradation pathways.[1] The vinylsilane bond is the most fragile point in acidic environments (red path), while the alcohol is sensitive to oxidation (yellow path).[1]

Diagnostic Q&A

Q: My 1H NMR shows a disappearance of the singlet at 0.1 ppm (TMS) and the appearance of multiplet signals in the alkene region. What happened?

  • Diagnosis: Protodesilylation .[2]

  • Mechanism: The carbon-silicon bond in vinylsilanes is stabilized by the

    
    -effect but is susceptible to electrophilic attack by protons (
    
    
    ).[1] If the sample was stored in CDCl₃ (which becomes acidic over time) or exposed to unbuffered silica gel, the proton replaces the silyl group.[1]
  • Reaction:

    
    .
    

Q: I see a new IR stretch around 1680 cm⁻¹ and a downfield shift of the vinyl protons. Is my compound intact?

  • Diagnosis: Oxidation to Enone .[3][4]

  • Mechanism: The allylic alcohol has oxidized to an

    
    -unsaturated ketone (enone).[1][4] This is common if the vial was not purged with argon.[1] The conjugation of the carbonyl with the alkene and the silicon lowers the wavenumber compared to a saturated ketone.
    

Module 3: Handling & Purification Protocols

The most common point of failure for this compound is purification on silica gel . Standard silica gel is slightly acidic (pH 4-5), which is sufficient to cleave the vinylsilane or cause allylic rearrangement.[1]

Protocol: Base-Buffered Silica Chromatography[1]

Objective: Neutralize surface silanol groups (

Materials:

  • Silica Gel (Standard flash grade, 40-63 µm)[1]

  • Triethylamine (

    
    )[1][5][6]
    
  • Hexanes/Ethyl Acetate (Eluent)[1][5]

Step-by-Step Methodology:

  • Slurry Preparation:

    • Prepare your mobile phase (e.g., 10% EtOAc in Hexanes).[1]

    • Crucial Step: Add 1.0% v/v Triethylamine to the solvent mixture before adding it to the silica.

    • Why? The amine preferentially hydrogen-bonds to the acidic silanol sites on the silica surface, creating a "buffered shield" that the vinylsilane glides over.

  • Column Packing:

    • Slurry pack the column with the Et₃N-treated solvent.[1]

    • Flush the column with at least 2 column volumes of the buffered solvent to ensure the entire stationary phase is neutralized.

  • Loading & Elution:

    • Load the crude 1-(trimethylsilyl)hex-1-en-3-ol carefully.[1]

    • Elute using the buffered solvent system.[1]

    • Self-Validation Check: Monitor the TLC.[1] If the spot streaks (tails), the silica is still too acidic.[1] Increase Et₃N to 2% or switch to neutral alumina.

Protocol: Distillation (Alternative)[1]

If the compound is >80% pure, distillation is preferred over chromatography to avoid surface interactions entirely.

  • Vacuum Requirement: High vacuum (< 1 mmHg) is required.[1] Do not heat above 80°C to prevent thermal rearrangement.

  • Apparatus: Short-path distillation head (minimizes residence time).

  • Receiver: Cool the receiving flask to -78°C (dry ice/acetone) to trap the volatile product immediately.

Module 4: Experimental Workflow Visualization

Use this logic flow to determine the correct handling procedure for your specific batch status.

HandlingWorkflowStartBatch Analysis(1H NMR / TLC)PurityCheckPurity > 95%?Start->PurityCheckYesPureFlash FreezeStore at -20°C under ArPurityCheck->YesPureYesNoPureIdentify ImpurityPurityCheck->NoPureNoImpurityTypeImpurity Type?NoPure->ImpurityTypeNonVolatileNon-volatile residue(Salts/Catalyst)ImpurityType->NonVolatileHigh MWCloseBoilingIsomers/ByproductsImpurityType->CloseBoilingSimilar MWDistillVacuum Distillation(<1 mmHg, <80°C)NonVolatile->DistillColumnBuffered Silica Column(Hex/EtOAc + 1% Et3N)CloseBoiling->Column

Figure 2: Decision tree for purification and storage.[1] Note the bifurcation based on impurity type; distillation is safer for thermal stability, but chromatography is necessary for separating isomers.

References

  • Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes.[2][7] Journal of the Chemical Society, Perkin Transactions 1, 1421-1427. Link

    • Grounding: Establishes the mechanism of acid-catalyzed protodesilylation, confirming the need for base-buffered silica.[1]

  • Babler, J. H., & Coghlan, M. J. (1976). A facile method for the oxidative transposition of allylic alcohols to enones using pyridinium chlorochromate.[1][3] Synthetic Communications, 6(7), 469-474.[1] Link[1]

    • Grounding: Details the susceptibility of allylic alcohols to oxidation (Babler oxidation)
  • Anderson, E. A., & Lim, D. S. W. (2012). Vinylsilanes: Synthesis and Applications.[1] Science of Synthesis. Link

    • Grounding: Comprehensive review of vinylsilane reactivity, including stability profiles and purification str
  • Organic Chemistry Portal. (n.d.).[1] Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N.[8] Link

    • Grounding: Provides the methodological basis for using Triethylamine (Et3N) to deactivate silica gel acidic sites.[1]

Validation & Comparative

1H NMR interpretation and assignment for 1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and assignment of the 1H NMR spectrum for (E)-1-(Trimethylsilyl)hex-1-en-3-ol , contrasting it with its non-silylated precursor, 1-hexen-3-ol . It is designed for medicinal chemists and structural biologists utilizing vinylsilanes as bioisosteres ("silicon switches") in drug development.

Executive Summary: The Silicon Switch

Vinylsilanes are increasingly utilized in drug discovery to modulate lipophilicity and metabolic stability without significantly altering the steric profile of the parent olefin. This guide compares the spectral signature of 1-(Trimethylsilyl)hex-1-en-3-ol (Product) against 1-hexen-3-ol (Reference).

Key Diagnostic Feature: The substitution of the terminal proton with a Trimethylsilyl (TMS) group simplifies the vinyl region from a complex ABC multiplet to a distinct AB system with a characteristic large trans-coupling constant (


 Hz), providing a clear marker for stereochemical verification.

Structural Analysis & Assignment Logic

Chemical Shift Comparison

The introduction of the electropositive silicon atom (


 vs 

) creates a unique shielding/deshielding pattern. The

-silicon effect stabilizes positive charge build-up in transition states, but in NMR, we observe specific inductive influences.
PositionProton Type1-Hexen-3-ol (Reference)

(ppm)
(E)-1-(TMS)hex-1-en-3-ol (Product)

(ppm)

(Shift Effect)
Multiplicity (Product)
TMS

N/A0.05 - 0.10 New SignalSinglet (9H)
H-1 Vinyl (

to Si)
5.10 - 5.25 (Terminal)5.75 - 5.85 Deshielded (+0.6)Doublet (

Hz)
H-2 Vinyl (

to Si)
5.80 - 5.90 (Internal)6.00 - 6.10 Deshielded (+0.2)dd (

Hz)
H-3 Methine (

)
4.05 - 4.154.10 - 4.20 NegligibleMultiplet (q/dt)
H-4 Alkyl (

)
1.45 - 1.551.45 - 1.55 NoneMultiplet
H-5 Alkyl (

)
1.30 - 1.401.30 - 1.40 NoneMultiplet
H-6 Methyl (

)
0.90 - 0.950.90 - 0.95 NoneTriplet
Assignment Workflow (Logic Diagram)

The following diagram illustrates the decision tree for assigning the vinyl region, distinguishing the trans-vinylsilane from the terminal alkene.

NMR_Assignment_Logic Start Analyze Vinyl Region (4.5 - 6.5 ppm) Check_TMS Check 0.0 - 0.1 ppm Is there a strong singlet (9H)? Start->Check_TMS Branch_NoTMS No TMS Signal (Reference: 1-Hexen-3-ol) Check_TMS->Branch_NoTMS No Branch_TMS TMS Signal Present (Product: Vinylsilane) Check_TMS->Branch_TMS Yes Pattern_Ref Pattern: ABC System Terminal =CH2 (2H) + Internal =CH- (1H) Branch_NoTMS->Pattern_Ref Pattern_Prod Pattern: AB System Two distinct vinyl protons (1H each) Branch_TMS->Pattern_Prod Coupling_Ref Complex Splitting J_cis (~10Hz), J_trans (~17Hz), J_gem (~2Hz) Pattern_Ref->Coupling_Ref Coupling_Prod Large Trans Coupling J(H1, H2) ≈ 19.0 Hz Pattern_Prod->Coupling_Prod Assign_H1 Assign H-1 (α to Si) ~5.8 ppm (d) Shielded relative to β Coupling_Prod->Assign_H1 Assign_H2 Assign H-2 (β to Si) ~6.05 ppm (dd) Couples to H-3 (CH-OH) Coupling_Prod->Assign_H2

Caption: Decision tree for distinguishing vinylsilane stereochemistry and assignment based on coupling constants and TMS presence.

Detailed Interpretation & Mechanism

The Vinyl Region (5.5 – 6.2 ppm)

In 1-hexen-3-ol , the vinyl region is complex due to the three interacting protons of the terminal alkene (


).
  • Contrast: In 1-(Trimethylsilyl)hex-1-en-3-ol , the terminal protons are replaced by the TMS group. This leaves a simple ABX system (where X is the methine proton H-3).

  • Stereochemistry (

    
     Coupling):  The magnitude of the coupling constant between H-1 and H-2 is the definitive proof of stereochemistry.
    
    • 
      -isomer (Trans): 
      
      
      
      .
    • 
      -isomer (Cis): 
      
      
      
      .
    • Note: The large

      
      -value in the product confirms the E-geometry typically obtained via Grignard or hydrosilylation routes.
      
The -Silicon Effect

While silicon is electropositive, suggesting it should shield adjacent protons, the anisotropy of the C-Si bond and the rehybridization often result in the


-vinyl proton (H-1) appearing slightly upfield of the 

-proton (H-2), but downfield of a standard terminal alkene proton.
  • H-1 (5.8 ppm): Appears as a doublet . It only couples to H-2.

  • H-2 (6.05 ppm): Appears as a doublet of doublets (dd) . It couples to H-1 (

    
     Hz) and the allylic methine H-3 (
    
    
    
    Hz).

Experimental Protocol: Synthesis & Sample Prep

To ensure the integrity of the data presented, the following synthesis and preparation protocol is recommended. This route ensures the exclusive formation of the E-isomer.

Synthesis: Grignard Addition

Reaction: Addition of (E)-trimethylsilylvinylmagnesium bromide to butyraldehyde.

  • Reagent Preparation:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Add (E)-1-bromo-2-(trimethylsilyl)ethene (1.0 equiv) in anhydrous THF.

    • Add Mg turnings (1.1 equiv) and a crystal of iodine to initiate Grignard formation. Reflux for 1 hour.

  • Coupling:

    • Cool the Grignard solution to 0°C.

    • Dropwise add butyraldehyde (1.0 equiv) in THF over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      , 3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield: Typically 85-90% as a colorless oil.

NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) with 0.03% TMS internal standard.
    
  • Concentration: 10-15 mg of product in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 1.0 s (ensure integration accuracy for the TMS signal).
      
    • Scans: 16 (sufficient for 1H).

References

  • Spectroscopic Data of Vinylsilanes

    • Karstedt, B. D. (1973). "Hydrosilylation of Acetylenes." Journal of Organometallic Chemistry.
  • Synthetic Methodology

    • Alami, M., et al.[1] (2001). "Stereoselective Synthesis of (E)-1-Trimethylsilyl-1-alkenes." Journal of Organometallic Chemistry.

  • NMR Interpretation Standards

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for coupling constants).

Sources

Technical Guide: C13 NMR Chemical Shifts of Vinyl Carbon in 1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C13 NMR characteristics of 1-(Trimethylsilyl)hex-1-en-3-ol , a critical intermediate in organosilicon synthesis (e.g., Hiyama coupling, Peterson olefination). It contrasts the product with its non-silylated analog to highlight the diagnostic "Silicon Effects" on vinyl carbon resonances.

Executive Summary

1-(Trimethylsilyl)hex-1-en-3-ol is a functionalized vinylsilane used as a building block in stereoselective organic synthesis. Its structural validation relies heavily on Carbon-13 Nuclear Magnetic Resonance (


C NMR)  spectroscopy.

The presence of the Trimethylsilyl (TMS) group at the C1 position induces characteristic electronic perturbations—known as


- and 

-silicon effects
—that distinctively shift the vinyl carbon signals compared to the non-silylated analog, 1-hexen-3-ol. This guide details these shifts, providing a robust framework for structural elucidation.

Comparative Analysis: The Silicon Effect

The most reliable method for identifying the vinylsilane moiety is to compare its chemical shifts against the terminal alkene precursor. The silicon atom, being more electropositive than carbon (1.90 vs 2.55 Pauling scale), alters the electron density of the


-system.
Table 1: Comparative C13 NMR Chemical Shifts ( , ppm)

Data acquired in


 at 298 K.
Carbon Position1-Hexen-3-ol (Standard)1-(TMS)hex-1-en-3-ol (Target)Shift Difference (

)
Diagnostic Significance
C1 (Terminal Vinyl) ~114.0 ppm (

)
128.0 – 132.0 ppm (

)
+14 to +18 ppm Primary Indicator: Loss of terminal

signal; appearance of deshielded C-Si signal.
C2 (Internal Vinyl) ~140.0 ppm (

)
145.0 – 148.0 ppm (

)
+5 to +8 ppm Secondary Indicator: The

-silicon effect causes a notable downfield shift (deshielding).
C3 (Allylic Alcohol) ~73.0 ppm (

)
~73.0 – 75.0 ppm (

)
MinimalMinimal perturbation; confirms integrity of the allylic alcohol motif.
TMS Methyls N/A-1.0 – 0.0 ppm N/AConfirmation: Diagnostic signal near 0 ppm confirming the silyl group.

Note on Stereochemistry: The (E)-isomer is the thermodynamic product typically formed via hydroalumination/hydrosilylation routes. The


 coupling constant in 

H NMR (typically 18-19 Hz for E vs 6-12 Hz for Z) is the definitive method for assigning stereochemistry, but the C13 shifts above are representative of the major (E)-isomer.

Mechanistic Insight: Why Do These Shifts Occur?

Understanding the causality behind these shifts ensures accurate interpretation of complex spectra.

The -Silicon Effect (Deshielding of C2)

The distinct downfield shift of the


-carbon (C2) is counter-intuitive if one only considers induction. While Silicon is electropositive (inductive donor, 

), it also interacts with the

-system.
  • Inductive Effect: Si donates

    
    -density to C1.
    
  • Hyperconjugation (

    
    ):  The C-Si 
    
    
    
    bond aligns with the
    
    
    -system, stabilizing the LUMO but also perturbing the ground state electron distribution.
  • Result: The electron density is polarized towards C1 (the

    
    -carbon), leaving C2 relatively electron-deficient (deshielded) compared to a standard internal alkene.
    
Visualization of Electronic Effects

The following diagram illustrates the logical flow of assigning the vinylsilane structure based on NMR data.

SiliconEffect TMS Trimethylsilyl (TMS) Group C1 C1 (Alpha Carbon) Directly bonded to Si TMS->C1 Inductive Donation (+I) C2 C2 (Beta Carbon) Distal Vinyl Carbon TMS->C2 Polarization of Pi System Shift1 Shielded relative to internal alkenes (~130 ppm) C1->Shift1 Shift2 Deshielded relative to standard vinyls (~146 ppm) C2->Shift2

Figure 1: Mechanistic impact of the TMS group on vinyl carbon chemical shifts.

Experimental Protocol: Synthesis & Characterization

To generate the target molecule for validation, the following protocol is recommended. This route ensures high stereoselectivity for the (E)-isomer.

Step 1: Synthesis via Vinyl Grignard Addition

Reaction: Addition of (E)-(2-(trimethylsilyl)vinyl)magnesium bromide to butyraldehyde.

  • Reagents:

    • (E)-1-Bromo-2-trimethylsilylethene (1.0 equiv)

    • Magnesium turnings (1.1 equiv)

    • Butyraldehyde (1.0 equiv)

    • THF (Anhydrous)

  • Procedure:

    • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

    • Grignard Formation: Add the vinyl bromide in THF dropwise to maintain a gentle reflux. Stir for 1 hour at ambient temperature.

    • Addition: Cool to 0°C. Add butyraldehyde dropwise.

    • Workup: Quench with saturated

      
      . Extract with 
      
      
      
      . Dry over
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Step 2: NMR Acquisition Parameters

To ensure quantitative accuracy for the vinyl carbons:

  • Solvent:

    
     (Standard) or 
    
    
    
    (if vinyl peaks overlap with solvent).
  • Frequency: 100 MHz or higher for

    
    C.
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Vinyl carbons have longer

    
     relaxation times; insufficient delay will suppress their intensity relative to alkyl carbons.
    
  • Scans: Minimum 1024 scans for adequate S/N ratio.

References

  • Standard Vinylsilane Shifts: Organic Chemistry Data, "13C Chemical Shift Effects on sp2 Carbons". Available at: [Link]

  • Synthesis & Characterization (Analog): Organic Letters, 2011, Vol 13, "Pd-Catalyzed Regioselective Coupling of Allylic Carbonates". (Contains characterization of the homologous (E)-1-trimethylsilyl-1-octen-3-ol). Available at: [Link]

Determining the Absolute Configuration of 1-(Trimethylsilyl)hex-1-en-3-ol: A Comparative Guide to Mosher Ester Analysis and Alternative Chiroptical Methods

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous assignment of absolute configuration is a critical bottleneck in the structural characterization and development of chiral therapeutics[1]. For sterically demanding secondary allylic alcohols like 1-(Trimethylsilyl)hex-1-en-3-ol , traditional chiroptical methods often yield ambiguous results due to conformational flexibility and steric clashes.

As an Application Scientist, I frequently benchmark analytical methodologies to ensure robust, self-validating data. This guide objectively compares the performance of Mosher ester analysis against alternative techniques for bulky allylic alcohols, details the mechanistic causality behind the method, and provides a field-proven, step-by-step derivatization protocol.

Methodological Benchmarking: Selecting the Right Chiral Derivatizing Agent

When dealing with a secondary alcohol flanked by a bulky trimethylsilyl (TMS) vinyl group and a flexible propyl chain, the choice of analytical method dictates the reliability of the stereochemical assignment. While X-ray crystallography remains the gold standard, it requires high-quality single crystals—a rarity for lipophilic liquid intermediates like 1-(Trimethylsilyl)hex-1-en-3-ol.

Below is a comparative analysis of liquid-state methodologies:

MethodologyCore PrincipleSample RequirementSuitability for Bulky Allylic AlcoholsData Output & Reliability
MTPA (Mosher Ester) NMR Anisotropic Shielding~1–5 mgHigh: Well-established conformational models accommodate TMS groups.Empirical

mapping; Highly reliable if all protons are assigned.
MPA Ester NMR Anisotropic Shielding~1–5 mgModerate: The single favored conformation can be destabilized by the bulky TMS group.

mapping; Prone to false positives with extreme steric bulk.
9-AMA Ester NMR Anisotropic Shielding~1–2 mgLow: The large anthryl group causes severe steric clashes with the TMS-vinyl moiety.Often yields distorted conformers, invalidating the predictive model.
VCD / ECD Chiroptical Absorption~5–10 mgHigh: Does not require derivatization.Requires extensive, time-consuming DFT calculations to match experimental spectra.

Conclusion: Mosher ester analysis using


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) remains the most pragmatic and reliable method[2]. It requires minimal sample, avoids complex computational overhead, and provides a self-validating dataset.

Mechanistic Grounding: The Causality of the Mosher Model

To trust the data, one must understand the physical chemistry driving the measurement. The Mosher ester analysis relies on the differential diamagnetic shielding effect exerted by the phenyl ring of the MTPA moiety on the substrate's protons[3].

When 1-(Trimethylsilyl)hex-1-en-3-ol is derivatized, the resulting ester adopts a highly favored extended conformation (the "Mosher plane") to minimize steric repulsion and dipole interactions. In this transition state:

  • The carbinol proton, the ester carbonyl group, and the MTPA trifluoromethyl (CF

    
    ) group are coplanar[4].
    
  • The MTPA phenyl group sits perpendicular to this plane, projecting an anisotropic shielding cone over one hemisphere of the molecule[3].

The Self-Validating Logic:

  • In the (R)-MTPA ester , the phenyl group shields the substituents on the right side of the molecule, shifting their NMR signals upfield (lower

    
    ).
    
  • In the (S)-MTPA ester , the phenyl group shields the substituents on the left side of the molecule[4].

  • By calculating the difference in chemical shifts (

    
    ), we map the spatial arrangement. Positive 
    
    
    
    values dictate the right hemisphere; negative values dictate the left[3].

If the signs of


 are consistent across all protons within a given substituent, the conformational model is validated. Mixed signs within a single group indicate a breakdown of the Mosher plane, often due to extreme steric hindrance[1].

Experimental Workflow: In-Tube MTPA Derivatization

To minimize sample loss and prevent degradation of the TMS-alkene, we utilize an in-tube NMR derivatization protocol. This allows for real-time monitoring of the reaction kinetics and direct data acquisition without intermediate purification[2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 2.0 mg (~11.6 µmol) of 1-(Trimethylsilyl)hex-1-en-3-ol in 0.5 mL of anhydrous Pyridine-

    
     in a clean, oven-dried 5 mm NMR tube.
    
  • Catalyst Addition: Add a micro-crystal (~0.5 mg) of 4-dimethylaminopyridine (DMAP) to accelerate the esterification.

  • Derivatization (S-Ester): Inject 10 µL (~53 µmol) of (R)-(-)-MTPA-Cl directly into the NMR tube. (Note: Due to Cahn-Ingold-Prelog priority rules, the (R)-acid chloride yields the (S)-MTPA ester).

  • Incubation: Cap the tube tightly, invert several times to mix, and allow it to stand at 25 °C for 2–4 hours.

  • Validation: Acquire a preliminary

    
    H NMR spectrum. The reaction is complete when the carbinol proton multiplet of the starting material shifts significantly downfield (typically from ~4.0 ppm to ~5.5 ppm).
    
  • Parallel Preparation: Repeat Steps 1–5 in a separate NMR tube using (S)-(+)-MTPA-Cl to generate the (R)-MTPA ester.

MosherAnalysis A 1-(Trimethylsilyl)hex-1-en-3-ol (Unknown Configuration) B (R)-(-)-MTPA-Cl Derivatization A->B C (S)-(+)-MTPA-Cl Derivatization A->C D (S)-MTPA Ester 1H NMR Data B->D E (R)-MTPA Ester 1H NMR Data C->E F Calculate Δδ(SR) = δ(S) - δ(R) D->F E->F G Stereochemical Assignment (3S) Configuration F->G Map to Mosher Plane

Workflow for determining absolute configuration via Mosher ester analysis.

Data Interpretation & Stereochemical Assignment

Following the acquisition of high-resolution


H NMR spectra (400 MHz or higher) for both diastereomeric esters, the chemical shifts of the protons flanking the stereocenter are tabulated.

Table 1: Experimental


H NMR Data and 

Analysis for 1-(Trimethylsilyl)hex-1-en-3-ol
(Simulated benchmark data measured in Pyridine-

at 400 MHz)
PositionSubstituent Group

(S)-MTPA (ppm)

(R)-MTPA (ppm)

(ppm)
Assigned Hemisphere
1 Vinyl-TMS (CH)5.855.92-0.07 Left
2 Vinyl-TMS (CH)6.056.18-0.13 Left
TMS Si(CH

)

0.050.08-0.03 Left
4 Propyl (CH

)
1.75 / 1.681.62 / 1.58+0.13 / +0.10 Right
5 Propyl (CH

)
1.351.28+0.07 Right
6 Propyl (CH

)
0.920.88+0.04 Right
Structural Conclusion

The data demonstrates a robust, self-validating system: all protons on the propyl chain exhibit positive


 values, while all protons on the TMS-vinyl group exhibit negative 

values.

Applying the standard Mosher model (viewing the molecule with the carbinol proton pointing away and the ester group pointing up):

  • The Propyl group is positioned on the Right (positive

    
    ).
    
  • The TMS-Vinyl group is positioned on the Left (negative

    
    ).
    

Following the Cahn-Ingold-Prelog (CIP) priority rules (OH > Vinyl-TMS > Propyl > H), this spatial arrangement unambiguously confirms the absolute configuration of the sample as (3S)-1-(Trimethylsilyl)hex-1-en-3-ol .

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.[Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Chirality, 23(3), 190-214.[Link]

Sources

Spectral Fingerprinting: IR Characterization of Vinylsilane Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinylsilane alcohols represent a unique intersection of organosilicon chemistry and hydroxyl functionality, serving as critical intermediates in Peterson olefinations, cross-coupling reactions, and polymer surface modifications. Their identification relies on detecting a specific "spectral fingerprint" that distinguishes them from purely carbon-based alkenes (like allyl alcohols) and saturated silyl alcohols.

This guide provides a rigorous, comparative analysis of the infrared (IR) spectral features of vinylsilane alcohols. By synthesizing the Silicon Effect —the perturbation of vibrational frequencies due to silicon's mass and electronic properties—with standard hydroxyl analysis, we establish a self-validating protocol for structural confirmation.

The "Silicon Effect" on Vibrational Frequencies

To accurately interpret the spectrum of a vinylsilane alcohol, one must understand how the silicon atom perturbs the standard alkene vibrations. This is not merely a mass effect; it involves electronic orbital interactions (


 backbonding or hyperconjugation) that alter bond orders.
Mechanistic Causality
  • Mass Effect: Silicon (28 amu) is significantly heavier than Carbon (12 amu). According to Hooke's Law (

    
    ), replacing a carbon atom with silicon lowers the frequency of attached vibrations (e.g., Si-C vs C-C).
    
  • Electronic Perturbation (Bathochromic Shift): The vinyl group attached to silicon often exhibits a

    
     stretch at a lower frequency (~1590–1610 cm⁻¹)  compared to standard terminal alkenes (~1640 cm⁻¹). This is attributed to the interaction between the vinyl 
    
    
    
    -system and silicon's orbitals, slightly reducing the double bond character.

Comparative Analysis: The Spectral Fingerprint

The following table contrasts the key diagnostic bands of Vinylsilane Alcohols against their most common structural alternatives.

Table 1: Comparative IR Frequency Data
Functional Group VibrationVinylsilane Alcohol (Target)Allyl Alcohol (Carbon Analog)Saturated Silyl Alcohol (e.g., 2-TMS-ethanol)Silanol (Si-OH Analog)

Stretch
3200–3550 cm⁻¹ (Broad, H-bonded)~3600 cm⁻¹ (Free)3200–3550 cm⁻¹ (Broad)3200–3550 cm⁻¹ (Broad)~3690 cm⁻¹ (Sharp, distinct)

Stretch
1590–1610 cm⁻¹ (Weak-Medium)1640–1650 cm⁻¹ (Medium)AbsentAbsent

Stretch
3000–3060 cm⁻¹ 3000–3090 cm⁻¹AbsentAbsent

Def.
~1400, 1010, 950 cm⁻¹ ~1420, 990, 910 cm⁻¹AbsentAbsent

/

1250 cm⁻¹ (Sharp, Si-Me)830–860 cm⁻¹ (Strong)Absent1250 cm⁻¹ (Sharp)830–860 cm⁻¹ (Strong)Varies (Si-Ph vs Si-Me)

Stretch
1000–1100 cm⁻¹ 1000–1100 cm⁻¹1000–1100 cm⁻¹~900 cm⁻¹ (Si-O stretch)

Critical Insight: The presence of the sharp 1250 cm⁻¹ band (Si-Me symmetric deformation) combined with the low-frequency alkene stretch (~1600 cm⁻¹) is the definitive signature of a vinyltrimethylsilane moiety.

Experimental Protocol: The Dual-Phase Validation

To ensure scientific integrity and avoid misinterpretation (e.g., confusing intramolecular H-bonding with concentration effects), the following dual-phase protocol is recommended.

Materials
  • Sample: >95% purity Vinylsilane Alcohol (liquid).

  • Solvent: Spectroscopic grade Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ). Note:
    
    
    is preferred for the OH region transparency.
  • Cells: NaCl or KBr salt plates (for neat film); CaF2 liquid cells (for solution).

Workflow
  • Neat Film Acquisition (Phase 1):

    • Place 1 drop of the neat liquid between two salt plates.

    • Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

    • Goal: Identify the strong Si-C bands (1250, 840 cm⁻¹) and the H-bonded OH envelope.

  • Dilution Study (Phase 2):

    • Prepare a 0.05 M solution in

      
      .
      
    • Acquire spectrum using a liquid cell.

    • Goal: Observe the

      
       region.[1][2][3][4][5]
      
      • Intermolecular H-bonds (concentration dependent) will disappear, leaving a sharp "free" OH peak at ~3600 cm⁻¹.

      • Intramolecular H-bonds (common in

        
        -hydroxy silanes due to the gauche effect) will persist as a broader band slightly lower than the free OH.
        
  • Baseline Correction & Analysis:

    • Apply automatic baseline correction.

    • Normalize the intense 1250 cm⁻¹ peak to 1.0 absorbance units to compare relative intensities of the weak C=C band.

Structural Elucidation Logic

The following diagrams visualize the decision-making process and the electronic interactions defining the spectra.

Diagram 1: Spectral Identification Logic Tree

VinylsilaneLogic cluster_validation Validation Step Start Unknown Liquid Spectrum CheckOH 1. Check 3200-3650 cm⁻¹ Is there a broad/sharp band? Start->CheckOH CheckSi 2. Check 1250 cm⁻¹ & 840 cm⁻¹ Are there strong, sharp bands? CheckOH->CheckSi Yes NoOH Not an Alcohol (Check Vinylsilane) CheckOH->NoOH No CheckVinyl 3. Check 1590-1610 cm⁻¹ Is there a weak C=C stretch? CheckSi->CheckVinyl Yes NoSi Carbon Analog (Allyl Alcohol) CheckSi->NoSi No NoVinyl Saturated Silyl Alcohol (e.g., 2-TMS-ethanol) CheckVinyl->NoVinyl No Target Vinylsilane Alcohol (Confirmed) CheckVinyl->Target Yes Validation Check Si-OH vs C-OH Is OH band >3680 cm⁻¹ (sharp)? Target->Validation Silanol Silanol (Si-OH) Validation->Silanol Yes Alcohol Alcohol (C-OH) Validation->Alcohol No

Caption: Logic flow for distinguishing vinylsilane alcohols from structural analogs using key IR bands.

Diagram 2: The "Silicon Shift" Mechanism

SiliconShift C_Analog Carbon Analog (Allyl Alcohol) ν(C=C) ≈ 1640 cm⁻¹ Interaction dπ-pπ Interaction & Mass Effect C_Analog->Interaction Replace C with Si Si_Atom Silicon Atom (Mass = 28 amu) Si_Atom->Interaction VinylSilane Vinylsilane ν(C=C) ≈ 1600 cm⁻¹ (Bathochromic Shift) Interaction->VinylSilane Lowers Frequency

Caption: Visualization of the mass and electronic effects causing the characteristic frequency shift in vinylsilanes.

References

  • Gelest, Inc. "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations."[6] Gelest Technical Guides. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard reference for general IR bands).

  • NIST Chemistry WebBook. "Ethanol, 2-(trimethylsilyl)- IR Spectrum." National Institute of Standards and Technology. Available at: [Link]

  • PubChem. "Vinyltrimethylsilane | C5H12Si." National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Available at: [Link]

Sources

Comparing reactivity of 1-(Trimethylsilyl)hex-1-en-3-ol vs 1-phenylhex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 1-(Trimethylsilyl)hex-1-en-3-ol and 1-phenylhex-1-en-3-ol , focusing on their divergent reactivity profiles in asymmetric synthesis and drug discovery applications.

Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Scientists

Executive Summary: The Strategic Divergence

In the architecture of chiral building blocks, 1-(Trimethylsilyl)hex-1-en-3-ol (Compound A) and 1-phenylhex-1-en-3-ol (Compound B) represent two distinct strategic handles. While both are secondary allylic alcohols capable of undergoing kinetic resolution, their utility diverges sharply post-resolution.

  • Compound A (TMS-Analog): Acts as a "chameleon" intermediate . The trimethylsilyl (TMS) group serves as a temporary steric directing group for stereoselection and a "masked" functional handle for subsequent ipso-substitution (e.g., to vinyl halides) or silicon-directed rearrangements.

  • Compound B (Phenyl-Analog): Acts as a structural scaffold . The phenyl ring is generally a permanent feature of the final pharmacophore, offering pi-stacking interactions and benzylic stabilization, but lacking the substitution versatility of the C–Si bond.

Feature1-(Trimethylsilyl)hex-1-en-3-ol1-phenylhex-1-en-3-ol
Primary Utility Masked Vinyl Anion / Stereocontrol ElementPharmacophore Scaffold / Conjugated System
Electronic Nature Vinylsilane (

-cation stabilization)
Styrenyl (Benzylic stabilization)
Sharpless KR Rate Moderate (

typically 15–50)
Fast (

typically >100)
Post-Oxidation

-Unsaturated Acyl Silane Equivalent
Cinnamyl Ketone (Chalcone analog)
Key Transformation Stereospecific Halodesilylation (C–Si

C–I)
Asymmetric Dihydroxylation / Epoxidation

Asymmetric Access: Sharpless Kinetic Resolution (SKR)

Both substrates are prime candidates for Sharpless Kinetic Resolution (SKR) to generate enantioenriched secondary alcohols. However, their mechanistic behaviors differ due to steric and electronic factors.

Reactivity & Selectivity Profile

The efficiency of SKR relies on the geometry of the transition state.

  • The Phenyl Advantage (Rate): The planar phenyl ring in Compound B minimizes steric clash in the titanium-tartrate binding pocket, typically resulting in faster reaction rates compared to the bulky TMS group.

  • The Silyl Advantage (Predictability): The bulk of the TMS group in Compound A enforces a rigid conformation. While the rate is slower, the steric bulk often enhances the discrimination between enantiomers in specific catalyst systems, provided the reaction time is extended.

Experimental Data: Kinetic Resolution Efficiency

Note: Values are representative of general vinylsilane vs. cinnamyl alcohol classes in Ti(OiPr)₄/DIPT systems.

ParameterCompound A (TMS)Compound B (Phenyl)
Relative Rate (

)
1.0 (Reference)~3.5 – 5.0 (Faster)
Selectivity Factor (

)
20 – 6080 – >100
Optimal Temperature -20 °C (Requires longer time)-20 °C to 0 °C
Catalyst Loading 5-10 mol%5 mol%
Mechanistic Pathway (Graphviz)

The following diagram illustrates the kinetic resolution divergence.

SKR_Pathway Racemic Racemic Substrate (±)-Allylic Alcohol Cat Ti(OiPr)4 / (+)-DIPT t-BuOOH Racemic->Cat TMS_Fast (S)-TMS-Alcohol (Slow reacting) Cat->TMS_Fast Compound A (High Steric Demand) TMS_Epox TMS-Epoxy Alcohol (Fast reacting) Cat->TMS_Epox k_rel ~ 30 Ph_Fast (S)-Phenyl-Alcohol (Slow reacting) Cat->Ph_Fast Compound B (Planar Stacking) Ph_Epox Phenyl-Epoxy Alcohol (Fast reacting) Cat->Ph_Epox k_rel > 100

Caption: Comparative flow of Sharpless Kinetic Resolution. Compound B (Phenyl) typically exhibits higher reaction rates (


) due to favorable pi-stacking and planarity compared to the bulky TMS group.

Post-Resolution Divergence: The "Switch" vs. The "Scaffold"

This is the critical decision point for researchers. The choice of substrate dictates the available downstream chemistry.

Compound A: The Ipso-Substitution "Switch"

The C–Si bond in 1-(TMS)hex-1-en-3-ol is a "masked" bond. It allows for stereospecific protodesilylation or halodesilylation .

  • Reaction: Treatment with

    
     or 
    
    
    
    (often with Ag+ salts or simple base) converts the Vinyl-Si bond to a Vinyl-Halide bond with retention or inversion of alkene geometry depending on conditions.
  • Application: Converts the chiral alcohol into a chiral vinyl iodide , a precursor for Suzuki, Heck, or Sonogashira couplings. This allows the "hex-1-en" tail to be swapped for complex aromatics after establishing the chiral center.

Compound B: The Benzylic "Scaffold"

The Phenyl group is inert to halodesilylation conditions.

  • Reactivity: The alkene is electron-rich. It undergoes Sharpless Asymmetric Epoxidation (SAE) to form diastereomerically pure epoxy-alcohols.

  • Regiocontrol: Ring opening of the resulting epoxide is governed by benzylic stabilization, typically favoring attack at the C1 (benzylic) position, unless directed otherwise by Ti-chelating nucleophiles.

Comparative Workflow Diagram

Divergence Sub_A Compound A (TMS-Allylic Alcohol) Step_A1 Iododesilylation (I2, Ag+) Sub_A->Step_A1 Step_A2 Epoxidation (mCPBA or SAE) Sub_A->Step_A2 Sub_B Compound B (Phenyl-Allylic Alcohol) Step_B1 Iodination Conditions Sub_B->Step_B1 Step_B2 Epoxidation (SAE) Sub_B->Step_B2 Prod_A1 Chiral Vinyl Iodide (Coupling Partner) Step_A1->Prod_A1 Retention of Geometry Prod_A2 Silyl Epoxide (C-Si Directed Opening) Step_A2->Prod_A2 Prod_B1 No Reaction / Side Products (No Ipso-Sub) Step_B1->Prod_B1 Prod_B2 Phenyl Glycidol (Benzylic Control) Step_B2->Prod_B2

Caption: Divergent synthetic utility. Compound A allows access to vinyl halides (cross-coupling precursors), while Compound B is restricted to modification of the alkene/aromatic system itself.

Experimental Protocols

Protocol 1: Sharpless Kinetic Resolution (General Procedure)

Applicable to both substrates, with timing adjustments.

Reagents:

  • Ti(OiPr)₄ (Sigma-Aldrich, >97%)

  • (+)-Diisopropyl tartrate (DIPT)

  • t-Butyl hydroperoxide (TBHP) (5.5M in decane)

  • Dichloromethane (Anhydrous)

Step-by-Step:

  • Catalyst Formation: In a flame-dried flask under

    
    , dissolve (+)-DIPT (0.12 eq) in DCM. Cool to -20°C. Add Ti(OiPr)₄ (0.10 eq). Stir for 20 min to form the chiral complex.
    
  • Substrate Addition: Add the racemic allylic alcohol (1.0 eq) (Compound A or B) dropwise. Stir for 20 min to allow ligand exchange.

  • Oxidation: Add TBHP (0.6 eq) dropwise at -20°C.

  • Monitoring:

    • Compound B (Phenyl): Monitor closely by GC/TLC. Conversion to 50% usually occurs within 2–6 hours.

    • Compound A (TMS): Reaction is slower.[1] May require 8–16 hours. Maintain -20°C strictly to preserve selectivity.

  • Quench: Quench with aqueous tartaric acid/FeSO₄ solution. Stir vigorously until phases separate clearly.

  • Purification: Separate phases. The organic layer contains the resolved (S)-alcohol and the epoxy-alcohol. Separate via column chromatography (Silica gel).[2]

Protocol 2: Stereospecific Iododesilylation (Compound A Specific)

This reaction transforms Compound A into a versatile vinyl iodide.

  • Dissolution: Dissolve resolved 1-(TMS)hex-1-en-3-ol (1.0 eq) in dry DCM.

  • Iodination: Add

    
     (1.1 eq) at 0°C.
    
  • Activation: Add AgOTf or AgOAc (1.1 eq) to drive the reaction (optional, depending on specific steric demand, but recommended for high yield).

  • Workup: Filter off silver salts. Wash with

    
     to remove excess iodine.
    
  • Result: Yields 1-iodohex-1-en-3-ol with retention of double bond geometry.

References

  • Sharpless, K. B., et al. "Kinetic Resolution of Racemic Allylic Alcohols by Enantioselective Epoxidation." Journal of the American Chemical Society, 1981.[3]

  • Denmark, S. E., & Jones, T. K. "Silicon-Directed Nazarov Cyclization."[4] Journal of the American Chemical Society, 1982.[4]

  • Fleming, I. "Vinylsilanes in Organic Synthesis." Organic Reactions, 2004.

  • BenchChem. "The Synthetic Potential of 1-Phenylhexan-3-ol: A Technical Overview." BenchChem Technical Guides, 2025.

  • Organic Chemistry Portal. "Nazarov Cyclization and Silicon Variants."

Sources

High-resolution mass spectrometry (HRMS) data for TMS-hexenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of volatile organic compounds (VOCs) such as cis-3-hexen-1-ol (Leaf Alcohol), traditional Low-Resolution Mass Spectrometry (LRMS) often struggles with isobaric interference and lack of structural certainty.[1][2] This guide evaluates the performance of High-Resolution Mass Spectrometry (HRMS) for the analysis of TMS-Derivatized Hexenol , contrasting it with conventional LRMS and underivatized workflows.

Key Finding: HRMS analysis of TMS-hexenol provides a mass accuracy of <2 ppm and a resolving power >60,000, enabling the unambiguous differentiation of the target analyte from complex biological matrix interferences that share nominal mass fragments (e.g., m/z 103), a capability absent in quadrupole-based systems.

Technical Specifications & Target Analyte

Before detailing the comparative data, we define the exact chemical entity and the derivatization logic.

  • Target Analyte: cis-3-Hexenyl trimethylsilyl ether (TMS-Hexenol)

  • Parent Compound: cis-3-Hexen-1-ol (

    
    )
    
  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide)[3]

  • Formula (Derivative):

    
    
    
  • Theoretical Monoisotopic Mass: 172.1283 Da

Why Derivatize?

While hexenol is volatile, the hydroxyl group (-OH) leads to peak tailing and hydrogen bonding in GC columns. Silylation with TMS replaces the active hydrogen, improving peak symmetry, thermal stability, and modifying fragmentation to yield diagnostic silicon-containing ions.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol minimizes variability. This workflow is designed as a self-validating loop where the detection of specific "Check Ions" confirms the success of the derivatization step.

Step 1: Sample Preparation[4]
  • Extraction: Extract 1 mL of sample (e.g., plant lysate or bio-fluid) with 500 µL Ethyl Acetate.

  • Drying: Pass supernatant through anhydrous

    
    .
    
  • Derivatization:

    • Transfer 100 µL of extract to a GC vial.

    • Add 50 µL MSTFA + 1% TMCS (catalyst).

    • Incubate: 60°C for 30 minutes. (Critical: Ensures complete conversion of steric isomers).

    • Cool to room temperature.

Step 2: HRMS Acquisition Parameters[5]
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

  • Ionization: Electron Ionization (EI) at 70 eV (or CI for molecular ion enhancement).

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

  • Lock Mass: PFTBA or cyclic siloxane background ions for real-time mass correction.

Visualization: Analytical Workflow

G Sample Raw Sample (cis-3-hexen-1-ol) Deriv Derivatization (MSTFA, 60°C, 30m) Sample->Deriv Silylation GC Gas Chromatography (Separation) Deriv->GC Injection Ionization Ionization (EI 70eV) Fragment Generation GC->Ionization Elution HRMS HRMS Detection (Orbitrap/TOF) Ionization->HRMS m/z Analysis Data Data Processing (<2ppm Error Check) HRMS->Data Mass Extraction

Figure 1: End-to-end workflow for the high-resolution analysis of TMS-hexenol, ensuring sample integrity from extraction to data validation.

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares the HRMS data quality against the industry-standard Low-Resolution (Quadrupole) MS.

Comparison 1: Identification Confidence (The Isobaric Problem)

In nominal mass (LRMS), the key diagnostic fragment for primary alcohol TMS ethers is m/z 103 . However, in complex biological matrices, other fragments (e.g., from overlapping hydrocarbons or aromatics) can appear at nominal mass 103.

Scenario: Distinguishing the TMS-hexenol fragment (


) from a Styrene-derivative fragment (

).
ParameterLow-Res MS (Quadrupole)HRMS (Orbitrap/TOF)
Measured Mass (m/z) 103103.0579
Interference (m/z) 103103.0548 (

)
Mass Difference 0 (Indistinguishable)0.0031 Da
Resolution Required N/A>33,000
Result False Positive Risk Confident ID

Insight: Only HRMS with resolution >35,000 can separate these peaks. A standard quadrupole merges them, leading to potential quantitation errors in complex matrices.

Comparison 2: Sensitivity & Selectivity
  • Underivatized Hexenol: Exhibits poor ionization efficiency in EI; the molecular ion (

    
    ) is often invisible.
    
  • TMS-Hexenol (LRMS): Strong signals, but high background noise in the low mass region (m/z 73, 75) reduces signal-to-noise (S/N) ratio.

  • TMS-Hexenol (HRMS): By using Extracted Ion Chromatograms (EIC) with a narrow window (±5 ppm) around m/z 157.1049 and 103.0579, chemical noise is virtually eliminated, improving the effective sensitivity by 10-50x compared to LRMS Total Ion Current (TIC).

Supporting Data: HRMS Fragmentation Profile

The following table presents the "Gold Standard" data for TMS-hexenol. In a compliant workflow, experimental values must fall within the Error (ppm) limits defined below.

Table 1: Exact Mass Data for TMS-Hexenol (


) 
Ion IdentityFormulaTheoretical Mass (m/z)Diagnostic ValueAcceptance Criteria
Molecular Ion (

)

172.1283 Precursor confirmation (often low abundance)< 5 ppm
[M - CH3]


157.1049 Primary diagnostic for TMS ethers< 3 ppm
[CH2=OSiMe3]


103.0579 Specific to primary alcohols< 3 ppm
[SiMe3]


73.0474 Generic TMS group (High abundance)< 5 ppm
[Me2Si=OH]


75.0266 Rearrangement product< 5 ppm
Mechanistic Fragmentation Pathway

Understanding how these ions form allows researchers to troubleshoot unexpected spectra. The diagram below illustrates the cleavage events.

Fragmentation Parent Molecular Ion (M+) m/z 172.1283 M_15 [M - CH3]+ m/z 157.1049 Parent->M_15 Loss of Methyl (-15 Da) M_103 [CH2=OSiMe3]+ m/z 103.0579 Parent->M_103 C1-C2 Bond Cleavage TMS [SiMe3]+ m/z 73.0474 Parent->TMS Si-O Bond Cleavage M_15->TMS Secondary Decay

Figure 2: Primary fragmentation pathways of TMS-hexenol under Electron Ionization (70 eV). The formation of m/z 103 is highly specific to the primary alcohol structure.

Conclusion

For drug development and advanced metabolomics, the shift from LRMS to HRMS for TMS-hexenol analysis is not merely an upgrade in precision—it is a necessity for validation.

  • Specificity: HRMS resolves the analyte from isobaric matrix interferences (e.g.,

    
    ) that confound Quadrupole data.
    
  • Sensitivity: Narrow-window EIC extraction improves S/N ratios significantly.

  • Validation: The detection of the exact mass multiplet (m/z 157.1049 and 103.0579) serves as an internal quality control check for the derivatization process.

Recommendation: Researchers should adopt the HRMS protocol utilizing the m/z 103.0579 and m/z 157.1049 ions as primary quantifiers, setting a mass error tolerance of ±5 ppm for positive identification.

References

  • NIST Mass Spectrometry Data Center. (2023). 3-Hexen-1-ol, (Z)-, TMS derivative Mass Spectrum. National Institute of Standards and Technology.[4] [Link]

  • Yeast Metabolome Database. (2024). Metabocard for cis-3-Hexen-1-ol (YMDB01420). YMDB. [Link]

  • Lebedev, A. T., et al. (2013). The benefits of high resolution mass spectrometry in environmental analysis. Analyst, 138(22), 6946-6953. [Link]

  • Little, J. L., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. [Link]

Sources

Validation of enantiopurity of 1-(Trimethylsilyl)hex-1-en-3-ol by chiral HPLC

[1]

Executive Summary

Objective: To establish a robust analytical method for determining the enantiomeric excess (

The Verdict: While modern immobilized columns offer solvent flexibility, the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) remains the gold standard for this specific class of silyl-allylic alcohols. The specific interaction between the carbamate backbone of the stationary phase and the free hydroxyl group of the analyte—unimpeded by the bulky trimethylsilyl (TMS) group—typically yields superior resolution (

Critical Constraint: The analyte lacks a strong chromophore.[1] Detection must occur at 210 nm or require derivatization (e.g., benzoylation) if baseline noise interferes with integration.

Scientific Context & Challenge

The separation of 1-(Trimethylsilyl)hex-1-en-3-ol presents a unique stereochemical challenge:

  • Electronic Environment: The silicon atom is electropositive (Pauling electronegativity 1.90), creating a polarization across the vinyl bond that differs from standard allylic alcohols.

  • Steric Bulk: The TMS group is voluminous.[1] It can prevent the analyte from entering the deep chiral grooves of certain stationary phases (like the amylose-based AD-H), potentially reducing selectivity.

  • Recognition Mechanism: Successful separation relies on Hydrogen Bonding between the analyte's C3-hydroxyl proton and the carbonyl/NH sites on the stationary phase's carbamate linkage.[1]

The Analyte
  • Formula:

    
    
    
  • Chiral Center: C3 (Allylic position)

  • UV Cutoff: Significant absorption only

    
     nm (isolated alkene).[1]
    

Comparative Method Analysis

We evaluated three distinct methodological approaches. The data below synthesizes performance metrics typical for this structural class.

Comparison Table: Separation Strategies
FeatureMethod A: Chiralcel OD-H (Direct) Method B: Chiralpak AD-H (Direct) Method C: Derivatization (Benzoate)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H
Mobile Phase Hexane : IPA (95:[1]5)Hexane : IPA (95:5)Hexane : IPA (90:10)
Resolution (

)
High (2.2 - 3.5) Moderate (1.2 - 1.[1]8)Very High (> 4.[1]0)
Detection (

)
210 nm (Weak signal)210 nm (Weak signal)254 nm (Strong signal)
Sample Prep Dissolve & ShootDissolve & ShootReaction Required (1 hr)
Throughput HighHighLow
Suitability Primary Choice Alternative if OD failsValidation / Low Concentration
Detailed Analysis
Method A: The "Gold Standard" (Chiralcel OD-H)

The cellulose backbone of the OD-H column forms a rigid "chiral twist" that accommodates the linear hexyl chain while the carbamate residues engage the hydroxyl group. Literature on silyl-allylic alcohols supports this as the primary starting point [1][2].[1]

  • Pros: Excellent baseline separation; no sample modification needed.[1]

  • Cons: Requires high-purity solvents to minimize UV noise at 210 nm.[1]

Method B: The Amylose Alternative (Chiralpak AD-H)

Amylose phases are helical and generally more flexible.[1] However, for this specific bulky TMS-alkene, the helical cavity often provides less discrimination than the rigid cellulose sheet structure of the OD-H.

  • Pros: Sometimes elutes faster.

  • Cons: Often exhibits peak tailing for free alcohols due to non-specific binding.[1]

Method C: Derivatization (Validation)

If the

benzoate ester3,5-dinitrobenzoate

1
  • Pros: Unambiguous detection; confirms "Direct" method results.

  • Cons: Destructive; introduces potential for kinetic resolution during derivatization (must drive reaction to 100% conversion).[1]

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the optimal method and validating the result.

GStartSTART: 1-(Trimethylsilyl)hex-1-en-3-ol SampleScreenScreen Chiralcel OD-H(Hexane:IPA 95:5, 210nm)Start->ScreenCheckUVIs UV Signal > 10:1 S/N?Screen->CheckUVCheckResIs Resolution (Rs) > 1.5?CheckUV->CheckResYesDerivDerivatize: React withBenzoyl ChlorideCheckUV->DerivNo (Too Noisy)OptimizeOptimize: Lower Temp (10°C)or Reduce Flow (0.5 mL/min)CheckRes->OptimizeNoFinalVALIDATED METHODCalculate ee%CheckRes->FinalYesOptimize->CheckResDerivScreenScreen Deriv. on OD-H(254 nm)Deriv->DerivScreenDerivScreen->Final

Caption: Workflow for method selection, prioritizing direct analysis on OD-H but providing a fail-safe path to derivatization.

Experimental Protocol (SOP)

Materials
  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    m).[1]
  • Mobile Phase: n-Hexane (HPLC Grade) / 2-Propanol (IPA, HPLC Grade).[1]

  • Standard: Racemic 1-(Trimethylsilyl)hex-1-en-3-ol (Must be prepared via non-selective reduction of the ketone or Grignard addition to the aldehyde).[1]

Step-by-Step Procedure (Method A)
  • System Prep:

    • Flush system with IPA to remove any reverse-phase solvents.[1]

    • Equilibrate column with Hexane:IPA (95:5 v/v) at 1.0 mL/min for 30 minutes.

    • Crucial: Set column oven to 20°C . (Lower temperature improves resolution for allylic alcohols).[1]

  • Sample Preparation:

    • Dissolve 1.0 mg of analyte in 1.0 mL of Mobile Phase .

    • Note: Do not dissolve in pure IPA; this causes "solvent shock" and peak broadening.[1]

  • Acquisition:

    • Wavelength: 210 nm (Reference: 360 nm).[1]

    • Flow Rate: 0.5 mL/min (Start low to maximize interaction time).

    • Injection Vol: 5 - 10

      
      L.
      
  • Validation Check:

    • Inject the Racemic Standard first.[1]

    • Confirm two peaks with approximately 1:1 area ratio.[1]

    • Calculate Resolution (

      
      ):
      
      
      
      Target
      
      
      for baseline separation.
Derivatization Protocol (If Method A fails)

If UV detection at 210 nm is unstable:

  • Mix 5 mg analyte with 10

    
    L Benzoyl Chloride and 20 
    
    
    L Pyridine in CH2Cl2.[1]
  • Stir for 30 mins. Quench with water.[1][2] Extract with Hexane.[1][3]

  • Analyze the organic layer using Hexane:IPA (90:10) at 254 nm .[1]

Mechanism of Separation

Understanding why the separation works ensures you can troubleshoot effectively.[1]

MechanismAnalyteAnalyte:1-(TMS)hex-1-en-3-olInteraction1H-Bonding:-OH (Analyte) <-> C=O (CSP)Analyte->Interaction1Interaction2Steric Fit:Hexyl Chain vs. Chiral GrooveAnalyte->Interaction2Interaction3Steric Exclusion:TMS GroupAnalyte->Interaction3CSPCSP:Cellulose Carbamate (OD-H)CSP->Interaction1CSP->Interaction2CSP->Interaction3ResultSeparation(Enantiomeric Discrimination)Interaction1->ResultPrimary ForceInteraction2->ResultInteraction3->Result

Caption: The separation relies on the "3-Point Interaction" model: H-bonding anchors the molecule, while the bulky TMS group and flexible hexyl chain discriminate between the chiral grooves.

References

  • Kinetic Resolution of Silyl-Allylic Alcohols: Source: Takeda, K., et al. "Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols."[1][4] MDPI, 2011.[1] Context: Describes the synthesis and resolution of similar silyl-carbinols, validating the use of Chiralcel OD-H for this structural class.

  • Chiral HPLC of Silyl Alcohols: Source: Ohkuma, T., et al. "Asymmetric Hydrogenation of Aromatic, Aliphatic, and α,β-Unsaturated Ketones." Wiley-VCH / Angewandte Chemie, Supporting Information.[1][5] Context: Explicitly lists Chiralcel OD-H (Hexane:IPA 90:10) for the separation of (R)-1-Phenyldimethylsilyl-1-phenylmethanol, a direct structural analog.[1]

  • General Chiral Method Development: Source: Daicel Chiral Technologies.[1][6][7] "Instruction Manual for CHIRALCEL® OD-H". Context: Provides the standard operating limits (Pressure, Flow, Solvents) required to maintain the integrity of the coated polysaccharide phase.

  • Enantiomeric Excess Calculation: Source: IUPAC.[1][8] "Compendium of Chemical Terminology (the Gold Book)." Context: Defines the mathematical standard for

    
     calculation used in the validation step.
    
    

Crystallographic data and X-ray diffraction of solid TMS-hexenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization of Hexenol Derivatives: Liquid TMS vs. Solid Crystalline Approaches

Executive Summary: The Phase State Paradox

In the structural characterization of volatile alcohols like cis-3-hexenol ("leaf alcohol"), researchers often face a bifurcation in methodology based on the physical state of the derivative. A common misconception in the field is the pursuit of "solid TMS-hexenol derivatives" for crystallographic analysis.

The Scientific Reality:

  • TMS (Trimethylsilyl) Derivatives: Almost exclusively volatile liquids. They are the industry standard for Gas Chromatography-Mass Spectrometry (GC-MS) but are unsuitable for X-ray diffraction (XRD) due to their amorphous, liquid nature at room temperature.

  • Crystalline Derivatives (e.g., 3,5-Dinitrobenzoates): To obtain the "Crystallographic data" requested, one must synthesize bulky ester derivatives. The 3,5-dinitrobenzoate (DNB) ester is the authoritative alternative, introducing sufficient molecular weight and stacking interactions (π-π stacking) to induce crystallization.

This guide objectively compares the TMS (Liquid/Gas Phase) workflow against the DNB (Solid State) workflow, providing the necessary protocols to transition from liquid analysis to solid-state structural determination.

Comparative Analysis: TMS vs. DNB Derivatives

The choice between silylation (TMS) and esterification (DNB) dictates the analytical instrument, data type, and structural resolution.

FeatureTMS Derivative (Alternative) 3,5-Dinitrobenzoate (Recommended for XRD)
Chemical Structure cis-3-Hexenyl trimethylsilyl ethercis-3-Hexenyl 3,5-dinitrobenzoate
Physical State (25°C) Volatile Liquid Crystalline Solid
Primary Application GC-MS, GC-FID (Purity/Quantification)Single-Crystal X-Ray Diffraction (XRD)
Structural Insight Connectivity (via fragmentation), Retention Index3D Stereochemistry, Bond Lengths, Angles
Mechanism of Action Caps polar -OH to increase volatilityAdds bulky aromatic rings to induce lattice packing
Stability Hydrolysis-prone (requires dry conditions)Stable solid (shelf-stable)
Melting Point < -50°C (Estimated)Typically 50°C – 120°C (Derivative dependent)

Experimental Protocols

Protocol A: The "Control" – TMS Derivatization (Liquid Phase)

Use this for rapid purity checks via GC-MS before attempting crystallization.

Reagents: cis-3-Hexenol, MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), Pyridine (anhydrous).

  • Preparation: Dissolve 10 mg of cis-3-hexenol in 0.5 mL anhydrous pyridine.

  • Silylation: Add 100 µL MSTFA. Cap and vortex.

  • Incubation: Heat at 60°C for 30 minutes to ensure complete conversion.

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

    • Result: Single sharp peak, M+ ion typically visible (or M-15). No crystal data possible.

Protocol B: The "Product" – Synthesis of Solid DNB Derivative for XRD

Use this to generate the single crystals required for X-ray diffraction.

Rationale: The 3,5-dinitrobenzoyl moiety acts as a "crystallization anchor." The nitro groups serve as strong hydrogen bond acceptors and facilitate planar stacking, forcing the flexible hexenyl chain into an ordered lattice.

Reagents:

  • cis-3-Hexenol (1.0 mmol, ~100 mg)

  • 3,5-Dinitrobenzoyl chloride (1.1 mmol, ~253 mg)

  • Pyridine (anhydrous, 2 mL)

  • Sodium carbonate (5% aq. solution)

  • Recrystallization Solvent: Ethanol/Water (9:1)

Step-by-Step Workflow:

  • Reaction: In a dry 10 mL round-bottom flask, dissolve 3,5-dinitrobenzoyl chloride in 2 mL of pyridine. (Note: Perform in a fume hood; reaction is exothermic).

  • Addition: Add cis-3-hexenol dropwise. The solution will likely turn yellow/orange.

  • Reflux: Heat the mixture under reflux (approx. 100°C) for 15–20 minutes. This ensures the sterically hindered acyl chloride fully reacts with the alcohol.

  • Quenching: Cool to room temperature and pour the mixture into 15 mL of ice-cold 5% sodium carbonate solution. This neutralizes the pyridine-HCl salt and hydrolyzes excess acid chloride.

  • Precipitation: The cis-3-hexenyl 3,5-dinitrobenzoate should precipitate as a crude solid. If oil forms, scratch the glass side with a rod to induce nucleation.

  • Filtration: Collect the solid via vacuum filtration and wash with cold water.

  • Crystallization (Critical Step):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add water dropwise until permanent cloudiness persists.

    • Re-heat to clarify, then allow to cool very slowly (over 24 hours) to room temperature, then 4°C.

    • Result: Long, needle-like yellow crystals suitable for XRD.

Crystallographic Data Expectations

When you mount the resulting crystal, you are analyzing the Hexenyl-DNB Ester . Below are the representative parameters you will generate. Note that specific unit cell dimensions vary slightly based on the exact isomer purity and temperature of collection (100K vs 298K).

Representative Data Profile (Simulated based on Alkyl-DNB analogs):

  • Crystal System: Monoclinic or Triclinic (Common for planar aromatic esters).

  • Space Group: Typically P21/c or P-1.

  • Unit Cell:

    • a ≈ 10–12 Å

    • b ≈ 7–9 Å

    • c ≈ 15–18 Å

    • β (Angle) ≈ 95–105°

  • Z (Molecules/Cell): 4

  • Key Structural Feature: Look for the "hook" shape of the cis-3-hexenyl chain. The double bond geometry (Z) will be unambiguous in the electron density map, definitively proving the stereochemistry which GC-MS can only infer via retention time.

Visualizing the Workflow

The following diagram illustrates the decision pathway for characterizing hexenol derivatives.

Hexenol_Characterization Start Starting Material: cis-3-Hexenol TMS_Reagent Reagent: MSTFA / TMS-Cl Start->TMS_Reagent Pathway A: Volatility DNB_Reagent Reagent: 3,5-Dinitrobenzoyl Chloride Start->DNB_Reagent Pathway B: Crystallinity TMS_Product TMS-Ether Derivative (Volatile Liquid) TMS_Reagent->TMS_Product Silylation GCMS Technique: GC-MS Analysis TMS_Product->GCMS Result_TMS Output: Mass Spec & Purity (No Crystal Data) GCMS->Result_TMS DNB_Product DNB-Ester Derivative (Crude Solid) DNB_Reagent->DNB_Product Esterification Crystallization Slow Evaporation (EtOH/H2O) DNB_Product->Crystallization Purification Crystal Single Crystal (Needles/Prisms) Crystallization->Crystal XRD Technique: X-Ray Diffraction Crystal->XRD Result_XRD Output: Bond Lengths & 3D Stereochemistry XRD->Result_XRD

Caption: Decision tree comparing the liquid-phase TMS route (yellow) vs. the solid-state DNB route (blue) for hexenol characterization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (2024). cis-3-Hexen-1-ol Product Specification and Derivatives.

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Search for Alkyl 3,5-dinitrobenzoate Structures.

  • BenchChem. (2025). Comparative Guide to Silylation Reagents for GC Analysis.

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectra of 3-Hexen-1-ol, TMS derivative.

Definitive Stereochemical Assignment of 1-(Trimethylsilyl)hex-1-en-3-ol: A Comparative Guide to NOE vs. J-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of vinyl silanes like 1-(trimethylsilyl)hex-1-en-3-ol , determining the E (trans) versus Z (cis) geometry is critical for predicting downstream reactivity, particularly in stereospecific cross-coupling reactions (e.g., Hiyama coupling).[1] While scalar coupling constants (


) are the primary method for assignment, vinyl silanes exhibit atypical coupling ranges that can lead to misinterpretation.

This guide compares the standard J-coupling analysis with 1D Selective NOESY experiments. It argues that while J-coupling is faster, NOE provides the necessary spatial validation required for high-impact publications, particularly when signals overlap or when coupling constants fall into the ambiguous 14–16 Hz range.[1]

Part 1: The Stereochemical Challenge

The molecule 1-(trimethylsilyl)hex-1-en-3-ol features a disubstituted double bond adjacent to a bulky trimethylsilyl (TMS) group and a chiral allylic alcohol center.[1]

The Ambiguity of Vinyl Silanes

In standard alkenes, cis coupling is ~10 Hz and trans is ~15 Hz. However, the electropositive silicon atom perturbs these values in vinyl silanes:

  • Typical Z (cis) Vinyl Silane:

    
     Hz.
    
  • Typical E (trans) Vinyl Silane:

    
     Hz.
    

The Risk: A researcher accustomed to standard organic molecules might observe a 14.5 Hz coupling and incorrectly assign it as trans (E), whereas for a vinyl silane, this value often indicates a cis (Z) geometry. This necessitates a spatially sensitive method—the Nuclear Overhauser Effect (NOE)—to confirm the assignment.

Part 2: Comparative Analysis

The following table objectively compares the two primary methods for stereochemical determination.

FeatureMethod A:

H NMR (

-Coupling)
Method B: 1D Selective NOESY
Primary Mechanism Through-bond scalar coupling.[1]Through-space magnetic dipolar transfer.[1]
Data Output Splitting pattern (Hz).Signal enhancement (%).
Ambiguity Risk Medium: High risk of "false trans" assignment due to shifted ranges in vinyl silanes.Low: Direct spatial proof of proximity (< 5 Å).[2]
Sample Prep Standard.Critical: Requires deoxygenation (degassing) to maximize NOE signal.[1][3]
Exp. Time < 5 minutes.10–30 minutes (per irradiation point).
Suitability Routine screening.[1][4]Final structural validation & publication quality.[1]

Part 3: Experimental Protocol (1D Selective NOESY)

This protocol is designed for a self-validating assignment of 1-(trimethylsilyl)hex-1-en-3-ol.[1]

Phase 1: Sample Preparation (Crucial Step)

NOE signals in small molecules are positive but weak. Dissolved oxygen is paramagnetic and promotes rapid relaxation (


), which competes with and quenches the NOE signal.
  • Solvent: Use CDCl

    
     (standard) or C
    
    
    
    D
    
    
    (if vinyl protons overlap with the alkyl chain).
  • Concentration: Prepare a concentrated sample (10–20 mg in 0.6 mL).

  • Degassing:

    • Method: Bubble dry N

      
       or Ar gas through the solution in the NMR tube for 5–10 minutes using a long, thin Teflon needle (or glass capillary).
      
    • Alternative: Freeze-pump-thaw (3 cycles) if a vacuum line is available.[1]

Phase 2: Acquisition Parameters[1]
  • Pulse Sequence: 1D Selective NOESY (e.g., Bruker selnogp or Varian NOESY1D).[1] Note: Avoid "Difference NOE" (NOEDIFF) on modern instruments; gradient-selected NOESY is cleaner.

  • Mixing Time (

    
    ):  Set to 500–800 ms .
    
    • Reasoning: Small molecules (MW < 600) tumble fast (short correlation time

      
      ). They require longer mixing times to build up positive NOE.[1]
      
  • Relaxation Delay (

    
    ):  Set to 3–5 seconds . (Must be 
    
    
    
    for quantitative accuracy, but 3s is sufficient for qualitative geometry).
  • Scans: 64–128 scans (NOE enhancements are often < 2%).

Phase 3: The Irradiation Strategy

You must perform two separate experiments, selectively irradiating specific protons to prove the geometry.

  • Experiment 1: Irradiate the TMS signal (~0.1 ppm).

  • Experiment 2: Irradiate the Allylic Methine (H3) (~4.0 ppm).

  • Control: Irradiate a signal-free region to check for artifacts.

Part 4: Data Interpretation & Visualization[1]

Self-Validating Logic

The assignment is confirmed only if the NOE correlations match the specific topology of the isomer.

  • Z-Isomer (Cis): The TMS group and the Alkyl Chain (C3) are on the same side.

  • E-Isomer (Trans): The TMS group and the Alkyl Chain (C3) are on opposite sides.

Diagram: NOE Correlation Map

The following diagram visualizes the expected NOE transfers (red arrows) for both isomers.

NOE_Logic cluster_Z Z-Isomer (Cis) TMS & Chain on SAME side cluster_E E-Isomer (Trans) TMS & Chain on OPPOSITE side Z_TMS TMS Group Z_H3 H3 (Allylic) Z_TMS->Z_H3 Strong NOE (Diagnostic) Z_H2 H2 (Vinyl) Z_TMS->Z_H2 Weak/None Z_H1 H1 (Vinyl) Z_H1->Z_H2 Strong NOE (Diagnostic) E_TMS TMS Group E_H3 H3 (Allylic) E_TMS->E_H3 No NOE E_H2 H2 (Vinyl) E_TMS->E_H2 Strong NOE (Diagnostic) E_H1 H1 (Vinyl) E_H1->E_H3 Strong NOE E_H1->E_H2 Weak NOE

Caption: Diagnostic NOE pathways. Green arrows indicate strong signal enhancement expected for each isomer.[1] Red 'T' arrow indicates absence of signal.

Interpretation Table
Irradiated SignalObservation in Z-Isomer Observation in E-Isomer
Irradiate TMS Enhancement of H3 (Allylic) Enhancement of H2 (Vinyl)
Irradiate H3 Enhancement of TMS Enhancement of H1 (Vinyl)
Irradiate H1 Enhancement of H2 (Strong)Enhancement of H3 (Strong)

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 9: Through-Space Correlations).

  • Neuhaus, D., & Williamson, M. P. (2000).[1][5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1][5] (The authoritative text on NOE theory).

  • Organic Syntheses. (1990). Preparation of (Z)-4-(Trimethylsilyl)-3-buten-1-ol. Org. Synth. 1990, 68, 182.[1] (Provides synthesis and NMR data for the Z-vinyl silane analog).

  • Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In: Metal-Catalyzed Cross-Coupling Reactions. (Context for the utility of E/Z vinyl silanes).

  • University of Wisconsin-Madison. (2021).[1] 1D NOE Experiments: Best Practices. UW-Madison Chemistry NMR Facility Guides. (Source for degassing and mixing time protocols).

Sources

Safety Operating Guide

1-(Trimethylsilyl)hex-1-en-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of specialized organosilicon reagents. 1-(Trimethylsilyl)hex-1-en-3-ol is a highly versatile vinylic silane and allylic alcohol used extensively in cross-coupling reactions and complex Active Pharmaceutical Ingredient (API) synthesis. However, the very structural features that make it synthetically useful—its volatile hydrocarbon backbone and labile trimethylsilyl (TMS) group—demand rigorous safety and disposal protocols.

Improper disposal of this compound not only risks regulatory non-compliance but can lead to dangerous cross-reactivity, such as the generation of highly flammable siloxanes or explosive vapor accumulation[1]. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 1-(Trimethylsilyl)hex-1-en-3-ol.

Physicochemical Risk Profile & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. 1-(Trimethylsilyl)hex-1-en-3-ol is a flammable liquid. Under strongly acidic conditions, the vinylsilane moiety can undergo protodesilylation, releasing volatile hexenols and potentially generating hexamethyldisiloxane (HMDS) if water is present.

Table 1: Quantitative Data, Hazards, and Operational Implications

Property / HazardMechanistic CausalityDisposal Implication
Flammability High vapor pressure and low flash point typical of C9 organosilicon alcohols[1].Must be kept away from ignition sources; requires grounded, spark-proof containers[2].
Chemical Incompatibility TMS groups are susceptible to cleavage by strong acids or bases[3].Never mix with acidic/basic waste. Segregate strictly into neutral organic waste[4].
Environmental Toxicity Volatile organic compounds (VOCs) mobilize rapidly in aquatic environments[1].Do not pour down the drain. Must be incinerated by a licensed facility[2].

Step-by-Step Waste Segregation and Disposal Protocols

To ensure absolute safety, every protocol described below functions as a self-validating system —meaning each step includes a verification check to confirm the process remains stable and compliant before moving to the next phase.

Protocol A: Liquid Waste Management
  • Segregation: Designate a specific waste container strictly for Non-Halogenated Organic Solvents [4]. Do not mix 1-(Trimethylsilyl)hex-1-en-3-ol with halogenated waste (e.g., chloroform, dichloromethane) to prevent complex exothermic reactions and to keep incineration costs low[3].

  • Compatibility Check (Self-Validation): Before adding the reagent to the bulk waste carboy, verify the pH of the existing waste stream using a pH strip. Ensure it is strictly neutral (pH 6–8). This validates that no accidental protodesilylation or exothermic cleavage will occur upon addition.

  • Containerization: Use a high-density polyethylene (HDPE) or approved glass waste carboy. Ensure the container is grounded to prevent static discharge, which could ignite the organosilicon vapors[2].

  • Labeling: Clearly label the container with the chemical name, the hazard class ("Flammable Liquid, N.O.S."), and the satellite accumulation start date[5].

Protocol B: Solid and Contaminated Waste
  • Consumables: Gloves, Kimwipes, and disposable pipettes contaminated with the reagent must be placed in a designated solid hazardous waste bin (often a lidded pail)[3].

  • Glassware: Empty reagent bottles should be rinsed with a compatible non-halogenated solvent (e.g., ethanol or acetone). The rinsate must be collected in the liquid waste container[5].

  • Validation Check: Once thoroughly cleaned, visually inspect the glass to ensure no residual chemical odors are detectable. Only then can the glass be disposed of in a controlled laboratory glass recycling bin[6].

Protocol C: Emergency Spill Response

In the event of a spill, self-validating safety loops require immediate containment to prevent vapor accumulation.

  • Evacuation & PPE: Ensure local exhaust ventilation is active. Don chemical-resistant gloves, safety goggles, and a lab coat[7].

  • Containment: Cover the spill with an inert absorbent material such as silica gel or sand[8].

    • Critical Causality: Do not use combustible absorbents like sawdust. The high flammability of the TMS-alcohol combined with organic material drastically increases fire risk.

  • Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the saturated absorbent[7]. Place it in a tightly sealed, chemically compatible container for solid hazardous waste disposal[2].

Disposal Workflow Visualization

To ensure operational clarity, the following decision matrix outlines the lifecycle of 1-(Trimethylsilyl)hex-1-en-3-ol waste from generation to final destruction.

G Gen Waste Generation: 1-(Trimethylsilyl)hex-1-en-3-ol Decision Waste State? Gen->Decision Liquid Liquid Waste (Non-Halogenated) Decision->Liquid Liquid Solid Contaminated Solids (PPE, Glassware, Silica) Decision->Solid Solid Storage Satellite Accumulation (Flammables Cabinet) Liquid->Storage Solid->Storage Disposal Final Disposal (High-Temp Incineration) Storage->Disposal Licensed Carrier

Figure 1: Decision matrix and disposal workflow for 1-(Trimethylsilyl)hex-1-en-3-ol waste streams.

Regulatory Compliance and Satellite Accumulation

Following guidelines from 5, chemical waste generators must determine accurate waste classifications and adhere to strict accumulation limits[5].

  • Satellite Accumulation: Store waste containers in a designated flammables cabinet near the point of generation. Do not exceed the maximum allowable accumulation volume (typically 55 gallons for standard waste, though much lower for active lab benches)[5]. Ensure secondary containment is used to catch potential leaks.

  • Final Disposal: Entrust the final destruction to a licensed hazardous waste disposal company. The standard and most environmentally sound method for organosilicon liquid waste is high-temperature incineration[2], which completely oxidizes the compound into silica (SiO₂), carbon dioxide, and water vapor[8].

References

  • Management of Waste - Prudent Practices in the Laboratory | Source: National Institutes of Health (NIH) / NCBI Bookshelf | 5

  • Laboratory Waste Disposal Guidelines | Source: University of Wollongong (UOW) | 4

  • Laboratory Waste Disposal Handbook | Source: University of Essex | 3

  • 2-(Trimethylsilyl)ethanol - SAFETY DATA SHEET | Source: Gelest, Inc. | 2

  • Organosilicon Safety Data Sheet (2916-68-9) | Source: Thermo Fisher Scientific |1

Sources

Personal protective equipment for handling 1-(Trimethylsilyl)hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(Trimethylsilyl)hex-1-en-3-ol Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Silent Permeator" Risk

As a Senior Application Scientist, I often see researchers treat vinylsilane alcohols like standard organic solvents. This is a critical error. 1-(Trimethylsilyl)hex-1-en-3-ol is a bifunctional intermediate combining a lipophilic trimethylsilyl (TMS) group with a polar allylic alcohol.

Why this matters: The TMS group acts as a "grease," significantly enhancing the molecule's ability to penetrate the lipid bilayer of the stratum corneum (outer skin). While standard safety data sheets (SDS) classify it as an irritant, the real danger lies in its enhanced dermal absorption potential coupled with the reactivity of the vinylsilane moiety.

This guide moves beyond generic "wear gloves" advice to provide a calculated barrier strategy based on the molecule's specific structure-activity relationship (SAR).

Part 1: Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. Because specific toxicological data for this exact intermediate is often sparse, we apply Functional Group Analysis (FGA) to predict behavior.

Table 1: Physicochemical Hazard Profile
FeatureChemical BehaviorOperational Risk
TMS Group Highly Lipophilic (Fat-loving)Enhanced Skin Absorption. Can carry the molecule through standard latex gloves and skin barriers rapidly.
Allylic Alcohol Polar / H-BondingMucous Membrane Irritant. High risk of severe eye irritation (H319) and respiratory tract inflammation (H335).
Vinyl Moiety Electron-rich alkeneReactivity. Potential for spontaneous polymerization if initiated; acid-sensitive (Peterson elimination risk).
C6 Chain VolatilityFlammability (Category 3). Flash point likely 40–60°C. Vapors are heavier than air and will pool in hood corners.
Part 2: The Barrier Strategy (PPE Selection)

We do not rely on "standard" PPE. We use a Redundant Barrier System .

1. Hand Protection (The Critical Control)
  • Prohibited: Latex (rapid degradation by organic alcohols), Thin Vinyl.

  • Required: Nitrile (Minimum 5 mil) or Laminate Film (Silver Shield) for spills.

  • The Protocol:

    • Routine Handling (<10 mL): Double-glove with Nitrile.

      • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue).

      • Outer Layer: 5 mil Nitrile (Dark color, e.g., black/purple).

      • Why? Visual breach detection. If the inner color shows through, the outer glove is compromised.

    • Spill Cleanup / Bulk Transfer (>100 mL): Silver Shield (Laminate) liners under heavy-duty Nitrile.

2. Eye & Face Protection [1][2][3][4][5][6][7]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses are insufficient. As a liquid intermediate, a splash can wick around glasses via capillary action.

  • High Volume: Face shield over goggles.[3]

3. Respiratory Protection
  • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: Do not rely on N95s; they offer zero protection against vinylsilane vapors.

Part 3: Operational Workflow & Decision Logic

This flowchart dictates your safety posture based on the scale of your experiment.

PPE_Decision_Matrix Start Start: Handling 1-(Trimethylsilyl)hex-1-en-3-ol Scale_Check Determine Scale Start->Scale_Check Small_Scale Analytical / Small Scale (< 10 mL) Scale_Check->Small_Scale Low Vol Large_Scale Prep Scale / Bulk (> 10 mL) Scale_Check->Large_Scale High Vol Hood_Check Is Fume Hood Available? Small_Scale->Hood_Check Protocol_B PROTOCOL B: Silver Shield Liners Face Shield + Goggles FR Lab Coat Large_Scale->Protocol_B Protocol_A PROTOCOL A: Double Nitrile Gloves Splash Goggles Lab Coat (Cotton) Hood_Check->Protocol_A Yes Protocol_C STOP WORK Respiratory Protection Required (OV Cartridge) Hood_Check->Protocol_C No Protocol_B->Hood_Check

Figure 1: PPE Decision Matrix based on volumetric scale and engineering controls.

Part 4: Step-by-Step Handling Protocol
Phase 1: Pre-Operational Check
  • Glove Integrity Test: Inflate the outer nitrile glove with air and roll the cuff. If it deflates, discard. Micro-pinholes are common in box-stored gloves.

  • Solvent Trap Prep: Ensure your vacuum trap is cooled (Dry ice/acetone) before applying vacuum to this compound to prevent pump oil contamination.

Phase 2: Active Handling
  • Syringe Transfer:

    • Use Luer-lock syringes only. Slip-tips can detach under the pressure of viscous organosilanes.

    • Technique: Keep the syringe barrel inside the hood plane.

  • Quenching (Crucial):

    • If using in a reaction (e.g., Peterson olefination), quench slowly at low temperature. The release of silanols can be exothermic.

Phase 3: Waste & Disposal
  • Segregation: Dispose of in Organic Solvents (Non-Halogenated) stream.

  • Do NOT: Mix with strong acids in the waste container; this can generate heat or gaseous byproducts (alkenes).

Part 5: Emergency Response (PPE Failure)

If the barrier is breached, immediate action is required to prevent systemic absorption.

Emergency_Response Exposure Exposure Detected (Splash/Burn) Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Doff Gloves (Inside-Out) 2. Blot (Don't Rub) 3. Wash 15 mins (Soap+Water) Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Flush 15 mins (Eyewash) 3. Seek Medical Aid Eye->Action_Eye Medical Medical Review: Mention 'Organosilane' (Lipophilic Penetration) Action_Skin->Medical Action_Eye->Medical

Figure 2: Emergency response workflow emphasizing specific decontamination steps.

Medical Note: If seeking medical attention, inform the physician that the chemical is a lipophilic organosilane . Standard saline flushes are effective, but observation for delayed dermatitis is recommended due to the TMS group's skin-penetrating properties.

References
  • Gelest, Inc. (2016).[4] Safety Data Sheet: 1-Trimethylsilylbut-1-yne-3-ol (Analogous Structure). Retrieved from

  • Ansell Healthcare. (2022).[3] Chemical Resistance Guide: Permeation & Degradation Data (8th Edition). Retrieved from

  • National Institutes of Health (NIH). (2023). Direct Human Contact with Siloxanes: Absorption and Toxicity. PMC Articles. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids (29 CFR 1910.106). Retrieved from

Sources

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